molecular formula C26H23N7O3 B2622267 ACP-5862

ACP-5862

Cat. No.: B2622267
M. Wt: 481.5 g/mol
InChI Key: XZAATUBTUPPERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACP-5862 (CAS 2230757-47-6), identified as the M27 metabolite, is the major circulating active metabolite of the Bruton tyrosine kinase (BTK) inhibitor Acalabrutinib . Both Acalabrutinib and ACP-5862 are potent and selective covalent inhibitors of BTK, a key signaling molecule in the B-cell receptor pathway crucial for B-cell proliferation, survival, and adhesion . In biochemical assays, ACP-5862 covalently binds to a cysteine residue (Cys481) in the BTK active site, leading to its inhibition, and demonstrates high kinase selectivity . While its potency is approximately two-fold lower than the parent drug, its geometric mean exposure (AUC) in plasma is about 2-3 times greater than that of Acalabrutinib, and it has a significantly longer half-life (approximately 6.9 hours) . This pharmacokinetic profile suggests that ACP-5862 contributes significantly to the overall clinical efficacy observed in Acalabrutinib-treated patients . The formation and further metabolism of ACP-5862 are primarily mediated by the CYP3A4 enzyme . For researchers, ACP-5862 is a critical compound for studying the complete pharmacological profile of Acalabrutinib, investigating BTK inhibition kinetics, and understanding the role of active metabolites in drug efficacy. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Information: • Chemical Formula: C₂₆H₂₃N₇O₃ • Molecular Weight: 481.52 g/mol • IUPAC Name: 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide

Properties

IUPAC Name

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAATUBTUPPERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. This document provides a comprehensive technical overview of the chemical structure, properties, and in vitro biological activities of ACP-5862. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and metabolism of acalabrutinib and its derivatives. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

ACP-5862 is formed in vivo through the CYP3A4-mediated oxidation of the pyrrolidine ring of its parent compound, acalabrutinib. This biotransformation results in a ring-opened ketone/amide structure.

Table 1: Chemical and Physical Properties of ACP-5862

PropertyValueReference
IUPAC Name 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide[1]
Synonyms Acalabrutinib M27 Metabolite[1]
CAS Number 2230757-47-6[2]
Molecular Formula C26H23N7O3[1]
Molecular Weight 481.51 g/mol [2]
SMILES Notation CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1[1]
Appearance White to off-white solid[2]

Biological Activity

ACP-5862 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Like its parent drug, acalabrutinib, ACP-5862 forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5]

Table 2: In Vitro Biological Activity of ACP-5862

ParameterValueSpecies/SystemReference
BTK IC50 5.0 nMRecombinant Human BTK[2]
CYP3A4 Inhibition Weak, time-dependentHuman Liver Microsomes[2]
CYP2C8 Inhibition Weak, time-dependentHuman Liver Microsomes[2]
Plasma Protein Binding 98.6%Human Plasma[2]
99.8%Rat Plasma[2]
94.3%Dog Plasma[2]
98.6%Mouse Plasma[2]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the biological activity of ACP-5862. These are based on standard methodologies in the field.

BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ACP-5862 against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ACP-5862 stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of ACP-5862 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 1 µL of the diluted ACP-5862 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant BTK enzyme solution (at a pre-determined optimal concentration) to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of ACP-5862 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

CYP3A4 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the inhibitory potential of ACP-5862 on CYP3A4 activity using human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP3A4 substrate (e.g., midazolam)

  • ACP-5862 stock solution (in DMSO)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of ACP-5862 in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate the HLM with the various concentrations of ACP-5862 or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate (midazolam).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP3A4 activity at each ACP-5862 concentration and determine the IC50 value.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol describes the determination of the fraction of ACP-5862 bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Human plasma (or plasma from other species)

  • ACP-5862 stock solution (in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Spike the plasma with ACP-5862 at the desired final concentration (e.g., 1 µM).

  • Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.

  • Add PBS (e.g., 350 µL) to the buffer chamber of the insert.

  • Seal the plate and incubate at 37°C with shaking (e.g., 100 rpm) for 4 hours to allow for equilibrium.

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples for analysis (i.e., add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot).

  • Determine the concentration of ACP-5862 in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is then calculated as (1 - fu) * 100.

Signaling Pathways and Workflows

BTK Signaling Pathway Inhibition by ACP-5862

ACP-5862, like acalabrutinib, targets and inhibits BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression ACP5862 ACP-5862 ACP5862->BTK

Caption: Inhibition of the BTK signaling pathway by ACP-5862.

Experimental Workflow for Characterizing ACP-5862

The following diagram illustrates a typical workflow for the in vitro characterization of a drug metabolite like ACP-5862.

Metabolite_Characterization_Workflow cluster_synthesis Synthesis & Identification cluster_activity Biological Activity Assessment cluster_analysis Data Analysis & Reporting Acalabrutinib Acalabrutinib HLM_Incubation Incubation with Human Liver Microsomes (HLM) Acalabrutinib->HLM_Incubation Metabolite_ID Metabolite Identification (LC-MS/MS) HLM_Incubation->Metabolite_ID ACP5862_Synthesis Chemical Synthesis of ACP-5862 Metabolite_ID->ACP5862_Synthesis BTK_Assay BTK Kinase Assay (IC50 Determination) ACP5862_Synthesis->BTK_Assay CYP_Assay CYP Inhibition Assay (e.g., CYP3A4) ACP5862_Synthesis->CYP_Assay PPB_Assay Plasma Protein Binding (RED Assay) ACP5862_Synthesis->PPB_Assay Data_Analysis Data Analysis and Interpretation BTK_Assay->Data_Analysis CYP_Assay->Data_Analysis PPB_Assay->Data_Analysis Report Technical Report/ Whitepaper Data_Analysis->Report

Caption: Workflow for the in vitro characterization of ACP-5862.

Conclusion

ACP-5862 is a major, pharmacologically active metabolite of acalabrutinib that contributes to the overall clinical efficacy of the parent drug. It is a potent and selective covalent inhibitor of BTK with high plasma protein binding. Understanding the chemical properties and biological activities of ACP-5862 is crucial for a comprehensive assessment of the pharmacology of acalabrutinib. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor development and drug metabolism.

References

The Discovery and Synthesis of ACP-5862: A Covalent BTK Inhibitor and Major Active Metabolite of Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ACP-5862 has been identified as the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACP-5862. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] Its activation is crucial for B-cell proliferation, differentiation, and survival. Consequently, BTK has emerged as a key therapeutic target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Acalabrutinib is a potent and selective covalent inhibitor of BTK. Following oral administration, acalabrutinib is extensively metabolized, with ACP-5862 being the most abundant circulating metabolite in humans.[1][3] This metabolite is not an inactive byproduct but rather a potent BTK inhibitor in its own right, contributing significantly to the overall clinical efficacy of acalabrutinib.[3][4] This whitepaper will delve into the scientific journey of ACP-5862, from its discovery to its detailed characterization.

Discovery and Structural Elucidation

During the clinical development of acalabrutinib, human plasma profiling revealed the presence of a major metabolite, initially designated as M27, with a mass 16 Da greater than the parent compound.[5] This suggested an oxidative transformation. The metabolite was isolated from in vitro biosynthetic reactions and its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[3][6] The analysis confirmed that ACP-5862 is a pyrrolidine ring-opened ketone/amide derivative of acalabrutinib.[3][6] Its chemical name is 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide.[7] The structure was ultimately confirmed by chemical synthesis.[3][6]

Synthesis of ACP-5862

While a detailed, step-by-step synthesis of ACP-5862 is not publicly available in the scientific literature, a plausible synthetic route can be conceptualized based on the known structure of ACP-5862 and the synthesis of its parent compound, acalabrutinib. The synthesis would likely involve the coupling of three key fragments: a substituted imidazo[1,5-a]pyrazine core, a pyridine-containing benzamide moiety, and a modified side chain that incorporates the but-2-ynoylamino butanoyl group.

A potential retrosynthetic analysis is depicted below. The synthesis would likely culminate in the acylation of a primary amine with but-2-ynoic acid or an activated derivative thereof.

G ACP5862 ACP-5862 Intermediate1 Amine Precursor ACP5862->Intermediate1 Amide Formation But2ynoicAcid But-2-ynoic Acid Derivative ACP5862->But2ynoicAcid Acylation Intermediate2 Imidazo[1,5-a]pyrazine Core Intermediate1->Intermediate2 Intermediate3 4-aminobutanoyl side chain Intermediate1->Intermediate3 Intermediate4 Substituted Benzamide Intermediate2->Intermediate4 Suzuki Coupling (likely)

Caption: Retrosynthetic analysis of ACP-5862.

Biological Activity and Mechanism of Action

ACP-5862, like its parent drug acalabrutinib, is a potent and irreversible inhibitor of BTK.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1] This, in turn, blocks the downstream signaling pathways that are essential for B-cell survival and proliferation.[2]

BTK Signaling Pathway

The following diagram illustrates the BTK signaling pathway and the point of inhibition by ACP-5862.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_Assay_Workflow Start Start Prepare Prepare Reagents: - BTK Enzyme - Substrate (e.g., poly(GT)) - ATP - ACP-5862 (serial dilutions) Start->Prepare Incubate1 Incubate BTK with ACP-5862 Prepare->Incubate1 AddSubstrate Add Substrate/ATP Mixture Incubate1->AddSubstrate Incubate2 Incubate at Room Temperature AddSubstrate->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate to Convert ADP to ATP AddADPGlo->Incubate3 AddKinaseDetection Add Kinase Detection Reagent Incubate3->AddKinaseDetection Incubate4 Incubate to Generate Luminescence AddKinaseDetection->Incubate4 Read Read Luminescence Incubate4->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

ACP-5862: A Comprehensive Technical Review of the Major Active Metabolite of Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 identified as its major circulating and pharmacologically active metabolite.[2][3] This technical guide provides an in-depth overview of ACP-5862, consolidating key data on its pharmacology, pharmacokinetics, and the experimental methodologies used for its characterization. Understanding the profile of ACP-5862 is critical for a comprehensive assessment of the clinical efficacy and safety of acalabrutinib.

Chemical Identity and Formation

ACP-5862, also known as M27, is formed through the oxidation of acalabrutinib's pyrrolidine ring, resulting in a ring-opened ketone/amide structure.[4][5] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[4][6] The butynamide electrophile, responsible for the covalent inhibition of BTK, remains intact in ACP-5862, conferring its pharmacological activity.[6]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative parameters for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency and BTK Inhibition

CompoundTargetIC50Potency Relative to AcalabrutinibReference
AcalabrutinibBTK3 nM-[7]
ACP-5862BTK5.0 nMApproximately 50% less potent[1][7]

Table 2: Comparative Pharmacokinetic Parameters

ParameterAcalabrutinibACP-5862UnitReference
Geometric Mean AUC~2-3 fold lower than ACP-5862~2-3 fold higher than acalabrutinibng·h/mL[2][8]
Median Tmax (capsules)0.91.6hours[1]
Median Tmax (tablets)0.50.75hours[1]
Geometric Mean Terminal Half-life (t1/2)1.46.4 - 6.9hours[7][8]
Apparent Clearance (CL/F)16921.9L/h[9]
Volume of Distribution (Central)33.138.5L[9]
Volume of Distribution (Peripheral)22638.4L[9]
Plasma Protein Binding97.5%98.6%%[1]

Table 3: In Vitro Metabolic Parameters for ACP-5862

ParameterEnzymeValueUnitReference
Formation KmrCYP3A42.78µM[4][6]
Formation VmaxrCYP3A44.13pmol/pmol CYP/min[4][6]
Intrinsic Clearance23.6µL/min/mg[4][6]

Signaling Pathway and Mechanism of Action

Both acalabrutinib and ACP-5862 exert their therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] By covalently binding to a cysteine residue in the active site of BTK, acalabrutinib and ACP-5862 irreversibly inhibit its enzymatic activity, leading to the disruption of downstream signaling and ultimately, apoptosis of malignant B-cells.[1][10]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Cell_Survival Cell Proliferation, Survival, Adhesion NFkB->Cell_Survival Ca_Flux->Cell_Survival Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Inhibition

BCR Signaling Pathway Inhibition by Acalabrutinib and ACP-5862.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the published literature outlines the key methodologies employed in the characterization of ACP-5862.

In Vitro Metabolism and Reaction Phenotyping

The metabolic pathways of acalabrutinib and the formation of ACP-5862 were investigated using in vitro systems. A general workflow for such an experiment is as follows:

Experimental_Workflow Start Start: Acalabrutinib Substrate Incubation Incubation with Human Liver Microsomes or rCYP Enzymes (e.g., CYP3A4) Start->Incubation Trapping Optional: Addition of Trapping Agents (e.g., Glutathione) Incubation->Trapping Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Trapping->Quenching Analysis Sample Analysis: LC-MS/MS Quenching->Analysis Identification Metabolite Identification and Structural Elucidation (NMR) Analysis->Identification

Generalized workflow for in vitro metabolism studies.

Methodology Summary:

  • Incubation: Acalabrutinib is incubated with human liver microsomes or recombinant cytochrome P450 enzymes (specifically CYP3A4) to initiate metabolic reactions.[4][6]

  • Trapping of Reactive Intermediates: To identify transient reactive intermediates, trapping agents like glutathione can be included in the incubation mixture.[11]

  • Reaction Termination: The metabolic reaction is stopped at specific time points by adding a quenching solution, such as acetonitrile.

  • Analysis: The resulting mixture is then analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to separate and detect the parent drug and its metabolites.[12]

  • Structural Elucidation: The precise structure of purified metabolites, such as ACP-5862, is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Pharmacokinetic Analysis in Human Plasma

The quantification of acalabrutinib and ACP-5862 in plasma samples from clinical trials is essential for determining their pharmacokinetic profiles.

Methodology Summary:

  • Sample Collection: Blood samples are collected from subjects at various time points following the administration of acalabrutinib.

  • Plasma Separation: Plasma is isolated from the whole blood through centrifugation.

  • Quantification: The concentrations of acalabrutinib and ACP-5862 in the plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[12] The nominal range of quantitation has been reported as 1-1000 ng/mL for acalabrutinib and 5-5000 ng/mL for ACP-5862.[12]

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance.[9][13]

Drug-Drug Interaction Potential

Given that CYP3A4 is the primary enzyme responsible for both the formation and subsequent metabolism of ACP-5862, there is a potential for drug-drug interactions (DDIs).[4][6] Physiologically-based pharmacokinetic (PBPK) modeling has been employed to predict the impact of co-administering CYP3A inhibitors or inducers.[3][14] While acalabrutinib exposure is significantly affected by strong CYP3A modulators, the impact on the total active moieties (acalabrutinib + ACP-5862) is less pronounced.[14] In vitro studies have shown that both acalabrutinib and ACP-5862 are weak inhibitors of some CYP enzymes and are substrates of the efflux transporters P-gp (MDR1) and BCRP.[4][6]

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, contributing significantly to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a longer half-life and higher systemic exposure than its parent compound. A thorough understanding of the formation, pharmacokinetics, and pharmacological profile of ACP-5862 is indispensable for the continued development and optimal clinical application of acalabrutinib. The data presented in this guide underscore the importance of comprehensive metabolite profiling in modern drug development.

References

The Role of ACP-5862 in the Bruton's Tyrosine Kinase (BTK) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACP-5862, the major active and circulating metabolite of the Bruton's Tyrosine Kinase (BTK) inhibitor, acalabrutinib. We will delve into its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and its significant contribution to the overall therapeutic effect of acalabrutinib in the context of the BTK signaling pathway.

Introduction: The Significance of ACP-5862

Acalabrutinib is a highly selective, second-generation, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Upon oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] This process leads to the formation of ACP-5862 (also known as M27), a pyrrolidine ring-opened metabolite.[2][3]

Crucially, ACP-5862 is not an inactive byproduct. It is a pharmacologically active molecule that retains the crucial butynamide electrophile, allowing it to exert its own inhibitory effect on BTK.[4] In human plasma, the mean exposure (Area Under the Curve, AUC) to ACP-5862 is approximately two- to threefold higher than that of the parent drug, acalabrutinib, and it possesses a longer half-life.[5][6] This sustained presence in circulation suggests that ACP-5862 is a key contributor to the clinical efficacy and safety profile observed in patients treated with acalabrutinib.[2][3]

Mechanism of Action: Covalent Inhibition of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for the proliferation, trafficking, chemotaxis, and survival of B-lymphocytes.[6][7] Bruton's Tyrosine Kinase (BTK) is a critical downstream signaling molecule in this cascade. Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK an important therapeutic target.

Both acalabrutinib and its metabolite, ACP-5862, share the same mechanism of action. They function as selective and irreversible inhibitors of BTK.[7] They form a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[2][7] This irreversible binding permanently inactivates the kinase, effectively shutting down the downstream signaling pathways necessary for malignant B-cell proliferation and survival.[7]

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream ACP5862 ACP-5862 ACP5862->BTK Irreversible Covalent Inhibition (at Cys481) Proliferation B-Cell Proliferation, Trafficking & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway and ACP-5862 Inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the activity and characteristics of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: Biochemical Potency and BTK Binding Kinetics

Compound BTK IC₅₀ (nM) Affinity (Kᵢ) Inactivation Rate (kᵢₙₐ꜀ₜ) Potency vs. Acalabrutinib
Acalabrutinib 3 - 5[5] Similar to ACP-5862[4] ~2x ACP-5862 rate[4] -

| ACP-5862 | 5.0[5] | Similar to Acalabrutinib[4] | ~0.5x Acalabrutinib rate[4] | ~50% less potent[6][7] |

Table 2: Cellular Activity in Human Whole Blood (hWB)

Compound EC₅₀ (nM)¹ EC₉₀ (nM)¹
Acalabrutinib 9.2 ± 4.4[4] 72 ± 20[4]
ACP-5862 64 ± 6[4] 544 ± 376[4]

¹ For inhibition of anti-IgD-induced CD69 expression.

Table 3: Comparative Pharmacokinetic (PK) Properties

Parameter Acalabrutinib ACP-5862
Half-Life (t₁/₂) ~1 hour[7] ~6.9 hours[5][6]
Time to Peak (Tₘₐₓ) 0.9 hours[7] 1.6 hours[7]
Exposure (AUC) - 2- to 3-fold higher than acalabrutinib[6][7]
Plasma Protein Binding 97.5%[7] 98.6%[5][7]
Apparent Clearance (CL/F) 71 L/hour[7] 13 L/hour[7]

| Volume of Distribution (Vdss) | ~101 L[7] | ~67 L[7] |

Table 4: Metabolic Formation Parameters

Parameter Value
Primary Enzyme Responsible CYP3A4[2][3]
Michaelis Constant (Kₘ) 2.78 µM[2][3]
Maximum Velocity (Vₘₐₓ) 4.13 pmol/pmol CYP3A/min[2][3]

| Intrinsic Clearance | 23.6 µL/min/mg[2][3] |

ACP5862_Formation cluster_process Pharmacological Cascade Acalabrutinib Acalabrutinib (Oral Administration) Metabolism Hepatic Metabolism Acalabrutinib->Metabolism BTK BTK Target Acalabrutinib->BTK Direct Action ACP5862 ACP-5862 (Active Metabolite) Metabolism->ACP5862 Major Pathway ACP5862->BTK Sustained Action Inhibition Therapeutic BTK Inhibition BTK->Inhibition Enzyme CYP3A4 Enzyme->Metabolism

Caption: Formation and dual action of Acalabrutinib and ACP-5862.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize ACP-5862.

A. BTK Enzymatic Activity Assay (e.g., LanthaScreen™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. It measures the phosphorylation of a substrate by the BTK enzyme.

  • Protocol Outline:

    • Recombinant human BTK enzyme is incubated with a fluorescently labeled polypeptide substrate and ATP.

    • Serial dilutions of the test compound (acalabrutinib or ACP-5862) are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes).

    • A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added.

    • If the substrate is phosphorylated by BTK, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, generating a FRET signal.

    • The signal is read on a fluorescence plate reader. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.

B. Cellular Assay: Inhibition of B-Cell Activation (CD69 Expression)

This assay measures the functional consequence of BTK inhibition within a cellular context, using primary human blood cells.

  • Principle: BTK is essential for BCR-mediated activation of B-cells. CD69 is a well-established early cell surface marker of lymphocyte activation. Inhibition of BTK prevents the upregulation of CD69 upon BCR stimulation.

  • Protocol Outline:

    • Human whole blood (hWB) or isolated peripheral blood mononuclear cells (PBMCs) are collected from healthy donors.

    • Cells are pre-incubated with various concentrations of ACP-5862 or acalabrutinib for a set time (e.g., 1-2 hours).

    • B-cell activation is induced by adding a BCR stimulus, typically anti-IgD antibody.

    • The samples are incubated (e.g., 18-24 hours at 37°C) to allow for CD69 expression.

    • Red blood cells are lysed.

    • The remaining white blood cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

    • The percentage of CD69-positive B-cells is quantified using multi-color flow cytometry.

    • EC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration.

CD69_Workflow start Start: Human Whole Blood step1 1. Pre-incubation with ACP-5862 (serial dilutions) start->step1 step2 2. B-Cell Stimulation (e.g., anti-IgD) step1->step2 step3 3. Incubation (18-24h at 37°C) step2->step3 step4 4. Cell Staining with Fluorescent Antibodies (anti-CD19, anti-CD69) step3->step4 step5 5. Analysis via Flow Cytometry step4->step5 end Result: EC₅₀ Calculation step5->end

Caption: Experimental workflow for the CD69 B-cell activation assay.

Conclusion and Significance

The data conclusively demonstrate that ACP-5862 is not merely a metabolite of acalabrutinib but a potent and selective covalent BTK inhibitor in its own right. While it is approximately 50% less potent than its parent compound in direct BTK inhibition, its pharmacological contribution is substantial due to its distinct pharmacokinetic profile.[6][7][8]

The two- to threefold higher plasma exposure and significantly longer half-life of ACP-5862 ensure that potent BTK inhibition is maintained throughout the dosing interval.[5][6][7] This sustained activity is critical for the robust and consistent therapeutic effects observed in patients with B-cell malignancies.[1][9][10] Therefore, any comprehensive understanding of acalabrutinib's clinical pharmacology must consider the combined, synergistic action of both the parent drug and its major active metabolite, ACP-5862. This proactive characterization of a major metabolite serves as a valuable paradigm in modern drug development, ensuring a more complete picture of a drug's efficacy and potential for drug-drug interactions.[2][3]

References

In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of ACP-5862, the major active and circulating metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ACP-5862, also known as M27, is the primary metabolite of acalabrutinib and plays a significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed through CYP3A-mediated oxidation of acalabrutinib, ACP-5862 is a potent and selective covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ACP-5862 in humans.

Table 1: Key Pharmacokinetic Parameters of ACP-5862 in Humans

ParameterValueReference(s)
Half-Life (t½) 6.9 hours[4][5]
Time to Peak (Tmax) 1.6 hours (range: 0.9 to 2.7 hours)[6]
Protein Binding 98.6% (in human plasma)[4][6]
Volume of Distribution (Vdss) ~67 L[6]
Clearance (CL) 13 L/hour[6]
Metabolizing Enzyme Primarily CYP3A4[1][2]
Transporter Substrate P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[2][7]

Table 2: Comparative Pharmacokinetic and Potency Data (ACP-5862 vs. Acalabrutinib)

ParameterACP-5862AcalabrutinibReference(s)
Mean Exposure (AUC) Approximately 2- to 3-fold higher-[4][5][6]
BTK Inhibition Potency (IC50) 5.0 nM3 nM[4]
Half-Life (t½) 6.9 hours~1 hour[4][5][6]
Plasma Protein Binding 98.6%97.5%[6]

Experimental Protocols

Detailed experimental protocols for the characterization of ACP-5862's pharmacokinetics are primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies employed are outlined below.

Population Pharmacokinetic (PK) Modeling

A population PK approach has been utilized to characterize the pharmacokinetics of both acalabrutinib and ACP-5862.[8][9] This methodology involves:

  • Data Collection: Sparse and rich pharmacokinetic samples are collected from healthy subjects and patients with B-cell malignancies across multiple clinical studies.[9]

  • Model Development: Nonlinear mixed-effects modeling is used to develop a population PK model. For ACP-5862, a two-compartment model with first-order elimination is typically employed.[8][9]

  • Parameter Estimation: The model is used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate constants, along with inter-individual and inter-occasion variability.

In Vitro Enzyme and Transporter Assays

The metabolic pathways and potential for drug-drug interactions of ACP-5862 have been investigated using various in vitro systems:

  • Recombinant CYP (rCYP) Phenotyping: To identify the specific cytochrome P450 enzymes responsible for the formation and metabolism of ACP-5862, incubations are performed with a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the primary enzyme.[1][2]

  • CYP and UGT Inhibition Assays: The potential of ACP-5862 to inhibit major drug-metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes with probe substrates. ACP-5862 has been shown to be a weak inhibitor of CYP2C9 and CYP2C19.[1][2]

  • Transporter Substrate and Inhibition Assays: In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are used to determine if ACP-5862 is a substrate or inhibitor of key drug transporters.[2]

Clinical Pharmacokinetic Studies

Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib and ACP-5862 under various conditions:

  • Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma concentrations of acalabrutinib and ACP-5862.[10][11][12]

  • Hepatic Impairment Studies: The influence of varying degrees of liver function on the disposition of acalabrutinib and the formation of ACP-5862 is evaluated in subjects with mild, moderate, and severe hepatic impairment compared to subjects with normal hepatic function.[6][13]

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of ACP-5862 as a BTK inhibitor within the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition

Caption: Mechanism of action of ACP-5862 in the BCR signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the pharmacokinetic profile of ACP-5862.

PK_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_output Data Analysis & Interpretation in_vitro In Vitro Assays (Metabolism, Transport, DDI) phase1 Phase I Studies (Healthy Volunteers) in_vitro->phase1 animal_pk Animal PK Studies (Rat, Dog) animal_pk->phase1 patient_studies Patient Studies (B-Cell Malignancies) phase1->patient_studies pop_pk Population PK Modeling patient_studies->pop_pk pk_parameters Pharmacokinetic Parameters (t½, Cmax, AUC) pop_pk->pk_parameters ddi_assessment Drug-Drug Interaction Potential pop_pk->ddi_assessment exposure_response Exposure-Response Analysis pop_pk->exposure_response

Caption: General workflow for pharmacokinetic characterization of ACP-5862.

References

An In-depth Technical Guide on the Pharmacokinetics of ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the half-life and plasma clearance, of ACP-5862. ACP-5862 is the primary and pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and relevant pathway visualizations.

Pharmacokinetic Profile of ACP-5862

ACP-5862 is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[3][5] The mean exposure to ACP-5862 is approximately two- to three-fold higher than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than the parent compound.[1][2][6]

The following table summarizes the key pharmacokinetic parameters for ACP-5862 in plasma, with comparative data for Acalabrutinib.

ParameterACP-5862AcalabrutinibSource
Half-Life (t½) 6.9 hours0.9 - 1.0 hours[1][2][6]
3.5 hours[2]
Clearance (CL/F) 21.9 L/h (95% CI: 19.5-24.0)169 L/h (95% CI: 159-175)[7]
13 L/h71 L/h[2]
Intrinsic Clearance 23.6 µL/min per mgNot Specified[5]
Time to Peak (Tmax) 1.6 hours (range: 0.9-2.7)0.9 hours (range: 0.5-1.9)[2]
Volume of Distribution (Vd) 38.5 L (Central) 38.4 L (Peripheral)33.1 L (Central) 226 L (Peripheral)[7]
~67 L (Vdss)~101 L (Vdss)[2]
Plasma Protein Binding 98.6%97.5%[1][2]

Experimental Protocols

The pharmacokinetic data presented were primarily derived from population pharmacokinetic (PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.

The pharmacokinetics of Acalabrutinib and ACP-5862 were characterized using a non-linear mixed-effects modeling approach.[7]

  • Data Collection : Data were pooled from numerous Phase I/II trials involving both healthy adult volunteers and patients with B-cell malignancies.[7] This included a substantial number of concentration-time samples for both Acalabrutinib and ACP-5862 (e.g., 11,196 for Acalabrutinib and 1,068 for ACP-5862 in one analysis).[7]

  • Model Structure : The pharmacokinetics of both analytes were effectively described using two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with sequential zero- and first-order constants and a lag time.[7] The formation of ACP-5862 was defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its elimination characterized by first-order kinetics.[8]

  • Covariate Analysis : A full covariate approach was employed to assess the influence of various factors on the pharmacokinetic parameters.[7] Investigated covariates included body weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and co-administration of acid-reducing agents.[7] While some factors were statistically significant, none were found to cause clinically meaningful changes in drug exposure, supporting a fixed-dosing regimen.[7][8]

Plasma concentrations of Acalabrutinib and ACP-5862 were measured using validated analytical methods.

  • Sample Analysis : Plasma samples were analyzed to determine drug concentrations at various time points after administration.

  • Quantification : The nominal plasma concentration range for quantification was 1 to 1000 ng/mL for Acalabrutinib and 5 to 5000 ng/mL for ACP-5862.[4]

  • Non-Compartmental Analysis (NCA) : Standard NCA methods were used to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t½.[4]

Mandatory Visualizations

Acalabrutinib and its active metabolite, ACP-5862, are potent inhibitors of Bruton tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Covalent Inhibition

Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and ACP-5862.

The determination of pharmacokinetic parameters for ACP-5862 involved a multi-stage process, heavily reliant on data from clinical trials and subsequent computational analysis.

PopPK_Workflow ClinicalTrials Phase I-III Clinical Trials (Healthy & Patient Cohorts) DataCollection Plasma Sample Collection (Concentration vs. Time Data) ClinicalTrials->DataCollection Bioanalysis Validated Bioanalytical Assay (Quantification of Drug & Metabolite) DataCollection->Bioanalysis PK_Modeling Population PK Modeling (Non-linear Mixed-Effects) Bioanalysis->PK_Modeling Input Data CovariateAnalysis Covariate Analysis (e.g., Weight, Organ Function) PK_Modeling->CovariateAnalysis ModelValidation Model Validation (Goodness-of-fit, VPC) PK_Modeling->ModelValidation CovariateAnalysis->PK_Modeling Refine Model ParameterEstimation Parameter Estimation (Clearance, Vd, Half-life) ModelValidation->ParameterEstimation

Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of ACP-5862.

References

The Therapeutic Potential of ACP-5862: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4][5] This document provides a comprehensive technical overview of ACP-5862, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its contribution to the therapeutic efficacy of acalabrutinib in B-cell malignancies. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough understanding of its preclinical and clinical profile.

Introduction

Acalabrutinib is an established therapeutic agent for various B-cell cancers, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 being the most prominent circulating active metabolite.[1][4] Formed through CYP3A-mediated oxidation, ACP-5862 retains the critical butynamide electrophile, enabling it to covalently inhibit Bruton's tyrosine kinase.[4] Understanding the pharmacological profile of ACP-5862 is crucial for a complete assessment of acalabrutinib's clinical activity and for optimizing its therapeutic use.

Mechanism of Action

Both acalabrutinib and ACP-5862 are potent and selective covalent inhibitors of Bruton's tyrosine kinase.[1][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3][5]

Covalent Inhibition of BTK

ACP-5862, like its parent compound, forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[3][6] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[3]

BTK_Inhibition_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Inhibition Inhibition by ACP-5862 BCR BCR Activation LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_MAPK NF-κB / MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, Adhesion NFkB_MAPK->Proliferation ACP5862 ACP-5862 ACP5862->BTK BTK_Inhibited BTK (Cys481) Inhibited

Figure 1: Simplified signaling pathway of BTK inhibition by ACP-5862.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency and Selectivity
ParameterACP-5862AcalabrutinibReference
BTK IC₅₀ (nM) 5.03[2][7]
hWB EC₅₀ (nM) for CD69 Expression 64 ± 69.2 ± 4.4[4]
hWB EC₉₀ (nM) for CD69 Expression 544 ± 37672 ± 20[4]
Table 2: Pharmacokinetic Properties
ParameterACP-5862AcalabrutinibReference
Half-Life (hours) 6.9~1[2][3]
Time to Peak (hours) 1.6 (range: 0.9 - 2.7)0.9 (range: 0.5 - 1.9)[3]
Plasma Protein Binding (%) 98.697.5[3]
Volume of Distribution (Vdss, L) ~67~101[3]
Clearance (L/hour) 1371[3]
Metabolizing Enzyme CYP3A4CYP3A4[1][6]
Table 3: In Vitro Metabolic Parameters
ParameterValueReference
ACP-5862 Formation Kₘ (µM) 2.78[1][6]
ACP-5862 Formation Vₘₐₓ (pmol/pmol CYP3A/min) 4.13[1][6]
ACP-5862 Intrinsic Clearance (µL/min per mg) 23.6[1][6]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. The following section outlines the protocols for key experiments cited in this guide.

Biochemical BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ACP-5862 against BTK.

Methodology:

  • Recombinant wild-type BTK enzyme is incubated with varying concentrations of ACP-5862.

  • A sub-saturating concentration of ATP and a specific peptide substrate are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_workflow Biochemical BTK Kinase Assay Workflow start Start incubation Incubate BTK with varying ACP-5862 concentrations start->incubation reaction_init Add ATP and peptide substrate incubation->reaction_init reaction Kinase Reaction reaction_init->reaction termination Terminate Reaction reaction->termination quantification Quantify Phosphorylated Substrate termination->quantification calculation Calculate IC₅₀ quantification->calculation end End calculation->end

Figure 2: Workflow for the biochemical BTK kinase assay.
Human Whole Blood (hWB) CD69 Expression Assay

Objective: To determine the potency of ACP-5862 in a cellular context by measuring the inhibition of B-cell activation.

Methodology:

  • Freshly collected human whole blood is treated with various concentrations of ACP-5862.

  • B-cell activation is stimulated by the addition of an anti-IgD antibody.

  • The blood is incubated for a specified duration to allow for B-cell activation and subsequent expression of the activation marker CD69 on the cell surface.

  • Red blood cells are lysed.

  • The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.

  • The percentage of CD69-positive B-cells is determined using flow cytometry.

  • The EC₅₀ and EC₉₀ values, representing the concentrations required to achieve 50% and 90% inhibition of CD69 expression, respectively, are calculated from the dose-response curve.

Drug-Drug Interaction Potential

In vitro studies have indicated that CYP3A4 is the primary enzyme responsible for the formation and subsequent metabolism of ACP-5862.[1][6] Both acalabrutinib and ACP-5862 are weak inhibitors of some CYP enzymes (CYP2C8, CYP2C9, CYP3A4 for acalabrutinib; CYP2C9, CYP2C19 for ACP-5862) but do not strongly induce major CYP isoforms.[1] Acalabrutinib and ACP-5862 are substrates of the efflux transporters P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP).[1]

Clinical Significance and Conclusion

While ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its mean exposure in plasma is two- to threefold higher than that of the parent drug.[3][5] This prolonged and higher exposure suggests that ACP-5862 significantly contributes to the overall clinical efficacy observed in patients treated with acalabrutinib.[1] Exposure-response analyses have shown no clinically meaningful correlations between the systemic exposure of acalabrutinib and ACP-5862 and efficacy or safety outcomes, supporting the use of a fixed-dose regimen.[8][9][10]

References

The Formation of ACP-5862 from Acalabrutinib: A Cytochrome P450 3A4-Mediated Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Upon administration, acalabrutinib is extensively metabolized, with the major circulating and pharmacologically active metabolite being ACP-5862.[3][4][5] This metabolite is formed through the oxidation of acalabrutinib, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4][5][6][7] Understanding the kinetics and experimental protocols for studying the formation of ACP-5862 is crucial for drug development, particularly for predicting drug-drug interactions and understanding the overall pharmacological profile of acalabrutinib. This technical guide provides a comprehensive overview of the CYP3A4-mediated formation of ACP-5862 from acalabrutinib, including detailed experimental methodologies, quantitative data, and visual representations of the metabolic pathway and experimental workflows.

Metabolic Pathway

The metabolic conversion of acalabrutinib to ACP-5862 involves the oxidation of the pyrrolidine ring of the parent drug.[1][3] This biotransformation is primarily mediated by the CYP3A4 isoenzyme.[1][3][4][5][6][7] The resulting metabolite, ACP-5862, retains significant pharmacological activity, contributing to the overall efficacy of acalabrutinib.[1][3]

Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 Oxidation CYP3A4 CYP3A4 CYP3A4->Acalabrutinib cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Prep_Acala Prepare Acalabrutinib Stock Solution Incubation_Mix Combine Reactants in 96-well Plate: - Acalabrutinib - CYP3A4 - Buffer Prep_Acala->Incubation_Mix Prep_CYP Prepare Recombinant CYP3A4 Solution Prep_CYP->Incubation_Mix Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_NADPH->Initiate_Reaction Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Quench Quench Reaction with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS to Quantify ACP-5862 Supernatant->LCMS Data_Analysis Determine Kinetic Parameters (Km, Vmax) LCMS->Data_Analysis

References

In-Depth Technical Guide: Basic Research Applications for ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of ACP-5862 in Preclinical Research

ACP-5862 is the principal and pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] In basic research, ACP-5862 is crucial for understanding the complete pharmacological profile of acalabrutinib. Its significant systemic exposure, which is approximately two- to three-fold higher than that of the parent drug, underscores its potential contribution to both the efficacy and safety profiles observed in clinical settings.[1][3] This guide delineates the fundamental research applications of ACP-5862, focusing on its mechanism of action, metabolic pathway, and its role in drug-drug interactions.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective inhibitor of BTK.[1][2] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][3] The inhibitory action of ACP-5862 is achieved through the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the signaling cascades that promote the survival and proliferation of malignant B-cells.

Preclinical studies have demonstrated that ACP-5862 possesses intrinsic BTK inhibitory activity with a similar kinase selectivity profile to acalabrutinib.[4] While its potency is approximately 50% less than that of acalabrutinib, its higher systemic exposure suggests a significant contribution to the overall on-target effects of acalabrutinib treatment.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ACP-5862 in comparison to its parent compound, acalabrutinib, providing a clear basis for experimental design and data interpretation.

Table 1: In Vitro Potency and Binding Characteristics
ParameterACP-5862AcalabrutinibReference(s)
BTK IC₅₀ 5.0 nM3 nM[1]
hWB EC₅₀ (anti-IgD-induced CD69 expression) 64 ± 6 nM9.2 ± 4.4 nM[4]
hWB EC₉₀ (anti-IgD-induced CD69 expression) 544 ± 376 nM72 ± 20 nM[4]
Human Plasma Protein Binding 98.6%97.5%[2]
Table 2: Pharmacokinetic Parameters in Humans (Following a single 100 mg oral dose of Acalabrutinib)
ParameterACP-5862AcalabrutinibReference(s)
Half-Life (t½) 6.9 hours1 hour[1][2]
Time to Peak Plasma Concentration (Tₘₐₓ) 1.6 hours (range: 0.9 to 2.7 hours)0.9 hours (range: 0.5 to 1.9 hours)[2]
Mean Exposure (AUC) ~2-3 fold higher than acalabrutinib-[1][3]
Apparent Clearance (CL/F) 13 L/hour71 L/hour[2]
Volume of Distribution (Vdss) ~67 L~101 L[2]
Table 3: In Vitro Cytochrome P450 (CYP) Interactions
CYP EnzymeACP-5862AcalabrutinibReference(s)
Primary Metabolizing Enzyme CYP3A4CYP3A4[5][6]
Weak Inhibitor of CYP2C9, CYP2C19CYP2C8, CYP2C9, CYP3A4[5]
Weak Inactivator of CYP3A4, CYP2C8-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of ACP-5862 in a research setting.

Protocol 1: Determination of BTK Inhibition using LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the manufacturer's guidelines for the LanthaScreen™ Eu Kinase Binding Assay to determine the IC₅₀ of ACP-5862 for BTK.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • ACP-5862 and Acalabrutinib (as a control)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACP-5862 and acalabrutinib in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation:

    • Add 5 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer.

  • Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

  • Assay Assembly:

    • To each well containing the compound, add 5 µL of the 3X Kinase/Antibody mixture.

    • Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolism of Acalabrutinib to ACP-5862 by CYP3A4

This protocol outlines an in vitro experiment to quantify the conversion of acalabrutinib to ACP-5862 mediated by CYP3A4 using human liver microsomes (HLMs) and LC-MS/MS analysis.

Materials:

  • Human Liver Microsomes (HLMs)

  • Acalabrutinib and ACP-5862 analytical standards

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine HLMs, phosphate buffer, and acalabrutinib at the desired concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Monitor the parent drug (acalabrutinib) and the metabolite (ACP-5862) using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte should be optimized beforehand.

  • Data Analysis: Quantify the concentrations of acalabrutinib and ACP-5862 at each time point using a standard curve prepared with analytical standards. Calculate the rate of formation of ACP-5862.

Protocol 3: Anti-IgD-Induced CD69 Expression in Human Whole Blood

This protocol describes a method to assess the pharmacodynamic effect of ACP-5862 on B-cell activation by measuring the expression of the activation marker CD69 in human whole blood following stimulation with anti-IgD antibodies.

Materials:

  • Fresh human whole blood collected in heparin-containing tubes

  • ACP-5862

  • Anti-IgD antibody (stimulating antibody)

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

  • RBC lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Compound Incubation:

    • Aliquot whole blood into flow cytometry tubes.

    • Add ACP-5862 at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • B-cell Stimulation:

    • Add anti-IgD antibody to all tubes except the unstimulated control.

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Antibody Staining:

    • Add fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies to each tube.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add RBC lysis buffer according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD19-positive B-cell population.

    • Within the B-cell gate, quantify the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69.

    • Plot the CD69 expression levels against the concentration of ACP-5862 to determine the EC₅₀.

Mandatory Visualizations

Signaling Pathway of BTK Inhibition by ACP-5862

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation

Caption: Covalent inhibition of BTK by ACP-5862 blocks downstream signaling.

Experimental Workflow for In Vitro Metabolism Study

Metabolism_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Acalabrutinib Acalabrutinib Incubation Incubate at 37°C Acalabrutinib->Incubation HLM Human Liver Microsomes (HLMs) HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify Acalabrutinib and ACP-5862 LCMS->Quantification

Caption: Workflow for quantifying ACP-5862 formation from acalabrutinib.

Logical Relationship of Acalabrutinib and ACP-5862 Pharmacology

Logical_Relationship Acalabrutinib Acalabrutinib (Oral Administration) Metabolism CYP3A4-mediated Metabolism Acalabrutinib->Metabolism BTK_Inhibition BTK Inhibition Acalabrutinib->BTK_Inhibition Direct Effect ACP5862 ACP-5862 (Active Metabolite) Metabolism->ACP5862 ACP5862->BTK_Inhibition Contributory Effect Clinical_Effect Overall Clinical Efficacy & Safety BTK_Inhibition->Clinical_Effect

Caption: Acalabrutinib and ACP-5862 both contribute to BTK inhibition.

References

An Initial Assessment of ACP-5862 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Understanding the bioactivity of ACP-5862 is crucial for a comprehensive assessment of the overall clinical efficacy and safety profile of acalabrutinib, as the metabolite circulates in human plasma at concentrations two- to three-fold higher than the parent drug.[5][6] This technical guide provides an initial assessment of ACP-5862's bioactivity, presenting key quantitative data, outlining its mechanism of action, and detailing its metabolic origin.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize the key in vitro bioactivity and pharmacokinetic parameters of ACP-5862, primarily in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Bioactivity of ACP-5862 and Acalabrutinib

CompoundTargetAssay TypeIC50Potency Relative to AcalabrutinibReference
ACP-5862 Bruton tyrosine kinase (BTK)Biochemical Kinase Assay5.0 nM~50% less potent[5][6]
AcalabrutinibBruton tyrosine kinase (BTK)Biochemical Kinase Assay3 nM-[5]

Table 2: Comparative Pharmacokinetic Properties of ACP-5862 and Acalabrutinib

ParameterACP-5862AcalabrutinibReference
Half-Life (t½) 6.9 hours1 hour[1][5]
Mean Exposure (AUC) ~2-3 fold higher than acalabrutinib-[5][6]
Time to Peak (Tmax) 1.6 hours (range: 0.9 to 2.7 hours)0.9 hours (range: 0.5 to 1.9 hours)[1]
Apparent Oral Clearance (CL/F) 13 L/hour71 L/hour[1][6]
Volume of Distribution (Vdss) ~67 L~101 L[1]
Plasma Protein Binding 98.6%97.5%[1][5]

Mechanism of Action: Covalent Inhibition of Bruton Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK).[3][4] BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine receptor pathways.[1][2] These pathways are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1]

The mechanism of action involves the formation of a covalent bond between ACP-5862 and a cysteine residue (Cys481) within the active site of the BTK enzyme.[1][4] This irreversible binding leads to the inhibition of BTK enzymatic activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[1]

BTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK Bruton Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (at Cys481) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Activation

ACP-5862 Mechanism of BTK Inhibition.

Metabolic Pathway: Formation of ACP-5862 from Acalabrutinib

ACP-5862 is formed from acalabrutinib primarily through metabolism by cytochrome P450 3A4 (CYP3A4) enzymes in the liver.[3][4] The metabolic reaction involves the oxidation and opening of the pyrrolidine ring of acalabrutinib to form the active ketone/amide structure of ACP-5862.[3][4] This metabolic conversion is significant as it results in a major circulating active metabolite that contributes to the overall pharmacological effect of acalabrutinib administration.[3]

Metabolic_Pathway Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 Oxidation & Ring Opening CYP3A4 CYP3A4 Enzyme (Liver) CYP3A4->Acalabrutinib Metabolizes

Metabolic conversion of Acalabrutinib to ACP-5862.

Experimental Protocols

Detailed, step-by-step experimental protocols for the bioactivity assays of ACP-5862 are not fully elaborated in the publicly available literature. However, the cited research indicates the use of standard biochemical and cellular assay methodologies.[3][4] For researchers seeking to replicate these findings, it is recommended to consult the supplementary materials of the primary research articles or to adapt established protocols for kinase inhibition and cell viability assays.

1. Biochemical Kinase Assay (General Workflow)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified enzyme.

Kinase_Assay_Workflow start Start prepare Prepare Assay Plate: - Purified BTK Enzyme - Kinase Buffer - ATP & Substrate start->prepare add_compound Add ACP-5862 (or Acalabrutinib) at varying concentrations prepare->add_compound incubate Incubate at Room Temp to allow for binding add_compound->incubate initiate_reaction Initiate Kinase Reaction (e.g., add ATP/Substrate) incubate->initiate_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) proportional to kinase activity initiate_reaction->detect_signal analyze Analyze Data: - Plot dose-response curve - Calculate IC50 value detect_signal->analyze end End analyze->end

General Workflow for a Biochemical Kinase Assay.

2. Cellular Assays

Cellular assays are employed to assess the potency of a compound in a more physiologically relevant environment. While specific cell lines used for ACP-5862 were not detailed in the initial search, assays would likely involve B-cell lymphoma cell lines that are dependent on BTK signaling. The endpoint of such assays is typically the measurement of cell viability or proliferation (e.g., using MTS or CellTiter-Glo assays) or the inhibition of a specific downstream signaling event (e.g., phosphorylation of a BTK substrate).

ACP-5862 is a major, active metabolite of acalabrutinib that significantly contributes to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a slightly lower in vitro potency but a significantly longer half-life and higher systemic exposure compared to its parent compound. The metabolism of acalabrutinib to ACP-5862 is primarily mediated by CYP3A4. This initial assessment underscores the importance of considering the bioactivity of ACP-5862 when evaluating the pharmacology of acalabrutinib. Further research into the detailed experimental protocols and the kinase selectivity profile of ACP-5862 would provide an even more complete understanding of its biological activity.

References

The Intrinsic Activity of ACP-5862: A Comprehensive Review of the Major Active Metabolite of Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor. This whitepaper provides a comprehensive technical review of the existing research on ACP-5862, consolidating its pharmacokinetic and pharmacodynamic profiles, mechanism of action, and its contribution to the overall clinical efficacy and safety of acalabrutinib. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the current state of knowledge on ACP-5862.

Introduction

Acalabrutinib is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, trafficking, and adhesion.[1] Upon administration, acalabrutinib is extensively metabolized, primarily by CYP3A enzymes, to form its major active metabolite, ACP-5862.[1][2][3] ACP-5862 circulates in human plasma at concentrations two- to three-fold higher than the parent drug and contributes to the overall pharmacological activity of acalabrutinib.[1][3][4] This document serves as a detailed technical guide, summarizing the current understanding of ACP-5862's preclinical and clinical pharmacology.

Mechanism of Action

Both acalabrutinib and ACP-5862 are irreversible inhibitors of BTK.[1] They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inhibition.[1][5] This inhibition blocks the downstream signaling pathways necessary for B-cell proliferation and survival, thereby reducing malignant B-cell growth.[1] While sharing the same mechanism, ACP-5862 is approximately 50% less potent than acalabrutinib in its inhibition of BTK.[3][4][6]

cluster_BCR B-Cell Receptor Signaling cluster_Inhibition Inhibition BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK ACP-5862 ACP-5862 ACP-5862->BTK

Figure 1: Acalabrutinib and ACP-5862 Inhibition of the B-Cell Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency
CompoundTargetAssayIC50 (nM)EC50 (nM)
AcalabrutinibBTKLanthaScreen3-
ACP-5862BTKLanthaScreen5.0-
AcalabrutinibAnti-IgD-induced CD69 expression in hWB--9.2 ± 4.4
ACP-5862Anti-IgD-induced CD69 expression in hWB--64 ± 6

hWB: human Whole Blood Data sourced from[2][7]

Table 2: Pharmacokinetic Parameters
ParameterAcalabrutinibACP-5862
Time to Peak (Tmax) 0.9 hours (range: 0.5 - 1.9)1.6 hours (range: 0.9 - 2.7)
Half-Life (t1/2) 1 hour3.5 - 6.9 hours
Volume of Distribution (Vdss) ~101 L~67 L
Clearance 71 L/hour13 L/hour
Plasma Protein Binding 97.5%98.6%

Data sourced from[1][3][4]

Table 3: Drug-Drug Interaction Potential
EnzymeAcalabrutinib (Inhibition)ACP-5862 (Inhibition)
CYP3A4WeakWeak (time-dependent)
CYP2C8WeakWeak (time-dependent)
CYP2C9WeakWeak
CYP2C19-Weak

Data sourced from[6][7][8]

Experimental Protocols

In Vitro BTK Inhibition Assay (LanthaScreen™)

The enzymatic activity of BTK was assessed using the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents : Recombinant human BTK enzyme, fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

  • Procedure :

    • Acalabrutinib or ACP-5862 was serially diluted and incubated with the BTK enzyme.

    • The tracer and the europium-labeled antibody were added to the mixture.

    • The reaction was allowed to reach equilibrium.

  • Detection : The assay measures the fluorescence resonance energy transfer (FRET) between the europium-labeled antibody bound to the kinase and the tracer bound to the kinase's ATP site.

  • Data Analysis : The IC50 values were calculated by measuring the concentration of the inhibitor required to displace 50% of the tracer.

Population Pharmacokinetic (PK) Modeling

A nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics of acalabrutinib and ACP-5862.

  • Data Collection : Plasma concentration-time data were collected from multiple clinical studies involving patients with B-cell malignancies and healthy subjects.[9][10]

  • Model Structure : A two-compartment model with first-order elimination was used to describe the pharmacokinetics of both acalabrutinib and ACP-5862.[9] The formation rate of ACP-5862 was linked to the clearance of acalabrutinib.

  • Covariate Analysis : The influence of various factors such as health status, Eastern Cooperative Oncology Group (ECOG) performance status, and co-administration of other drugs (e.g., proton-pump inhibitors) on the PK parameters was evaluated.[9]

  • Software : NONMEM (ICON Development Solutions) is a commonly used software for population PK analysis.

cluster_PK_Model Population PK Modeling Workflow Data Plasma Concentration Data (Acalabrutinib & ACP-5862) Model Two-Compartment Model (First-Order Elimination) Data->Model Parameters Estimation of PK Parameters (Clearance, Volume, etc.) Model->Parameters Covariates Covariate Analysis (e.g., ECOG, Concomitant Meds) Covariates->Model Validation Model Validation Parameters->Validation

Figure 2: Generalized Workflow for Population Pharmacokinetic Modeling of Acalabrutinib and ACP-5862.

Clinical Significance and Safety

Exposure-response analyses from clinical trials have demonstrated that there are no clinically meaningful correlations between the systemic exposure of acalabrutinib or ACP-5862 and efficacy or safety outcomes in patients with B-cell malignancies.[11][12][13] These findings support the use of a fixed-dose regimen of acalabrutinib (100 mg twice daily).[10][11] The safety profile of acalabrutinib is well-characterized, and the contribution of ACP-5862 to the overall safety profile is considered as part of the total active moieties.[10][11]

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib that significantly contributes to the overall clinical efficacy of the drug. It shares a similar mechanism of action with its parent compound, irreversibly inhibiting BTK, albeit with a lower potency. The pharmacokinetic profile of ACP-5862 is well-defined, with a longer half-life and higher plasma concentrations compared to acalabrutinib. The comprehensive data reviewed in this whitepaper underscores the importance of considering the contribution of active metabolites in drug development and clinical practice. The established exposure-response relationships for acalabrutinib and ACP-5862 support the current fixed-dosing strategy in patients with B-cell malignancies. Further research may continue to explore the nuanced roles of ACP-5862 in specific patient populations and its potential interactions with other therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: ACP-5862 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound, ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of acalabrutinib.[1][2] ACP-5862 irreversibly binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its kinase activity. This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of ACP-5862 and presents its kinase selectivity profile.

Signaling Pathway

ACP-5862 targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. BTK is a key kinase in this cascade. By covalently binding to BTK, ACP-5862 effectively blocks this signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB_MAPK NF-κB, MAPK, NFAT Activation Ca_PKC->NF_kB_MAPK Cell_Response B-Cell Proliferation, Survival, Adhesion NF_kB_MAPK->Cell_Response Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare ACP-5862 Serial Dilutions Preincubation 3. Pre-incubate ACP-5862 with BTK Enzyme Compound_Prep->Preincubation Enzyme_Substrate_Prep 2. Prepare Enzyme (BTK) and Substrate Solutions Enzyme_Substrate_Prep->Preincubation Reaction_Start 4. Initiate Reaction with ATP/Substrate Mix Preincubation->Reaction_Start Reaction_Stop 5. Terminate Reaction and Add Detection Reagents Reaction_Start->Reaction_Stop Read_Plate 6. Read Plate (TR-FRET Signal) Reaction_Stop->Read_Plate Calculate_IC50 7. Plot Data and Calculate IC50 Read_Plate->Calculate_IC50

References

Application Notes and Protocols for Cell-Based Assays to Evaluate ACP-5862 BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell development, activation, and proliferation.[1][2] Its role in various B-cell malignancies has made it a prime target for therapeutic intervention.[2][3][4] ACP-5862 is the major, active circulating metabolite of acalabrutinib, a second-generation, irreversible BTK inhibitor.[5][6][7][8] Acalabrutinib and ACP-5862 form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to potent and selective inhibition of its kinase activity.[6][7] While ACP-5862 is approximately 50% less potent than its parent compound, its systemic exposure (AUC) is two- to three-fold higher, highlighting its significant contribution to the overall clinical efficacy of acalabrutinib.[1][5][6]

These application notes provide detailed protocols for various cell-based assays to characterize the inhibitory activity of ACP-5862 on BTK and its downstream signaling pathways.

Mechanism of Action of ACP-5862

ACP-5862, like acalabrutinib, is an irreversible inhibitor of BTK. BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[6] Upon BCR engagement, BTK is activated and subsequently triggers a cascade of downstream signaling events that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1][6] By covalently binding to Cys481 in the BTK active site, ACP-5862 effectively blocks its enzymatic activity, thereby inhibiting these vital B-cell functions.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: BTK Signaling Pathway Inhibition by ACP-5862.

Quantitative Data Summary

The following table summarizes the key in vitro potency and pharmacokinetic parameters of ACP-5862 in comparison to its parent compound, acalabrutinib.

CompoundTargetAssay TypeIC50EC50Plasma Exposure (AUC)Protein Binding
ACP-5862 BTKBiochemical5.0 nM[5]-~2-3 fold higher than Acalabrutinib[1][5]98.6% (human plasma)[5]
Acalabrutinib BTKBiochemical3 nM[5]8 nM[5]-97.5% (human plasma)[6]

Experimental Protocols

BTK Target Engagement Assay (NanoBRET™)

This protocol is designed to measure the engagement of ACP-5862 with BTK within living cells.

NanoBRET_Workflow start Start transfect Transfect HEK293 cells with BTK-NanoLuc® Fusion Vector start->transfect incubate1 Incubate for 24 hours transfect->incubate1 seed Seed cells into a 96-well plate incubate1->seed treat Treat cells with varying concentrations of ACP-5862 seed->treat add_tracer Add NanoBRET™ Tracer treat->add_tracer incubate2 Incubate at 37°C add_tracer->incubate2 read Read BRET signal on a luminometer incubate2->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the NanoBRET™ BTK Target Engagement Assay.

Materials:

  • HEK293 cells

  • BTK-NanoLuc® Fusion vector (Promega)

  • NanoBRET™ Nano-Glo® Substrate and Tracer (Promega)

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

  • FuGENE® HD Transfection Reagent (Promega)

  • White, 96-well assay plates

  • Luminometer capable of reading BRET signals

Protocol:

  • Cell Transfection:

    • One day prior to the experiment, transfect HEK293 cells with the BTK-NanoLuc® Fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions.

    • Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Seeding:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Seed the cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in a volume of 90 µL.

  • Compound Treatment:

    • Prepare serial dilutions of ACP-5862 in Opti-MEM™.

    • Add 10 µL of the ACP-5862 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Tracer Addition and Signal Detection:

    • Prepare the NanoBRET™ tracer and substrate solution according to the manufacturer's protocol.

    • Add the tracer/substrate solution to all wells.

    • Incubate the plate at 37°C for 2 hours.

    • Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the ACP-5862 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation and Apoptosis Assay

This assay evaluates the effect of ACP-5862 on the proliferation and induction of apoptosis in B-cell lymphoma cell lines.

Materials:

  • Ramos or JeKo-1 cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • ACP-5862

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit

  • 96-well clear or white-walled microplates

  • Plate reader (luminometer or flow cytometer)

Protocol for Proliferation Assay:

  • Cell Seeding:

    • Seed Ramos or JeKo-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment:

    • Add serial dilutions of ACP-5862 to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the percentage of viable cells against the logarithm of the ACP-5862 concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol for Apoptosis Assay:

  • Follow steps 1-3 of the proliferation assay protocol.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Calcium Flux Assay

This assay measures the inhibition of BCR-induced calcium mobilization in B-cells.

Calcium_Flux_Workflow start Start load_cells Load B-cells with a calcium-sensitive dye (e.g., Fluo-4) start->load_cells pre_treat Pre-treat cells with varying concentrations of ACP-5862 load_cells->pre_treat stimulate Stimulate BCR with anti-IgM antibody pre_treat->stimulate measure_fluorescence Measure fluorescence intensity over time using a FLIPR or flow cytometer stimulate->measure_fluorescence analyze Analyze the change in fluorescence to determine inhibition measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the Calcium Flux Assay.

Materials:

  • B-cell line (e.g., Ramos) or primary B-cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Anti-IgM antibody (for BCR stimulation)

  • ACP-5862

  • Fluorescent Imaging Plate Reader (FLIPR) or flow cytometer

Protocol:

  • Cell Loading:

    • Load the B-cells with Fluo-4 AM according to the dye manufacturer's protocol.

  • Compound Pre-treatment:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add serial dilutions of ACP-5862 and incubate for 30-60 minutes at 37°C.

  • BCR Stimulation and Measurement:

    • Establish a baseline fluorescence reading on the FLIPR or flow cytometer.

    • Inject the anti-IgM antibody to stimulate the BCR.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the responses to the vehicle control and plot against the ACP-5862 concentration to determine the IC50 for inhibition of calcium flux.

These protocols provide a framework for the cell-based evaluation of ACP-5862. Researchers may need to optimize specific parameters, such as cell density and incubation times, for their particular experimental conditions.

References

Measuring the Cellular Potency of ACP-5862: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to accurately measure the cellular potency of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Introduction

ACP-5862 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target.[4][5] ACP-5862, a metabolite of Acalabrutinib, contributes significantly to the overall clinical efficacy and therefore, understanding its cellular potency is crucial for preclinical and clinical research.[6][7] In biochemical assays, ACP-5862 exhibits an IC50 of 5.0 nM for BTK.[1][2] This document outlines key cellular assays to determine the potency of ACP-5862 by assessing its impact on BTK-mediated signaling, B-cell activation, and proliferation.

Signaling Pathway Modulated by ACP-5862

ACP-5862 targets BTK, a key kinase downstream of the B-cell receptor (BCR). Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates transcription factors that drive B-cell proliferation, survival, and differentiation. ACP-5862 covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization Downstream_Signaling Downstream Signaling (Proliferation, Survival) Ca_Mobilization->Downstream_Signaling

BCR signaling pathway inhibited by ACP-5862.

Quantitative Data Summary

The following tables summarize the reported potency of Acalabrutinib and related BTK inhibitors in various cellular assays. While specific cellular IC50 values for ACP-5862 are not widely published, it is noted to be approximately 50% less potent than its parent compound, Acalabrutinib.

Table 1: Potency of Acalabrutinib in Cellular Assays

Cell Line/SystemAssay TypeEndpointIC50 (nM)
SU-DHL-6Cell ProliferationViability3.1
REC-1Cell ProliferationViability21
Human Whole Blood CD19+ B-cellsB-cell ActivationCD69 Expression198

Data sourced from[8][9]

Table 2: Comparative Potency of BTK Inhibitors in B-Cell Lymphoma Cell Lines

CompoundCell LineAssay TypeGI50 (nM)
QL47RamosCell Proliferation370
QL47U2932Cell Proliferation200

Data sourced from[4]

Experimental Protocols

This section provides detailed protocols for key cellular assays to measure the potency of ACP-5862.

BTK Target Engagement: Phospho-BTK (p-BTK) Western Blot Assay

This assay directly measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in cells treated with ACP-5862.

Experimental Workflow:

pBTK_Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed B-cell lymphoma cells (e.g., Ramos, TMD8) B Treat with serial dilutions of ACP-5862 A->B C Stimulate with anti-IgM to activate BCR signaling B->C D Lyse cells and extract proteins C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block and probe with anti-p-BTK (Y223) and anti-total BTK antibodies G->H I Incubate with secondary antibody and detect signal H->I J Quantify band intensity I->J K Normalize p-BTK to total BTK J->K L Plot dose-response curve and calculate IC50 K->L

Workflow for p-BTK Western Blot Assay.

Protocol:

  • Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) in appropriate media.

  • Treatment: Seed cells in a multi-well plate and treat with a serial dilution of ACP-5862 for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with goat anti-human IgM F(ab')2 fragment for 5-10 minutes to induce BCR signaling and BTK autophosphorylation.[10]

  • Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phospho-BTK (Y223).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-BTK signal to the total BTK signal. Plot the normalized p-BTK levels against the concentration of ACP-5862 and fit a dose-response curve to calculate the IC50 value.

Downstream Signaling Inhibition: Phospho-PLCγ2 Flow Cytometry Assay

This assay measures the inhibition of phosphorylation of PLCγ2, a direct downstream substrate of BTK, providing a robust measure of ACP-5862's cellular potency.

Protocol:

  • Cell Preparation: Use peripheral blood mononuclear cells (PBMCs) or a relevant B-cell line.

  • Treatment: Treat cells with a serial dilution of ACP-5862 for 1-2 hours.

  • Stimulation: Stimulate with anti-IgM to activate the BCR pathway.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol to allow intracellular staining.[10]

  • Staining: Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19), phospho-PLCγ2 (Y759), and total PLCγ2.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the B-cell population and analyze the median fluorescence intensity (MFI) of phospho-PLCγ2. Normalize the p-PLCγ2 MFI to the total PLCγ2 MFI if a suitable antibody is available. Plot the normalized MFI against the ACP-5862 concentration to determine the IC50.

Functional Potency: B-Cell Proliferation Assay

This assay assesses the functional consequence of BTK inhibition by measuring the anti-proliferative effect of ACP-5862 on B-cell lymphoma cell lines.

Experimental Workflow:

B_Cell_Proliferation_Assay_Workflow A Seed B-cell lymphoma cells (e.g., Ramos, SU-DHL-6) in a 96-well plate B Add serial dilutions of ACP-5862 A->B C Incubate for 72 hours B->C D Add cell viability reagent (e.g., CellTiter-Glo®, XTT) C->D E Measure luminescence or absorbance D->E F Plot viability vs. concentration and calculate GI50/IC50 E->F

Workflow for B-Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Seed a B-cell lymphoma cell line (e.g., Ramos, U2932, SU-DHL-6, REC-1) in a 96-well plate at an appropriate density.[4][8]

  • Treatment: Add serial dilutions of ACP-5862 to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega) or XTT (Trevigen) according to the manufacturer's instructions.[11][12]

  • Data Acquisition: Measure luminescence (for CellTiter-Glo®) or absorbance (for XTT) using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log concentration of ACP-5862 and fit a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

B-Cell Activation Marker Assay by Flow Cytometry

This assay quantifies the ability of ACP-5862 to inhibit the upregulation of B-cell activation markers, such as CD69, following BCR stimulation.

Protocol:

  • Cell Source: Use human whole blood or isolated PBMCs.

  • Treatment: Pre-incubate the cells with serial dilutions of ACP-5862 for 1 hour.[9]

  • Stimulation: Add anti-IgM to the samples and incubate for 18 hours to induce B-cell activation.[9]

  • Staining: Stain the cells with fluorescently labeled antibodies against CD19 (to identify B-cells) and CD69 (the activation marker).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19+ B-cell population and determine the percentage of CD69+ cells or the MFI of CD69. Plot the inhibition of CD69 expression against the concentration of ACP-5862 to calculate the IC50.[9]

Conclusion

The protocols described in this document provide a comprehensive framework for assessing the cellular potency of ACP-5862. By employing a combination of target engagement, downstream signaling, and functional assays, researchers can obtain a thorough understanding of the compound's activity in a cellular context. These methods are essential for the continued development and characterization of BTK inhibitors for the treatment of B-cell malignancies.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of ACP-5862 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ACP-5862, the major active metabolite of acalabrutinib, in human plasma. Acalabrutinib is a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2] Both acalabrutinib and its active metabolite, ACP-5862, covalently bind to a cysteine residue in the BTK active site, inhibiting its enzymatic activity.[1][2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical research settings.

Introduction

Acalabrutinib is a second-generation BTK inhibitor that has shown significant efficacy in the treatment of various B-cell cancers.[1] It is metabolized in vivo, primarily by CYP3A4, to form ACP-5862, which is also pharmacologically active.[1][3] The mean exposure to ACP-5862 is reported to be 2- to 3-fold higher than that of acalabrutinib, although it has approximately 50% less potency in BTK inhibition.[4] Therefore, the combined activity of both acalabrutinib and ACP-5862 contributes to the overall therapeutic effect.[4][5]

A reliable method for the simultaneous quantification of acalabrutinib and ACP-5862 in plasma is essential for understanding their pharmacokinetic profiles and exposure-response relationships.[6] This application note provides a detailed protocol for an LC-MS/MS method that has been validated for the quantification of ACP-5862, often in conjunction with the parent drug, in plasma samples.

Experimental

Materials and Reagents
  • ACP-5862 reference standard

  • Acalabrutinib reference standard

  • Deuterated internal standards (IS) for both analytes (e.g., acalabrutinib-D4, M27 metabolite acalabrutinib-D4)[1]

  • HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (TBME)

  • Formic acid and ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)[7]

  • Ultrapure water

Instrumentation
  • A liquid chromatography system, such as a Shimadzu LC-20AD or equivalent.[1]

  • A tandem mass spectrometer, such as an AB SCIEX API-4500 or a Xevo TQ-S triple quadrupole tandem mass spectrometer, equipped with a Turbo Ion Spray or electrospray ionization (ESI) source.[1][8]

Signaling Pathway of Acalabrutinib and ACP-5862

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (Proliferation, Trafficking, Adhesion) BTK->Downstream Promotes Acalabrutinib Acalabrutinib Inhibition Inhibition Acalabrutinib->Inhibition ACP5862 ACP-5862 ACP5862->Inhibition Inhibition->BTK

Acalabrutinib and ACP-5862 inhibit BTK signaling.
Sample Preparation

A liquid-liquid extraction (LLE) technique is employed for the extraction of ACP-5862 and its parent compound from human plasma.[1]

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.[1]

  • To 200 µL of plasma in a clean tube, add 20 µL of the combined internal standard working solution.[1]

  • Vortex the mixture.

  • Add 2.5 mL of methyl tertiary butyl ether (TBME) and vortex for 10 minutes at 2000 rpm.[1]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[1]

Alternatively, solid-phase extraction (SPE) has also been utilized for sample preparation.[8][9]

Chromatographic Conditions

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1][8]
Mobile Phase Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)[1]
Flow Rate 1.0 mL/min[1] or 0.6 mL/min[9]
Injection Volume 15 µL[1]
Column Temperature Ambient
Run Time Approximately 4 minutes[9]
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transition (ACP-5862) m/z 482.1 → 388.1[1]
MRM Transition (Acalabrutinib) m/z 466.1 → 372.1[1]
Internal Standard Transitions Deuterated analogs are used, e.g., m/z 486.1 → 388.1 for ACP-5862 IS[1]

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of ACP-5862 in human plasma. The method is selective, with no significant interference from endogenous plasma components observed at the retention times of the analyte and internal standard.

Quantitative Data Summary

The method was validated according to regulatory guidelines, and the key quantitative parameters are summarized in the table below.

ParameterACP-5862AcalabrutinibReference
Linearity Range (ng/mL) 5.045 - 1600.0005.045 - 1600.000[1]
0.5 - 300.5 - 300[8]
5 - 50001 - 1000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0655.045[7]
0.50.5[8][9]
Intra-day Accuracy (%) 93.89 - 100.7690.92 - 101.12[1]
Intra-day Precision (%CV) 1.43 - 4.421.43 - 4.46[1]
Inter-day Accuracy (%) 94.91 - 100.1792.95 - 101.12[1]
Inter-day Precision (%CV) 1.77 - 4.681.59 - 6.39[1]
Recovery (%) > 81.0> 81.0[9]

The calibration curves exhibited excellent linearity over the specified concentration ranges, with correlation coefficients (r²) consistently greater than 0.99.[1] The accuracy and precision of the method were well within the acceptable limits set by the FDA guidelines for bioanalytical method validation.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (TBME) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detect Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

LC-MS/MS workflow for ACP-5862 quantification.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of ACP-5862 in human plasma. The simple sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for pharmacokinetic and clinical research studies involving acalabrutinib. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

References

Application Notes and Protocols for Pharmacokinetic Studies of ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of pharmacokinetic (PK) studies for ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. The following protocols are intended as a guide and may require optimization based on specific laboratory conditions and regulatory requirements.

Introduction to ACP-5862 and its Pharmacokinetics

ACP-5862 is the primary and pharmacologically active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1] Like its parent drug, ACP-5862 irreversibly binds to the cysteine-481 residue in the BTK active site, thereby inhibiting its enzymatic activity.[1] This action blocks signaling pathways crucial for B-cell proliferation and survival. Understanding the pharmacokinetic profile of ACP-5862 is critical for a complete assessment of the efficacy and safety of acalabrutinib, as the metabolite contributes significantly to the overall therapeutic effect.

Mechanism of Action Signaling Pathway

cluster_inhibition BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 Phosphorylates DAG_IP3 DAG and IP3 Activation PLCg2->DAG_IP3 NF_kB NF-κB Pathway Activation DAG_IP3->NF_kB Proliferation B-Cell Proliferation and Survival NF_kB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK ACP_5862 ACP-5862 ACP_5862->BTK

Figure 1: Simplified signaling pathway of BTK and its inhibition by acalabrutinib and ACP-5862.

Preclinical Pharmacokinetic Study Protocols

Preclinical PK studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of ACP-5862 in animal models before human trials.

Rodent (Rat) Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of ACP-5862 in rats following intravenous and oral administration.

Materials:

  • Test Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Test Compound: ACP-5862.

  • Formulation:

    • Intravenous (IV): Solubilized in a vehicle such as 20% Captisol® in saline.

    • Oral (PO): Suspended in a vehicle such as 0.5% methylcellulose in water.

  • Equipment: Dosing syringes, blood collection tubes (with K2EDTA), centrifuge, freezer (-80°C).

Experimental Workflow:

start Start acclimatize Acclimatize Rats (≥ 3 days) start->acclimatize fast Fast Overnight (approx. 12h) acclimatize->fast dose Administer ACP-5862 (IV or PO) fast->dose collect_blood Blood Collection (Serial Sampling) dose->collect_blood process_plasma Process to Plasma collect_blood->process_plasma store Store Plasma (-80°C) process_plasma->store analyze Bioanalysis (LC-MS/MS) store->analyze end End analyze->end

Figure 2: Workflow for a preclinical pharmacokinetic study in rats.

Procedure:

  • Animal Acclimatization: House animals in appropriate conditions for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Administration: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Non-Rodent (Beagle Dog) Pharmacokinetic Study Protocol

Objective: To evaluate the pharmacokinetic profile of ACP-5862 in a non-rodent species.

Materials:

  • Test Animals: Male and female beagle dogs (9-12 months old).

  • Test Compound: ACP-5862.

  • Formulation: Similar to the rat study, adjusted for concentration and volume.

  • Equipment: Dosing equipment, blood collection tubes (with K2EDTA), centrifuge, freezer (-80°C).

Procedure:

  • Acclimatization and Fasting: Acclimatize and fast the dogs overnight before dosing.

  • Dosing: Administer the appropriate IV or PO dose.

  • Blood Sampling: Collect blood samples (approximately 1 mL) from a suitable vein (e.g., cephalic or jugular) at time points similar to the rat study, potentially with additional later time points if a longer half-life is anticipated.[2]

  • Plasma Preparation and Storage: Process and store the plasma samples as described for the rat study.

Clinical Phase I Pharmacokinetic Study Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of acalabrutinib and its metabolite ACP-5862 in healthy human subjects.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) study.[3]

Subject Population: Healthy male and female subjects, aged 18-55 years, with no clinically significant abnormalities.

Experimental Design:

cluster_SAD SAD Phase cluster_MAD MAD Phase Screening Screening and Informed Consent Randomization Randomization Screening->Randomization SAD_Phase Single Ascending Dose (SAD) Phase Randomization->SAD_Phase MAD_Phase Multiple Ascending Dose (MAD) Phase SAD_Phase->MAD_Phase After safety review Follow_up Follow-up MAD_Phase->Follow_up Data_Analysis Pharmacokinetic and Safety Analysis Follow_up->Data_Analysis SAD_Cohort1 Cohort 1 (Dose X) SAD_Cohort2 Cohort 2 (Dose 2X) SAD_Cohort_n Cohort n (Dose nX) MAD_Cohort1 Cohort 1 (Dose Y) MAD_Cohort2 Cohort 2 (Dose 2Y) MAD_Cohort_n Cohort n (Dose nY)

Figure 3: Logical flow of a Phase I SAD/MAD clinical trial.

Procedure:

  • Single Ascending Dose (SAD) Phase:

    • Enroll sequential cohorts of subjects.

    • Within each cohort, subjects are randomized to receive a single oral dose of acalabrutinib or placebo.

    • Dose escalation to the next cohort occurs after a safety review of the preceding cohort.

    • Collect serial blood samples for PK analysis over 24-48 hours post-dose.[4]

  • Multiple Ascending Dose (MAD) Phase:

    • Enroll new cohorts of subjects.

    • Subjects receive multiple doses of acalabrutinib or placebo (e.g., once or twice daily for 7-14 days).[5][6]

    • Collect blood samples at pre-dose, and at various time points after the first and last doses to assess steady-state pharmacokinetics.

  • Blood Sampling Schedule (Example):

    • SAD: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.[4]

    • MAD: Pre-dose on Day 1, and at the same time points as SAD post-dose. On subsequent days, pre-dose samples. On the final day of dosing, a full PK profile as in the SAD phase.

  • Safety Monitoring: Continuously monitor subjects for adverse events, including vital signs, ECGs, and clinical laboratory tests.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Acalabrutinib and ACP-5862 in Plasma

Objective: To accurately and precisely quantify the concentrations of acalabrutinib and ACP-5862 in plasma samples.

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous determination of the analytes.[1][7]

Materials:

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).[7]

  • Internal Standards (IS): Deuterated analogs of acalabrutinib and ACP-5862.[1]

  • Extraction Solvent: Methyl tertiary butyl ether (MTBE).[1]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the internal standards.

    • Add 1 mL of MTBE and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution.

    • Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions (example):

      • Acalabrutinib: m/z 466.1 → 372.1

      • ACP-5862: m/z 482.1 → 388.1

      • Deuterated Acalabrutinib (IS): m/z 470.1 → 376.1

      • Deuterated ACP-5862 (IS): m/z 486.1 → 388.1

  • Calibration and Quality Control: Analyze calibration standards and quality control samples with each batch of study samples to ensure the accuracy and precision of the method.

Data Presentation and Analysis

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[8][9][10]

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Terminal elimination half-life.
CL/F Apparent total clearance of the drug from plasma after oral administration.
Vz/F Apparent volume of distribution during the terminal phase after oral administration.

Data Summary Tables:

Table 1: Summary of Mean (± SD) Pharmacokinetic Parameters of ACP-5862 in Rats

Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC(0-inf) (ng*h/mL) t1/2 (h)
IV 1 - - - -

| PO | 5 | - | - | - | - |

Table 2: Summary of Mean (± SD) Pharmacokinetic Parameters of ACP-5862 in Healthy Volunteers (SAD)

Dose Group (mg) Cmax (ng/mL) Tmax (h) AUC(0-inf) (ng*h/mL) t1/2 (h)
100 - - - -

| 200 | - | - | - | - |

Table 3: Summary of Mean (± SD) Steady-State Pharmacokinetic Parameters of ACP-5862 in Healthy Volunteers (MAD)

Dose Group (mg) Cmax,ss (ng/mL) Tmax,ss (h) AUC(0-τ) (ng*h/mL) t1/2 (h)

| 100 BID | - | - | - | - |

(Note: The tables above are templates; the actual data would be populated from the experimental results.)

Conclusion

These application notes and protocols provide a framework for conducting comprehensive pharmacokinetic studies of ACP-5862. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data essential for the successful development of acalabrutinib. All experimental procedures should be conducted in compliance with Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) guidelines.

References

preparing ACP-5862 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major active metabolite of Acalabrutinib, a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[3][4] ACP-5862 itself is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[2][5] These application notes provide detailed protocols for the preparation of ACP-5862 stock solutions for use in both in vitro and in vivo experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ACP-5862 is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₆H₂₃N₇O₃[6]
Molecular Weight 481.5 g/mol [6]
CAS Number 2230757-47-6[6]
Appearance Solid[7]
Solubility DMSO: ≥ 250 mg/mL (≥ 519.20 mM)[1]
Storage Store at -20°C for up to 1 year[1]

Mechanism of Action: BTK Inhibition

ACP-5862, like its parent compound Acalabrutinib, exerts its therapeutic effect by covalently binding to the cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding leads to the inhibition of BTK enzymatic activity. The inhibition of BTK blocks downstream signaling pathways that are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB / AP-1 / NFAT Ca_PKC->NFkB_AP1_NFAT Proliferation Cell Proliferation & Survival NFkB_AP1_NFAT->Proliferation ACP5862 ACP-5862 ACP5862->BTK

BTK Signaling Pathway Inhibition by ACP-5862

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol outlines the preparation of a high-concentration stock solution of ACP-5862 in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • ACP-5862 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing ACP-5862: Accurately weigh the desired amount of ACP-5862 powder using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the ACP-5862 powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]

  • Dissolution: Vortex the solution until the ACP-5862 is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution can be used for up to one year.[1]

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight of ACP-5862: 481.5 g/mol

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 481.5 g/mol = 4.815 mg

  • Weigh 4.815 mg of ACP-5862 and dissolve it in 1 mL of anhydrous DMSO.

Preparation of Working Solutions for In Vitro Cellular Assays

This protocol describes the dilution of the high-concentration DMSO stock solution into cell culture media to prepare working solutions for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare working solutions fresh for each experiment.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the high-concentration ACP-5862 DMSO stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without ACP-5862.

  • Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures.

In_Vitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh ACP-5862 Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Store Aliquot & Store at -20°C Dissolve->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat

Workflow for In Vitro Solution Preparation
Preparation of Formulation for In Vivo Animal Studies

This protocol provides a method for preparing a formulation of ACP-5862 suitable for oral administration in animal models. This formulation uses a combination of solvents to ensure solubility and bioavailability.

Materials:

  • ACP-5862 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Prepare High-Concentration DMSO Stock: First, prepare a concentrated stock solution of ACP-5862 in DMSO (e.g., 20.8 mg/mL).[1] Ensure the compound is fully dissolved.

  • Add PEG300: In a separate tube, add the required volume of PEG300. Then, add the DMSO stock solution to the PEG300 and mix thoroughly.[1]

  • Add Tween-80: To the DMSO/PEG300 mixture, add Tween-80 and mix until the solution is homogeneous.[1]

  • Add Saline: Finally, add saline to the mixture to reach the final desired volume and concentration. Mix well.[1]

  • Administration: It is recommended to prepare this formulation fresh on the day of use.[1]

Example Formulation (for a final concentration of ≥ 2.08 mg/mL): [1]

  • 10% DMSO: Start with a 20.8 mg/mL stock in DMSO. Use 100 µL of this stock.

  • 40% PEG300: Add 400 µL of PEG300.

  • 5% Tween-80: Add 50 µL of Tween-80.

  • 45% Saline: Add 450 µL of saline.

  • Total Volume: 1 mL

Safety Precautions

Standard laboratory safety practices should be followed when handling ACP-5862 and the associated solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound should be done in a chemical fume hood to avoid inhalation. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]

References

Application Notes & Protocols: Assessing the Covalent Binding of ACP-5862 to Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Like its parent compound, ACP-5862 acts as a covalent inhibitor, forming a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[2][3] This covalent modification leads to the sustained inhibition of BTK's enzymatic activity, which is critical for B-cell receptor (BCR) signaling pathways involved in B-cell proliferation and survival.[2] Given that ACP-5862 has a higher circulating exposure than acalabrutinib, its contribution to the overall clinical efficacy is significant.[4][5] Therefore, a precise assessment of its covalent binding kinetics is essential for understanding its pharmacological profile.

These application notes provide detailed protocols for confirming and characterizing the covalent binding of ACP-5862 to BTK using mass spectrometry, biochemical kinase assays, and cellular assays.

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties

The following tables summarize key parameters for ACP-5862 and its parent compound, acalabrutinib.

Table 1: Comparative Pharmacokinetic and Binding Parameters

Parameter ACP-5862 Acalabrutinib Reference
Target Bruton's Tyrosine Kinase (BTK) Bruton's Tyrosine Kinase (BTK) [1]
Binding Mechanism Covalent, Irreversible Covalent, Irreversible [1][2]
BTK IC₅₀ 5.0 nM 3 nM [6]
Plasma Protein Binding 98.6% 97.5% [2]
Metabolism Primarily via CYP3A4 Primarily via CYP3A4 [1][3]

| Half-Life (Elimination) | ~6.9 hours | ~1 hour |[4][6] |

Table 2: Comparative Cellular Potency

Assay Parameter ACP-5862 Acalabrutinib Reference
EC₅₀ (anti-IgD-induced CD69 expression in hWB) 64 ± 6 nM 9.2 ± 4.4 nM [7]

| EC₉₀ (anti-IgD-induced CD69 expression in hWB) | 544 ± 376 nM | 72 ± 20 nM |[7] |

Signaling Pathway and Mechanism Diagrams

The following diagrams illustrate the relevant biological pathway, the mechanism of inhibition, and the experimental workflows.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Covalent_Inhibition_Mechanism cluster_legend Legend E_I E + I E_I_complex E·I (Non-covalent complex) E_I->E_I_complex k₁ (KI) E_I_covalent E-I (Covalent adduct) E_I_complex->E_I_covalent k₂ (kinact) E E = Enzyme (BTK) I I = Inhibitor (ACP-5862) KI KI = Inhibition Constant kinact kinact = Inactivation Rate Constant

Caption: Two-step mechanism of irreversible covalent inhibition.

Experimental Protocols

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

This protocol confirms the formation of a covalent bond between ACP-5862 and BTK by detecting the expected mass shift.

Methodology:

  • Reagents and Materials:

    • Recombinant human BTK protein.

    • ACP-5862 compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

    • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Prepare a solution of recombinant BTK at a final concentration of 1-5 µM in the assay buffer.

    • Prepare a parallel reaction for the vehicle control by adding an equivalent volume of DMSO.

    • Add ACP-5862 to the BTK solution to achieve a final concentration representing a 5-10 fold molar excess (e.g., 10 µM).

    • Incubate the reaction mixture and the vehicle control at room temperature or 37°C for 1-2 hours to allow for complete binding.

    • Terminate the reaction by adding 0.1% formic acid.

    • Analyze the samples using an LC-MS system. Separate the protein using a reversed-phase column suitable for proteins.

    • Acquire mass spectra in positive ion mode across a mass range appropriate for the intact BTK protein and the expected adduct.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

  • Data Analysis:

    • Compare the deconvoluted mass of the BTK protein from the ACP-5862-treated sample with the vehicle control.

    • A mass increase corresponding to the molecular weight of ACP-5862 confirms the formation of a 1:1 covalent adduct.

MS_Workflow cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping Analysis Incubate_Intact Incubate BTK + ACP-5862 LCMS_Intact Intact Protein LC-MS Incubate_Intact->LCMS_Intact Deconvolute Deconvolute Spectra LCMS_Intact->Deconvolute Confirm_Adduct Confirm Mass Shift (Adduct Formation) Deconvolute->Confirm_Adduct Incubate_Peptide Incubate BTK + ACP-5862 Denature Denature, Reduce, Alkylate Incubate_Peptide->Denature Digest Digest with Trypsin Denature->Digest LCMSMS Peptide LC-MS/MS Digest->LCMSMS Analyze_Peptide Identify Modified Peptide (Binding Site) LCMSMS->Analyze_Peptide

Caption: Workflow for mass spectrometry analysis.

Protocol 2: Identification of the Covalent Binding Site by Peptide Mapping

This protocol identifies the specific amino acid residue (Cys481) to which ACP-5862 binds.

Methodology:

  • Sample Preparation:

    • Use the reaction mixtures from Protocol 1 (both ACP-5862-treated and vehicle control).

    • Denature the protein (e.g., with urea or guanidine HCl).

    • Reduce disulfide bonds with DTT.

    • Alkylate non-target cysteines with iodoacetamide (IAA). This step is crucial to prevent scrambling and specifically identify the cysteine protected by covalent binding.

    • Perform a buffer exchange to remove denaturants and alkylating agents.

    • Digest the protein into peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase nano-LC.

    • Analyze the peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

    • The instrument should be configured to select precursor ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the human BTK protein sequence.

    • Define a variable modification on cysteine corresponding to the mass of ACP-5862.

    • Identify the peptide containing the Cys481 residue and confirm its modification by ACP-5862 through manual inspection of the MS/MS spectrum, ensuring key fragment ions are present.

Protocol 3: Determination of Kinetic Parameters (k_inact and K_I) via Biochemical Assay

This protocol determines the potency of ACP-5862 by measuring the rate of enzyme inactivation. A time-dependent IC₅₀ approach is described.[7][8]

Methodology:

  • Reagents and Materials:

    • Recombinant human BTK enzyme.

    • ACP-5862.

    • Kinase substrate (e.g., a generic peptide substrate for BTK).

    • ATP.

    • Kinase assay kit for detection (e.g., LanthaScreen™, ADP-Glo™).

    • Assay Buffer: Kinase reaction buffer as recommended by the manufacturer.

    • 384-well microplates.

  • Procedure (Time-Dependent IC₅₀):

    • Prepare a series of dilutions of ACP-5862 in DMSO, followed by dilution into the assay buffer.

    • In a 384-well plate, add the BTK enzyme to multiple wells.

    • Add the ACP-5862 dilutions to the enzyme, initiating the pre-incubation. Prepare parallel sets of plates for different pre-incubation time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Incubate the plates at room temperature for the designated pre-incubation times.

    • After each pre-incubation period, initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and add the detection reagents according to the assay kit manufacturer's protocol.

    • Read the plate on a suitable plate reader (e.g., for fluorescence or luminescence).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition versus the log of the ACP-5862 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • A leftward shift in the IC₅₀ value with increasing pre-incubation time is characteristic of an irreversible inhibitor.

    • The kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibition constant) can be derived by fitting the IC₅₀ values versus time data to the appropriate kinetic models.[9][10]

Kinetic_Analysis_Workflow start Prepare ACP-5862 Serial Dilutions pre_incubation Pre-incubate BTK + ACP-5862 (Multiple Time Points: t₀, t₁, t₂, ... tₙ) start->pre_incubation initiate_reaction Initiate Kinase Reaction (Add Substrate + ATP) pre_incubation->initiate_reaction detect_signal Stop Reaction & Add Detection Reagent initiate_reaction->detect_signal read_plate Measure Signal (e.g., Luminescence) detect_signal->read_plate plot_ic50 Plot Inhibition vs. [ACP-5862] for each Time Point read_plate->plot_ic50 determine_ic50 Determine IC₅₀ at each Time Point plot_ic50->determine_ic50 calculate_kinetics Fit IC₅₀ vs. Time Data to Derive kinact and KI determine_ic50->calculate_kinetics

Caption: Workflow for biochemical kinetic analysis.

Protocol 4: Cellular Target Engagement Assay via Flow Cytometry

This protocol assesses the ability of ACP-5862 to inhibit BTK signaling in a cellular context by measuring the suppression of B-cell activation markers.[7]

Methodology:

  • Reagents and Materials:

    • Human whole blood (hWB) or isolated peripheral blood mononuclear cells (PBMCs).

    • ACP-5862.

    • B-cell stimulus (e.g., anti-IgD antibody).

    • Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD19 for B-cell identification, anti-CD69 for activation).

    • FACS buffer (PBS + 2% FBS).

    • 96-well U-bottom plates.

  • Procedure:

    • Prepare serial dilutions of ACP-5862.

    • Aliquot human whole blood or PBMCs into a 96-well plate.

    • Add the ACP-5862 dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

    • Stimulate the B-cells by adding anti-IgD antibody to all wells except the unstimulated control.

    • Incubate for an additional 18-24 hours at 37°C.

    • If using whole blood, lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer.

    • Stain the cells with fluorescently-conjugated antibodies (e.g., anti-CD19 and anti-CD69) for 30 minutes on ice in the dark.

    • Wash the cells again to remove unbound antibodies and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD19-positive B-cell population.

    • Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 within the B-cell gate for each condition.

    • Normalize the data to the stimulated (vehicle) and unstimulated controls.

    • Plot the percent inhibition of CD69 expression versus the log of the ACP-5862 concentration.

    • Fit the data to a dose-response curve to determine the cellular EC₅₀ value.

References

Application Notes and Protocols for Evaluating ACP-5862 Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major and pharmacologically active metabolite of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2] Like its parent compound, ACP-5862 is a potent and selective covalent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, trafficking, and survival.[1][2] Given that ACP-5862 contributes significantly to the overall clinical efficacy of Acalabrutinib, direct evaluation of its anti-tumor activity in relevant preclinical in vivo models is crucial for a comprehensive understanding of its therapeutic potential.

These application notes provide detailed protocols for two established murine models of CLL that are well-suited for assessing the in vivo efficacy of ACP-5862: the TCL1 adoptive transfer model and a patient-derived CLL xenograft model.

Signaling Pathway of BTK Inhibition by ACP-5862

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Trafficking & Survival NFkB_MAPK->Proliferation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition

Caption: BTK signaling pathway and the inhibitory action of ACP-5862.

Recommended In Vivo Models

Two robust and well-characterized mouse models are recommended for evaluating the in vivo efficacy of ACP-5862 in the context of Chronic Lymphocytic Leukemia (CLL).

  • TCL1 Adoptive Transfer Model: This model utilizes the transfer of splenocytes from Eµ-TCL1 transgenic mice, which spontaneously develop a disease closely resembling human CLL, into immunocompetent C57BL/6 mice. This results in a more rapid and predictable development of leukemia compared to the transgenic model itself.

  • Human Primary CLL Xenograft Model: In this model, peripheral blood mononuclear cells (PBMCs) from CLL patients are transplanted into severely immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice. This allows for the study of primary human leukemia cells in an in vivo setting.

Experimental Protocols

Protocol 1: TCL1 Adoptive Transfer Model for ACP-5862 Efficacy

This protocol describes the induction of CLL in C57BL/6 mice via adoptive transfer of TCL1 splenocytes and subsequent treatment with ACP-5862 to evaluate its therapeutic efficacy.

Materials:

  • Eµ-TCL1 transgenic mice (on a C57BL/6 background) with established leukemia

  • Recipient C57BL/6 mice (6-8 weeks old)

  • ACP-5862

  • Vehicle control (e.g., 2% w/v HPβCD in drinking water)

  • Standard cell culture media and reagents

  • Flow cytometry antibodies (e.g., anti-CD5, anti-CD19, anti-B220)

  • Reagents for protein extraction and Western blotting (e.g., RIPA buffer, protease/phosphatase inhibitors, antibodies against pBTK, BTK, pPLCγ2, PLCγ2, and a loading control like β-actin)

Procedure:

  • Cell Preparation:

    • Euthanize a leukemic Eµ-TCL1 transgenic mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes in sterile PBS or cell culture medium.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Adoptive Transfer:

    • Inject 1 x 10^7 leukemic TCL1 cells in 200 µL of PBS intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.

  • Leukemia Monitoring and Treatment Initiation:

    • Monitor the development of leukemia by weekly peripheral blood sampling and flow cytometric analysis for the percentage of CD5+/CD19+ cells.

    • Once the tumor burden reaches a predetermined level (e.g., ≥10% CD5+/CD19+ cells in peripheral blood), randomize the mice into treatment and control groups.

  • ACP-5862 Administration:

    • Prepare ACP-5862 in the appropriate vehicle. As ACP-5862 is a metabolite, a preliminary dose-range finding study is recommended. A starting point could be based on the doses used for Acalabrutinib (e.g., 15-25 mg/kg/day).

    • Administer ACP-5862 and vehicle control to the respective groups. Administration can be via oral gavage or formulated in the drinking water for continuous exposure.

  • Efficacy Evaluation and Endpoint Analysis:

    • Survival Study: Monitor mice daily and record survival. The primary endpoint is overall survival.

    • Tumor Burden Analysis: At the end of the study or at predetermined time points, euthanize the mice and harvest spleens and peripheral blood.

      • Measure spleen weight.

      • Perform flow cytometry on single-cell suspensions from the spleen and peripheral blood to determine the percentage and absolute number of leukemic cells (CD5+/CD19+).

    • Pharmacodynamic Analysis (Western Blot):

      • Prepare protein lysates from splenocytes.

      • Perform Western blotting to assess the phosphorylation status of BTK and its downstream target PLCγ2.

Protocol 2: Human Primary CLL Xenograft Model in NSG Mice

This protocol details the engraftment of human CLL cells into immunodeficient NSG mice and the subsequent evaluation of ACP-5862's efficacy.

Materials:

  • Cryopreserved or fresh peripheral blood mononuclear cells (PBMCs) from CLL patients

  • NOD-scid IL2Rγnull (NSG) mice (6-8 weeks old)

  • ACP-5862 and vehicle control

  • Flow cytometry antibodies for human markers (e.g., anti-human CD45, CD19, CD5)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved CLL patient PBMCs or isolate fresh PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend cells in sterile PBS at a concentration of 5 x 10^7 to 1 x 10^8 cells/mL.

  • Xenograft Establishment:

    • Inject 1 x 10^7 to 2 x 10^7 CLL PBMCs in 200 µL of PBS intravenously (i.v.) into NSG mice.

  • Engraftment Monitoring and Treatment:

    • Monitor engraftment by weekly or bi-weekly peripheral blood sampling and flow cytometry for human CD45+/CD19+/CD5+ cells.

    • Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups.

    • Administer ACP-5862 and vehicle as described in Protocol 1.

  • Efficacy Evaluation and Endpoint Analysis:

    • Tumor Burden Analysis: At the end of the study (typically 3-4 weeks post-treatment initiation), euthanize the mice and harvest spleens and peripheral blood.

      • Measure spleen weight.

      • Analyze the percentage and absolute number of human CLL cells (hCD45+/CD19+/CD5+) in the spleen and peripheral blood by flow cytometry.

    • Pharmacodynamic Analysis:

      • Isolate human CLL cells from the spleens of treated and control mice.

      • Perform Western blotting to analyze the phosphorylation of BTK and PLCγ2.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Efficacy of ACP-5862 in the TCL1 Adoptive Transfer Model

Treatment GroupMedian Survival (days)Spleen Weight (g) (Mean ± SD)Splenic Tumor Burden (%) (Mean ± SD)
Vehicle Control591.2 ± 0.385 ± 10
ACP-5862 (X mg/kg)810.5 ± 0.240 ± 15
P-value< 0.05< 0.01< 0.01

Note: Data are hypothetical and for illustrative purposes, based on published results for Acalabrutinib.[3][4][5]

Table 2: Effect of ACP-5862 on Tumor Burden in the Human Primary CLL Xenograft Model

Treatment GroupSpleen Weight (g) (Mean ± SD)Splenic hCD45+CD19+CD5+ (%) (Mean ± SD)
Vehicle Control0.8 ± 0.260 ± 12
ACP-5862 (X mg/kg)0.3 ± 0.125 ± 8
P-value< 0.01< 0.01

Note: Data are hypothetical and for illustrative purposes, based on published results for Acalabrutinib.[3][4]

Visualization of Experimental Workflow

experimental_workflow cluster_model_prep Model Preparation cluster_engraftment Engraftment/Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis TCL1_cells Isolate TCL1 Splenocytes TCL1_injection Inject into C57BL/6 Mice TCL1_cells->TCL1_injection CLL_PBMCs Isolate Human CLL PBMCs CLL_injection Inject into NSG Mice CLL_PBMCs->CLL_injection Monitoring Monitor Leukemia Development TCL1_injection->Monitoring CLL_injection->Monitoring Randomization Randomize Mice Monitoring->Randomization Treatment Administer ACP-5862 or Vehicle Randomization->Treatment Survival Survival Monitoring Treatment->Survival Harvest Harvest Spleen & Blood Treatment->Harvest Flow_cytometry Flow Cytometry (Tumor Burden) Harvest->Flow_cytometry Western_blot Western Blot (pBTK, pPLCγ2) Harvest->Western_blot

Caption: Experimental workflow for in vivo efficacy evaluation of ACP-5862.

References

Application Notes and Protocols for the Identification of ACP-5862 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a potent and selective Bruton tyrosine kinase (BTK) inhibitor.[1][2] The formation of ACP-5862, also known as M27, is primarily mediated by the cytochrome P450 enzyme CYP3A4 through an oxidation reaction.[1][2][3] This biotransformation involves hydroxylation of the chiral benzylic carbon, leading to an unstable carbinolamide intermediate that spontaneously opens to form the keto-amide structure of ACP-5862.[1] Given that ACP-5862 contributes to the overall clinical efficacy of acalabrutinib, its accurate identification and quantification are crucial in drug metabolism and pharmacokinetic studies.[1][4]

These application notes provide detailed methodologies for the identification and characterization of ACP-5862 using common in vitro systems and advanced analytical techniques.

In Vitro Metabolism and Identification of ACP-5862

The primary in vitro method for generating and identifying ACP-5862 involves incubating the parent drug, acalabrutinib, with human liver microsomes (HLMs) or recombinant human CYP enzymes.

Experimental Protocol: In Vitro Incubation using Human Liver Microsomes

This protocol describes the steps for the in vitro metabolism of acalabrutinib to form ACP-5862 using human liver microsomes.

1. Materials and Reagents:

  • Acalabrutinib

  • Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., Ponatinib or deuterated analogs of acalabrutinib and ACP-5862)[5][6]

  • Methanol

  • Methyl tertiary butyl ether (TBME) for liquid-liquid extraction[6]

2. Incubation Procedure:

  • Prepare a stock solution of acalabrutinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and acalabrutinib (final concentration, e.g., 1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Alternative Sample Preparation: Liquid-Liquid Extraction:

  • After incubation, add the internal standard solution to the sample.

  • Add methyl tertiary butyl ether (TBME) as the extraction solvent.[6]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: UPLC-MS/MS for Quantification

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of ACP-5862.[3][5]

Experimental Protocol: UPLC-MS/MS Analysis

1. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm), is suitable.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid).[6] A common composition is a 65:35 (v/v) ratio of the organic to aqueous phase.[6]

  • Flow Rate: A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[5][6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode generally yields high sensitivity for both acalabrutinib and ACP-5862.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]

  • MRM Transitions: The precursor-to-product ion transitions for ACP-5862 and a potential internal standard are monitored.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the identification and characterization of ACP-5862.

Table 1: Mass Spectrometric Parameters for ACP-5862

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
ACP-5862 (M27)482.1388.1Positive ESI

Source:[3]

Table 2: In Vitro Kinetic Parameters for ACP-5862 Formation

ParameterValueUnitsConditions
Enzyme ResponsibleCYP3A4-Recombinant CYP phenotyping
Km (Michaelis constant)2.78µMFormation in rCYP3A4
Vmax4.13pmol/pmol CYP3A/minFormation in rCYP3A4
Intrinsic Clearance (CLint)23.6µL/min/mgHLM incubation

Source:[1][2]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway from the parent drug, acalabrutinib, to its major active metabolite, ACP-5862.

Acalabrutinib Acalabrutinib Intermediate Carbinolamide Intermediate (unstable) Acalabrutinib->Intermediate CYP3A4-mediated hydroxylation ACP5862 ACP-5862 (M27) (Keto-amide) Intermediate->ACP5862 Spontaneous ring opening

Caption: Metabolic conversion of acalabrutinib to ACP-5862.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro identification of ACP-5862.

cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Acalabrutinib + Human Liver Microsomes reaction Add NADPH Incubate at 37°C start->reaction termination Quench Reaction (e.g., cold Acetonitrile + IS) reaction->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation extraction Collect Supernatant centrifugation->extraction lcms UPLC-MS/MS Analysis (MRM Mode) extraction->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for in vitro ACP-5862 metabolite identification.

References

Application Notes and Protocols: ACP-5862 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Given that ACP-5862 circulates at concentrations two- to three-fold higher than the parent drug, a thorough understanding of its drug-drug interaction (DDI) potential is critical for the safe and effective use of acalabrutinib.[1] These application notes provide a summary of the known DDI profile of ACP-5862 and detailed protocols for its evaluation.

Metabolic Pathway and DDI Potential of ACP-5862

Acalabrutinib is primarily metabolized to ACP-5862 via oxidation of its pyrrolidine ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[3][4] ACP-5862 itself is a substrate for further metabolism, also mediated by CYP3A4.[3] Both acalabrutinib and ACP-5862 are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[3]

The primary DDI risks associated with ACP-5862 involve its potential to inhibit or induce metabolic enzymes and its interactions with drug transporters.

Cytochrome P450 Inhibition

ACP-5862 has been evaluated for its potential to inhibit various CYP enzymes. It is a weak, time-dependent inactivator of CYP3A4 and CYP2C8, and a weak reversible inhibitor of CYP2C9 and CYP2C19.[1] No significant inhibition of CYP1A2, CYP2B6, or CYP2D6 by ACP-5862 has been observed.[1]

Diagram: Metabolic Formation of ACP-5862

Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 Oxidation Metabolites Further Metabolites ACP5862->Metabolites Metabolism CYP3A4 CYP3A4 CYP3A4->Acalabrutinib Catalyzes CYP3A4->ACP5862 Catalyzes cluster_0 Enzyme Interaction cluster_1 Transporter Interaction a CYP Inhibition Assays end DDI Profile a->end b CYP Induction Assays b->end c Transporter Substrate Assays c->end start ACP-5862 start->a start->b start->c

References

Application Notes and Protocols for ACP-5862 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Acalabrutinib is approved for the treatment of various B-cell malignancies. Understanding the preclinical profile of ACP-5862 is crucial for a comprehensive assessment of the therapeutic activity and safety of acalabrutinib. These application notes provide a detailed guide to the preclinical evaluation of ACP-5862, including its mechanism of action, key in vitro and in vivo experimental protocols, and relevant pharmacological data.

Mechanism of Action

ACP-5862, like its parent drug acalabrutinib, is a covalent inhibitor of BTK.[1][2] It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding domain of the BTK enzyme.[4] This irreversible binding leads to the inhibition of BTK enzymatic activity. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[2][3] By inhibiting BTK, ACP-5862 effectively disrupts these downstream signaling pathways, leading to decreased B-cell proliferation and survival.

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by ACP-5862.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation ACP5862 ACP-5862 ACP5862->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by ACP-5862.

Quantitative Data Summary

The following tables summarize the key preclinical pharmacokinetic and pharmacodynamic parameters of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency of ACP-5862 and Acalabrutinib

ParameterACP-5862AcalabrutinibReference
BTK IC₅₀ (nM) 5.03.0[5]
hWB EC₅₀ (nM) 64 ± 69.2 ± 4.4[1]
hWB EC₉₀ (nM) 544 ± 37672 ± 20[1]

hWB: human Whole Blood

Table 2: Pharmacokinetic Parameters of ACP-5862 and Acalabrutinib in Humans (Following a single 100 mg oral dose of Acalabrutinib)

ParameterACP-5862AcalabrutinibReference
Half-life (hours) 6.9~1[2][5]
Time to Peak (hours) 1.60.9[2]
Mean Exposure (AUC) ~2-3 fold higher-[3][5]
Protein Binding (%) 98.697.5[2]
Apparent Clearance (L/hour) 1371[2]
Volume of Distribution (Vdss, L) ~67~101[2]

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of ACP-5862 are provided below.

Biochemical BTK Kinase Inhibition Assay (LanthaScreen™)

This protocol is adapted from methodologies used for assessing the potency of BTK inhibitors.[5]

Objective: To determine the in vitro potency (IC₅₀) of ACP-5862 against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-GST (pY223) Antibody

  • GFP-BTK (pY223) tracer

  • ATP

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • ACP-5862 compound

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - BTK Enzyme - ACP-5862 dilutions - ATP Start->Prepare_Reagents Incubate_Inhibitor Incubate BTK with ACP-5862 Prepare_Reagents->Incubate_Inhibitor Add_ATP Initiate Reaction: Add ATP Incubate_Inhibitor->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Detection Add Detection Mix: - Eu-antibody - GFP-tracer Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze_Data Analyze Data: Calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End BTK_Occupancy_Workflow Start Start Dose_Animals Dose Animals with ACP-5862 Start->Dose_Animals Collect_Samples Collect Blood/Tissue Samples at Timepoints Dose_Animals->Collect_Samples Prepare_Lysates Prepare Cell Lysates Collect_Samples->Prepare_Lysates Incubate_Probe Incubate Lysates with Biotinylated BTK Probe Prepare_Lysates->Incubate_Probe Capture_BTK Capture Free BTK on Streptavidin Plate Incubate_Probe->Capture_BTK Detect_BTK Detect Captured BTK with Anti-BTK Antibody Capture_BTK->Detect_BTK Read_Signal Read ELISA Signal Detect_BTK->Read_Signal Calculate_Occupancy Calculate % BTK Occupancy Read_Signal->Calculate_Occupancy End End Calculate_Occupancy->End

References

Application Note and Protocol: Western Blot Analysis of Phosphorylated BTK Following ACP-5862 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its activation through phosphorylation, particularly at the Tyrosine 223 (Tyr223) residue, is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key target for therapeutic intervention. ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible BTK inhibitor.[1][2] Like its parent compound, ACP-5862 covalently binds to the Cys481 residue in the BTK active site, leading to potent inhibition of its kinase activity.[3] This application note provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of BTK at Tyr223 in a cellular context following treatment with ACP-5862. The human Burkitt's lymphoma cell line, Ramos, which expresses high levels of BTK, is utilized as a model system.

Principle

This protocol details the stimulation of BTK phosphorylation in Ramos cells using an anti-human IgM antibody, followed by treatment with the BTK inhibitor ACP-5862. Subsequently, cells are lysed, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with specific primary antibodies against phosphorylated BTK (pBTK Tyr223) and total BTK. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence. The ratio of pBTK to total BTK provides a quantitative measure of BTK inhibition by ACP-5862.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for this protocol.

BTK_Signaling_Pathway BTK Signaling Pathway and ACP-5862 Inhibition BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding BTK BTK Lyn->BTK pBTK pBTK (Y223) (Active) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) pPLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation ACP5862 ACP-5862 ACP5862->BTK Inhibition

Caption: BTK Signaling Pathway and ACP-5862 Inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Thaw Thaw Ramos Cells Culture Culture & Expand Thaw->Culture Seed Seed Cells Culture->Seed Stimulate Stimulate with anti-IgM Seed->Stimulate Treat Treat with ACP-5862 Stimulate->Treat Harvest Harvest Cells Treat->Harvest Lyse Lyse Cells Harvest->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Load Load Lysates (SDS-PAGE) Quantify->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Ab (pBTK / Total BTK) Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect Detect with ECL SecondaryAb->Detect Image Image Acquisition Detect->Image Densitometry Densitometry Analysis Image->Densitometry Normalize Normalize pBTK to Total BTK Densitometry->Normalize

Caption: Western Blot Experimental Workflow.

Materials and Reagents

Cell Culture and Treatment
ReagentSupplierCatalog Number
Ramos (RA 1) cell lineATCCCRL-1596
RPMI-1640 MediumATCC30-2001
Fetal Bovine Serum (FBS), heat-inactivatedATCC30-2020
Penicillin-Streptomycin (100X)Thermo Fisher Scientific15140122
ACP-5862MedchemExpressHY-109033A
Goat F(ab')2 Anti-Human IgMSouthern Biotech2022-14
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Western Blotting
ReagentSupplierCatalog Number
Modified RIPA Lysis Buffer(see recipe below)-
Protease Inhibitor Cocktail (100X)Thermo Fisher Scientific87786
Phosphatase Inhibitor Cocktail 2 (100X)Sigma-AldrichP5726
Phosphatase Inhibitor Cocktail 3 (100X)Sigma-AldrichP0044
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
2-MercaptoethanolBio-Rad1610710
Mini-PROTEAN TGX Precast Gels (4-15%)Bio-Rad4561086
Trans-Blot Turbo Mini PVDF Transfer PacksBio-Rad1704156
Tris-Buffered Saline with Tween 20 (TBST) (10X)Bio-Rad1706435
Bovine Serum Albumin (BSA), Fraction VSigma-AldrichA7906
Non-fat Dry MilkBio-Rad1706404
Clarity Western ECL SubstrateBio-Rad1705061
Phospho-BTK (Tyr223) AntibodyCell Signaling Technology#5082
BTK (D3H5) Rabbit mAb (Total BTK)Cell Signaling Technology#8547
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology#7074

Experimental Protocols

Cell Culture and Maintenance of Ramos Cells
  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[4]

  • Subculture the cells every 2-3 days by adding fresh medium or by centrifugation and resuspension in fresh medium to the recommended cell density.[4]

ACP-5862 Treatment and Cell Lysate Preparation
  • Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate in a final volume of 2 mL per well.

  • Inhibitor Pre-treatment: Prepare stock solutions of ACP-5862 in DMSO. On the day of the experiment, dilute ACP-5862 in culture medium to the desired final concentrations (e.g., a range of 10 nM to 1 µM is a good starting point based on the IC50 of acalabrutinib).[5][6] Add the diluted ACP-5862 or vehicle (DMSO) control to the cells and incubate for 2 hours at 37°C.

  • Stimulation: Prepare a working solution of Goat F(ab')2 Anti-Human IgM in serum-free RPMI-1640. Add the anti-IgM to each well to a final concentration of 10 µg/mL to stimulate BTK phosphorylation.[7] Incubate for 10 minutes at 37°C.[7]

  • Cell Harvest: Following stimulation, immediately place the 6-well plate on ice. Transfer the cell suspension to pre-chilled 1.5 mL microcentrifuge tubes.

  • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the PBS.

  • Cell Lysis: Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the Modified RIPA Lysis Buffer immediately before use.

  • Add 100 µL of ice-cold complete lysis buffer to each cell pellet.

  • Vortex briefly and incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: To 20-30 µg of protein lysate, add 4X Laemmli Sample Buffer to a final concentration of 1X. Add 2-Mercaptoethanol to a final concentration of 5%.

  • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 4-15% Mini-PROTEAN TGX Precast Gel.

  • Run the gel in 1X Tris/Glycine/SDS running buffer at 150V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using the Trans-Blot Turbo Transfer System according to the manufacturer's protocol.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat dry milk in TBST for the total BTK antibody or 5% BSA in TBST for the pBTK antibody for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.

  • Dilute the primary antibodies in the appropriate blocking buffer (5% non-fat dry milk for total BTK, 5% BSA for pBTK) as recommended in the table below.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Primary AntibodyRecommended DilutionBlocking Buffer
Phospho-BTK (Tyr223)1:10005% BSA in TBST
Total BTK1:10005% Non-fat Dry Milk in TBST
  • Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.

  • Dilute the HRP-conjugated anti-rabbit IgG secondary antibody in 5% non-fat dry milk in TBST (a starting dilution of 1:2000 to 1:10,000 is recommended).[1][9]

  • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Detection: Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the Clarity Western ECL Substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Quantify the band intensities for pBTK and total BTK using densitometry software (e.g., ImageJ).

  • Normalize the pBTK signal to the corresponding total BTK signal for each sample to determine the relative level of BTK phosphorylation.

  • Compare the normalized pBTK levels in ACP-5862-treated samples to the vehicle-treated control to determine the extent of inhibition.

Quantitative Data Summary

Reagent Concentrations and Volumes
Reagent/ParameterConcentration/Volume
Cell Seeding
Cell Density1 x 10^6 cells/mL
Volume per well (6-well plate)2 mL
Treatment and Stimulation
ACP-5862 Concentration Range10 nM - 1 µM
ACP-5862 Incubation Time2 hours
Anti-human IgM Concentration10 µg/mL
Anti-human IgM Incubation Time10 minutes
Lysis
Lysis Buffer Volume100 µL per sample
Western Blot
Protein Loading Amount20-30 µg per lane
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature
Modified RIPA Lysis Buffer Recipe (for 10 mL)
ComponentFinal ConcentrationStock SolutionVolume to Add
Tris-HCl, pH 7.450 mM1 M500 µL
NaCl150 mM5 M300 µL
EDTA1 mM0.5 M20 µL
NP-401%10%1 mL
Sodium Deoxycholate0.25%10%250 µL
Protease Inhibitor Cocktail1X100X100 µL
Phosphatase Inhibitor Cocktail 21X100X100 µL
Phosphatase Inhibitor Cocktail 31X100X100 µL
ddH2O--to 10 mL

Note: Add protease and phosphatase inhibitors fresh to the buffer immediately before use.[8]

Troubleshooting

ProblemPossible CauseSolution
No or weak pBTK signal - Insufficient stimulation of BTK phosphorylation.- Phosphatase activity during lysis.- Low protein load.- Confirm the activity of the anti-IgM antibody.- Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.- Increase the amount of protein loaded onto the gel.
High background - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., 5% BSA).- Titrate antibody concentrations to optimize signal-to-noise ratio.- Increase the number and duration of washes.
Multiple non-specific bands - Antibody cross-reactivity.- Protein degradation.- Use a more specific antibody.- Ensure fresh protease inhibitors are used in the lysis buffer.
Uneven loading (based on total BTK) - Inaccurate protein quantification.- Re-quantify protein concentrations and ensure equal loading. Use a loading control like GAPDH or β-actin for verification.

Conclusion

This protocol provides a comprehensive and detailed methodology for assessing the inhibitory effect of ACP-5862 on BTK phosphorylation in Ramos B-cells. By following these steps, researchers can obtain reliable and reproducible data on the cellular activity of this and other BTK inhibitors, which is crucial for drug development and mechanistic studies in the field of B-cell malignancies.

References

Application Notes and Protocols for Flow Cytometry Analysis of B-cell Activation with ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and potent Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies. ACP-5862, like its parent drug acalabrutinib, covalently binds to Cys481 in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blockade of BTK signaling results in the inhibition of B-cell activation and proliferation.

These application notes provide a detailed protocol for the analysis of B-cell activation in response to ACP-5862 treatment using flow cytometry. This method allows for the precise quantification of changes in the expression of key B-cell activation markers at the single-cell level, providing valuable insights into the compound's mechanism of action and potency.

B-cell Receptor Signaling Pathway and BTK Inhibition

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell activation, proliferation, and survival. ACP-5862, by irreversibly inhibiting BTK, effectively abrogates these downstream signaling events.

B_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood using Ficoll-Paque B_Cell_Enrichment Enrich for B-cells using RosetteSep™ PBMC_Isolation->B_Cell_Enrichment Pre_incubation Pre-incubate B-cells with varying concentrations of ACP-5862 B_Cell_Enrichment->Pre_incubation Stimulation Stimulate B-cells with anti-IgM antibody Pre_incubation->Stimulation Harvest_and_Wash Harvest and wash cells Stimulation->Harvest_and_Wash Surface_Staining Stain for surface markers (CD19, CD69, CD86) Harvest_and_Wash->Surface_Staining Viability_Staining Stain with viability dye (e.g., 7-AAD) Surface_Staining->Viability_Staining Acquisition Acquire data on a flow cytometer Viability_Staining->Acquisition Gating Gate on live, singlet, CD19+ B-cells Acquisition->Gating Quantification Quantify expression of activation markers (CD69, CD86) Gating->Quantification

References

Troubleshooting & Optimization

improving ACP-5862 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-5862, focusing on improving its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and why is its solubility a concern?

A1: ACP-5862 is the major active metabolite of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like many kinase inhibitors, ACP-5862 is a lipophilic molecule with low aqueous solubility, which can present challenges in preparing stock solutions and achieving desired concentrations in in vitro cell-based assays, potentially leading to inaccurate experimental results. DrugBank predicts a very low water solubility for ACP-5862 of 0.00767 mg/mL.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of ACP-5862?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ACP-5862. A solubility of up to 250 mg/mL (519.20 mM) can be achieved in DMSO.[3][4]

Q3: Are there any special considerations when using DMSO to dissolve ACP-5862?

A3: Yes. For optimal dissolution in DMSO, it is recommended to use ultrasonic treatment.[3] Additionally, due to the hygroscopic nature of DMSO (it readily absorbs moisture from the air), it is crucial to use a fresh, unopened bottle of anhydrous DMSO. Absorbed water can significantly reduce the solubility of hydrophobic compounds like ACP-5862.[3]

Q4: Can I prepare a stock solution of ACP-5862 in ethanol?

Q5: How should I prepare working solutions of ACP-5862 in aqueous media for cell-based assays?

A5: To prepare working solutions, a serial dilution of the high-concentration DMSO stock solution into your aqueous cell culture medium is the standard method. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Rapidly vortexing the medium while adding the DMSO stock can aid in dispersion and prevent precipitation.

Troubleshooting Guide: Solubility Issues with ACP-5862

Problem: I am seeing precipitation when I dilute my ACP-5862 DMSO stock into my aqueous assay buffer.

Possible Cause Troubleshooting Steps
Final DMSO concentration is too low to maintain solubility. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cell line (typically ≤0.1%).- Perform a DMSO tolerance test on your specific cell line.
The compound is "crashing out" of solution upon dilution. - Prepare an intermediate dilution of the DMSO stock in a co-solvent like PEG300 before the final dilution into the aqueous buffer.- Warm the aqueous buffer to 37°C before adding the DMSO stock.- Increase the mixing speed (e.g., vortexing) during the addition of the DMSO stock.
The pH of the aqueous buffer is not optimal for ACP-5862 solubility. - ACP-5862 is a weakly basic compound. Its solubility may be higher in more acidic conditions. If your experimental system allows, try adjusting the pH of your buffer to a slightly lower value.
The compound has been stored improperly. - Ensure the solid compound and DMSO stock solutions are stored at -20°C or -80°C as recommended.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.

Problem: I am unable to dissolve ACP-5862 in DMSO to the desired concentration.

Possible Cause Troubleshooting Steps
Suboptimal dissolution technique. - Use an ultrasonic bath to aid in the dissolution process as this has been shown to be effective.[3]
The DMSO is not of sufficient purity or is hydrated. - Use a new, unopened bottle of high-purity, anhydrous (or low water content) DMSO.[3]
The desired concentration is above the solubility limit. - Re-evaluate the required stock concentration. It may be possible to use a lower stock concentration and adjust the dilution scheme.

Data and Protocols

ACP-5862 Solubility Data
Solvent Reported Solubility Notes
DMSO250 mg/mL (519.20 mM)[3][4]Requires sonication; use of fresh, anhydrous DMSO is critical.[3]
WaterPredicted: 0.00767 mg/mLVery low aqueous solubility.
EthanolData not available for ACP-5862. (Acalabrutinib: ~15 mg/mL)May be a suitable alternative to DMSO for lower concentration stocks.
Protocol: Preparation of a 10 mM ACP-5862 Stock Solution in DMSO
  • Materials:

    • ACP-5862 (Molecular Weight: 481.51 g/mol )

    • Anhydrous, high-purity DMSO

    • Ultrasonic bath

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.82 mg of ACP-5862 and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube briefly to mix.

    • Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol: Example Formulation for Improved Solubility (Adapted from in vivo formulation)

For challenging in vitro systems where precipitation is a persistent issue, a formulation using excipients may be beneficial. The following is adapted from an in vivo formulation and should be tested for compatibility with your specific assay.[3]

  • Prepare a 20.8 mg/mL ACP-5862 stock in DMSO.

  • In a sterile tube, mix:

    • 1 part of the 20.8 mg/mL DMSO stock

    • 4 parts of PEG300

  • Mix thoroughly.

  • Add 0.5 parts of Tween-80 and mix again.

  • This mixture can then be further diluted into your aqueous assay medium. The final concentrations of all excipients should be carefully calculated and tested for effects on your experimental system.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Initial Stock Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting start Start with solid ACP-5862 dissolve_dmso Dissolve in fresh, anhydrous DMSO start->dissolve_dmso sonicate Sonicate until fully dissolved dissolve_dmso->sonicate dilute_aq Dilute into aqueous buffer/media sonicate->dilute_aq observe Observe for precipitation dilute_aq->observe precip_yes Precipitation Observed observe->precip_yes Troubleshoot precip_no No Precipitation observe->precip_no Proceed with assay check_dmso Check final DMSO % precip_yes->check_dmso use_cosolvent Use co-solvent (e.g., PEG300) precip_yes->use_cosolvent adjust_ph Adjust buffer pH (if possible) precip_yes->adjust_ph

Caption: A workflow for preparing and troubleshooting ACP-5862 solutions.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression ACP5862 ACP-5862 ACP5862->BTK Inhibition

Caption: ACP-5862 inhibits the BTK signaling pathway.

References

troubleshooting inconsistent results in ACP-5862 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ACP-5862, the major active metabolite of acalabrutinib.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and how does it differ from acalabrutinib?

A1: ACP-5862 is the primary and pharmacologically active metabolite of acalabrutinib.[1][2] Both are potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3] While acalabrutinib is the administered drug, ACP-5862 contributes significantly to the overall clinical efficacy.[4] ACP-5862 has an IC50 of 5.0 nM for BTK, comparable to acalabrutinib's IC50 of 3 nM.[5] However, ACP-5862 is approximately 50% less potent than acalabrutinib in BTK inhibition.[2]

Q2: What is the mechanism of action of ACP-5862?

A2: ACP-5862 is a covalent inhibitor of BTK. It initially binds non-covalently to the ATP binding pocket of BTK, followed by the formation of an irreversible covalent bond between its acrylamide "warhead" and the thiol group of the Cys481 residue within the kinase. This covalent modification permanently inactivates the enzyme.

Q3: What are the key pharmacokinetic parameters of ACP-5862?

A3: Following administration of acalabrutinib, ACP-5862 is formed primarily through metabolism by CYP3A4 enzymes.[2][4] It has a longer half-life than acalabrutinib. The mean exposure (AUC) to ACP-5862 is approximately two- to three-fold higher than that of acalabrutinib.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for acalabrutinib and ACP-5862.

ParameterAcalabrutinibACP-5862Reference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)[5]
Mechanism of Action Covalent InhibitorCovalent Inhibitor[3]
IC50 (BTK) 3 nM5.0 nM[5]
EC50 8 nMNot specified[5]
Metabolism Primarily via CYP3A enzymesFurther metabolism by CYP3A4[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Biochemical Kinase Assays

Question: We are observing significant well-to-well and day-to-day variability in our ACP-5862 IC50 values in our in vitro kinase assay. What could be the cause?

Answer: Inconsistent IC50 values for covalent inhibitors like ACP-5862 are a common issue and can stem from several factors related to the assay setup.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Pre-incubation Time: For covalent inhibitors, the IC50 value is highly dependent on the pre-incubation time of the enzyme with the inhibitor before the addition of the substrate (e.g., ATP). Ensure a fixed and consistent pre-incubation time across all experiments. For initial characterization, it is recommended to perform a time-dependent IC50 experiment to understand the kinetics of inhibition.
Variable ATP Concentration: The potency of ATP-competitive inhibitors can be influenced by the concentration of ATP in the assay. Use a consistent ATP concentration, ideally at or near the Km for the kinase, and report this concentration with your IC50 values.
Enzyme Concentration and Activity: Variations in the concentration or specific activity of the recombinant BTK enzyme can lead to inconsistent results. Use a fresh aliquot of the enzyme for each experiment, and if possible, perform a quality control check of its activity before use.
Assay Signal Interference: Some assay formats (e.g., luminescence-based) can be prone to interference from compounds. Run a control with ACP-5862 and the detection reagents without the kinase to check for any direct effects on the assay signal.
Issue 2: Inconsistent Inhibition in Cell-Based Assays

Question: The inhibitory effect of ACP-5862 on B-cell proliferation varies significantly between experiments. How can we improve the reproducibility?

Answer: Cell-based assays introduce biological variability. Standardizing your protocol is key to obtaining consistent results.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Health and Passage Number: Use cells that are in a consistent growth phase (logarithmic phase) and within a defined range of passage numbers. Cells at high passage numbers can have altered signaling pathways.
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may affect the BTK signaling pathway. Test and qualify a single large lot of FBS for the entire set of experiments.
Inconsistent Cell Seeding Density: Ensure a uniform cell density across all wells of your assay plate. Inconsistent cell numbers will lead to variability in the final readout (e.g., ATP levels for viability assays).
Drug-Serum Protein Binding: ACP-5862 is highly protein-bound. The concentration of serum in your culture medium can affect the free concentration of the compound available to the cells. Maintain a consistent serum percentage in your assays.
Issue 3: Weak or No Signal in Western Blot for Phospho-BTK

Question: We are treating B-cell lines with ACP-5862 but are not seeing a consistent decrease in phosphorylated BTK (pBTK) via Western blot. What could be the problem?

Answer: Troubleshooting Western blots involves a systematic evaluation of each step, from sample preparation to antibody incubation and detection.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of BTK.
Low Abundance of pBTK: Basal levels of pBTK may be low. Consider stimulating the B-cell receptor (BCR) pathway (e.g., with anti-IgM) to induce a robust pBTK signal before treating with ACP-5862.
Inefficient Protein Transfer: Verify efficient transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) for your specific gel and membrane type.
Primary Antibody Issues: The anti-pBTK antibody may not be optimal. Ensure you are using an antibody validated for Western blotting and titrate the antibody concentration to find the optimal signal-to-noise ratio. Include a positive control lysate from stimulated cells to confirm the antibody is working.
Insufficient Incubation Time: For covalent inhibitors, the effect is time-dependent. Ensure you are incubating the cells with ACP-5862 for a sufficient duration to allow for covalent modification and subsequent dephosphorylation of BTK. A time-course experiment (e.g., 1, 4, 8, 24 hours) can be informative.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of ACP-5862 against recombinant BTK.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ACP-5862 in 100% DMSO.

    • Prepare a serial dilution of ACP-5862 in kinase assay buffer.

    • Prepare a solution of recombinant human BTK enzyme in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the BTK enzyme solution to the wells of a 384-well plate.

    • Add the serially diluted ACP-5862 or DMSO (vehicle control) to the wells.

    • Incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each ACP-5862 concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the ACP-5862 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based B-Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of ACP-5862 on the proliferation of a B-cell lymphoma cell line.

  • Cell Seeding:

    • Harvest B-cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium.

  • Compound Treatment:

    • Prepare a serial dilution of ACP-5862 in culture medium.

    • Add the diluted ACP-5862 or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each ACP-5862 concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the log of the ACP-5862 concentration.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression ACP5862 ACP-5862 ACP5862->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.

Troubleshooting_Workflow cluster_biochemical Biochemical Assay Troubleshooting cluster_cellbased Cell-Based Assay Troubleshooting Start Inconsistent Experimental Results Check_Assay_Type Biochemical or Cell-Based Assay? Start->Check_Assay_Type Biochem_Check_1 Verify Pre-incubation Time Consistency Check_Assay_Type->Biochem_Check_1 Biochemical Cell_Check_1 Standardize Cell Passage and Health Check_Assay_Type->Cell_Check_1 Cell-Based Biochem_Check_2 Confirm Consistent ATP Concentration Biochem_Check_1->Biochem_Check_2 Biochem_Check_3 Assess Enzyme Activity/Lot Biochem_Check_2->Biochem_Check_3 Resolve Results are now consistent Biochem_Check_3->Resolve Cell_Check_2 Use a Single Lot of Serum Cell_Check_1->Cell_Check_2 Cell_Check_3 Ensure Uniform Cell Seeding Cell_Check_2->Cell_Check_3 Cell_Check_3->Resolve

Caption: Logical workflow for troubleshooting inconsistent results in ACP-5862 experiments.

References

optimizing ACP-5862 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACP-5862. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of ACP-5862 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its mechanism of action?

A1: ACP-5862 is the major active, circulating metabolite of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Like its parent compound, ACP-5862 is a highly selective and irreversible inhibitor of BTK.[2][4] It acts by forming a covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme, leading to its inactivation.[2][5] This inhibition blocks downstream signaling pathways essential for B-cell proliferation, trafficking, and adhesion.[2][6]

Q2: What are the key potency and binding characteristics of ACP-5862?

A2: ACP-5862 is a potent BTK inhibitor, although it is approximately 50% less potent than acalabrutinib.[2][6][7] It demonstrates a high degree of selectivity for BTK over other kinases, similar to acalabrutinib.[3][4] Key quantitative metrics are summarized below.

Table 1: In Vitro Potency and Cellular Activity of ACP-5862

ParameterValueAssay ContextSource
IC₅₀ 5.0 nMBiochemical assay for BTK[1][8]
Relative Potency ~2-fold lower than acalabrutinibBiochemical kinase assay[3][4]
EC₅₀ 64 ± 6 nMInhibition of CD69 expression in human whole blood[4]
EC₉₀ 544 ± 376 nMInhibition of CD69 expression in human whole blood[4]

Q3: What is the recommended starting concentration for ACP-5862 in a new cell-based assay?

A3: The optimal starting concentration depends on the assay type and the specific cell line. Based on its known potency, a general recommendation is to start with a concentration 5-10 times the reported IC₅₀ or EC₅₀ value to ensure target engagement.[8] We recommend performing a dose-response curve starting from a high concentration (e.g., 1-10 µM) and titrating down to the low nanomolar range.

Table 2: Recommended Starting Concentration Ranges for ACP-5862

Assay TypeRecommended Starting RangeRationale
BTK Target Engagement (e.g., Phospho-BTK Western Blot)50 nM - 1 µMCovers the range from the biochemical IC₅₀ to a concentration likely to achieve full target inhibition.
B-Cell Functional Assays (e.g., CD69 activation, proliferation)100 nM - 2 µMBased on the reported EC₅₀ and EC₉₀ values in whole blood assays.[4]
Long-term Cytotoxicity/Viability (>24 hours)1 nM - 10 µMA wide range is needed to identify the therapeutic window and potential off-target toxicity at high concentrations.

Troubleshooting Guides

Issue 1: No significant inhibitory effect is observed in the assay.

This common issue can stem from several factors related to the experimental setup or the compound itself. Follow this decision tree to diagnose the problem.

troubleshooting_no_effect start Start: No inhibitory effect observed q1 Is the BTK signaling pathway active in your cell line? start->q1 q2 Is the ACP-5862 concentration sufficiently high? q1->q2 Yes sol1 Solution: Confirm BTK expression and pathway activation (e.g., via BCR stimulation). q1->sol1 No q3 Was the incubation time long enough for covalent binding? q2->q3 Yes sol2 Solution: Perform a dose-response experiment up to 10 µM. q2->sol2 No q4 Is the compound viable? (Storage, solvent, etc.) q3->q4 Yes sol3 Solution: Increase pre-incubation time. For covalent inhibitors, 1-4 hours is a typical starting point. q3->sol3 No sol4 Solution: Verify compound integrity. Use fresh stock and a validated solvent like DMSO. q4->sol4 No

Caption: Troubleshooting workflow for lack of ACP-5862 effect.

Issue 2: High levels of cell death or unexpected cytotoxicity are observed.

While ACP-5862 is highly selective, high concentrations or long incubation times can lead to off-target effects or cellular stress.

  • Possible Cause 1: Concentration is too high.

    • Solution: Lower the concentration of ACP-5862. Your dose-response curve should help identify the concentration at which toxicity appears. Compare the effective concentration for BTK inhibition with the concentration causing cytotoxicity to determine the therapeutic window.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic, typically ≤ 0.1%. Run a "vehicle-only" control to assess the impact of the solvent on cell viability.

  • Possible Cause 3: Cell line is highly sensitive.

    • Solution: Reduce the incubation time. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) at a fixed, effective concentration of ACP-5862 to find the optimal duration that maximizes BTK inhibition while minimizing cell death.

Experimental Protocols & Workflows

Protocol 1: General Workflow for Optimizing ACP-5862 Concentration

This workflow provides a systematic approach to determining the optimal concentration of ACP-5862 for any new cell-based assay.

optimization_workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_analysis Phase 3: Analysis prep1 Prepare fresh ACP-5862 stock in anhydrous DMSO prep2 Culture cells and confirm viability >95% prep1->prep2 dose1 Plate cells and allow to adhere (if applicable) prep2->dose1 dose2 Treat with a wide concentration range (e.g., 1 nM to 10 µM) dose1->dose2 dose3 Include Vehicle and No-Treatment Controls dose2->dose3 dose4 Incubate for a fixed time (e.g., 24 hours) dose3->dose4 dose5 Perform assay readout (e.g., viability, activation marker) dose4->dose5 analysis1 Plot dose-response curve and calculate EC₅₀/IC₅₀ dose5->analysis1 analysis2 Determine optimal concentration range (e.g., EC₉₀) analysis1->analysis2 result Optimized Concentration for Further Experiments analysis2->result

Caption: Systematic workflow for ACP-5862 concentration optimization.
Protocol 2: B-Cell Activation Assay (CD69 Expression)

This protocol is designed to measure the functional inhibition of B-cell receptor (BCR) signaling by ACP-5862.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant B-cell lymphoma cell line (e.g., Ramos, TMD8).

  • Pre-incubation with ACP-5862: Resuspend cells at 1x10⁶ cells/mL in complete RPMI media. Add varying concentrations of ACP-5862 (e.g., from 1 nM to 5 µM) or a vehicle control (DMSO). Incubate for 2 hours at 37°C.

  • B-Cell Stimulation: Add a BCR agonist, such as anti-IgM F(ab')₂ fragment (10 µg/mL), to the cell suspensions. Leave an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.

  • Analysis: Analyze the samples using a flow cytometer. Gate on the B-cell population and quantify the percentage of CD69-positive cells or the median fluorescence intensity (MFI) of CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to determine the EC₅₀.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the cytotoxic or cytostatic effects of ACP-5862 over time.

  • Cell Plating: Seed cells in a 96-well white-walled plate at a predetermined optimal density and allow them to acclimate.

  • Treatment: Add a serial dilution of ACP-5862 (e.g., 1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot cell viability (%) against the log of ACP-5862 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway

ACP-5862 targets BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is key to designing effective mechanism-of-action assays.

btk_pathway cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Proliferation Proliferation PLCg2->Proliferation Survival Survival PLCg2->Survival Adhesion Adhesion PLCg2->Adhesion ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition

Caption: Simplified diagram of the BTK signaling pathway inhibited by ACP-5862.

References

Technical Support Center: Quantifying ACP-5862 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying ACP-5862, the active metabolite of acalabrutinib, using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing an LC-MS/MS method for ACP-5862?

A1: When developing an LC-MS/MS method for ACP-5862, it is crucial to start with optimizing the mass spectrometry parameters. This involves tuning the instrument to determine the most sensitive and specific multiple reaction monitoring (MRM) transitions for both ACP-5862 and a suitable internal standard. A common MRM transition for ACP-5862 is m/z 482.1 → 388.1.[1] It's also recommended to use a positive electrospray ionization (ESI) mode, as it has been shown to provide high intensity for both ACP-5862 and its parent drug, acalabrutinib.[1]

Q2: Which sample preparation technique is recommended for quantifying ACP-5862 in plasma?

A2: While protein precipitation is a straightforward technique, it may lead to inconsistent and low recovery for ACP-5862.[1] Liquid-liquid extraction (LLE) with a solvent like methyl tertiary butyl ether (TBME) has been demonstrated to provide reproducible and good recovery for both ACP-5862 and its internal standard.[1]

Q3: How can I minimize matrix effects and ion suppression when analyzing ACP-5862 in biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To mitigate these effects for ACP-5862 analysis, consider the following:

  • Effective Sample Cleanup: As mentioned, LLE is a good option to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize your LC method to separate ACP-5862 from co-eluting matrix components. Utilizing a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system can significantly improve resolution and reduce ion suppression.[3]

  • Use of a Stable Isotope-Labeled Internal Standard: The use of a deuterated analog of ACP-5862 as an internal standard is highly recommended.[1] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.

Q4: What is a suitable internal standard for ACP-5862 quantification?

A4: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog of ACP-5862 (e.g., acalabrutinib M27-D4).[1] These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for variability.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the quantification of ACP-5862 by LC-MS.

Issue 1: Poor or Inconsistent Peak Shape

Symptoms:

  • Broad peaks

  • Tailing or fronting peaks

  • Split peaks

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Column Contamination Implement a column washing procedure between runs. Use a guard column to protect the analytical column from contaminants.
Column Overload Reduce the injection volume or the concentration of the sample.
Suboptimal Mobile Phase Ensure the mobile phase is freshly prepared and properly degassed. Adjust the pH or organic modifier concentration to improve peak shape.
Issue 2: Low or Variable Recovery

Symptoms:

  • Low signal intensity for ACP-5862.

  • Inconsistent results between replicate injections.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Sample Extraction As noted, protein precipitation can result in low and inconsistent recovery for ACP-5862.[1] Switch to a more robust method like liquid-liquid extraction (LLE) with TBME.[1]
Analyte Adsorption Use deactivated vials and ensure all sample transfer steps are optimized to minimize loss.
Instability of the Analyte Investigate the stability of ACP-5862 under the storage and experimental conditions.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Symptoms:

  • Inaccurate and imprecise results.

  • Poor linearity of the calibration curve.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Co-elution with Endogenous Components Improve chromatographic separation by adjusting the gradient, flow rate, or switching to a different column chemistry. A UPLC system can offer better resolution.[3]
Inadequate Sample Cleanup Enhance the sample preparation method to remove more interfering matrix components. LLE is generally more effective than protein precipitation for this purpose.[1][2]
Lack of a Suitable Internal Standard Employ a stable isotope-labeled internal standard (e.g., deuterated ACP-5862) to compensate for matrix effects.[1]

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for the simultaneous determination of acalabrutinib and ACP-5862 in human plasma.[1]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Acalabrutinib5.045 - 1600.0005.0450.9966 - 0.9978
ACP-5862 5.045 - 1600.000 5.045 0.9966 - 0.9978

Table 2: Intra-day and Inter-day Precision and Accuracy for ACP-5862

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC5.0454.42100.764.68100.17
LQC14.9911.4393.891.7794.91
MQC-1149.9102.5096.472.8997.53
MQC-2599.6402.0596.082.3496.88
HQC1200.0002.3497.332.5698.12

Table 3: Recovery of ACP-5862 and its Internal Standard (IS)

AnalyteQC LevelMean Recovery (%)
ACP-5862 LQC100.43
ACP-5862 MQC-292.52
ACP-5862 HQC95.54
IS-2 (ACP-5862-D4) -105.63

Experimental Protocols

Detailed Methodology for the Quantification of ACP-5862 in Human Plasma[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 20 µL of the internal standard working solution (containing deuterated acalabrutinib and ACP-5862).

    • Vortex the sample.

    • Add 2.5 mL of methyl tertiary butyl ether (TBME) and vortex for 10 minutes at 2000 rpm.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LC-20AD XR

    • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)

    • Flow Rate: 1 mL/min

    • MS System: Sciex API 4000

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transitions:

      • Acalabrutinib: m/z 466.1 → 372.1

      • ACP-5862: m/z 482.1 → 388.1

      • IS-1 (Acalabrutinib-D4): m/z 470.1 → 376.1

      • IS-2 (ACP-5862-D4): m/z 486.1 → 388.1

Visualizations

Troubleshooting_Workflow cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution Poor_Peak_Shape Poor Peak Shape Sample_Solvent Inappropriate Sample Solvent Poor_Peak_Shape->Sample_Solvent Column_Contamination Column Contamination Poor_Peak_Shape->Column_Contamination Low_Recovery Low/Variable Recovery Extraction Inefficient Extraction Low_Recovery->Extraction Matrix_Effects Significant Matrix Effects Coelution Co-elution with Matrix Matrix_Effects->Coelution Internal_Standard Inadequate IS Matrix_Effects->Internal_Standard Adjust_Solvent Match Sample Solvent to Mobile Phase Sample_Solvent->Adjust_Solvent Wash_Column Implement Column Wash Column_Contamination->Wash_Column Optimize_Extraction Switch to LLE Extraction->Optimize_Extraction Improve_Chromatography Optimize LC Method Coelution->Improve_Chromatography Use_Deuterated_IS Use Stable Isotope-Labeled IS Internal_Standard->Use_Deuterated_IS

Caption: Troubleshooting workflow for common LC-MS issues in ACP-5862 quantification.

Sample_Prep_Decision_Tree Start Start Sample Prep Method Selection Check_Recovery Initial test with Protein Precipitation (PPT) Start->Check_Recovery Recovery_Result Is recovery >85% and consistent? Check_Recovery->Recovery_Result PPT_OK Proceed with PPT and full validation Recovery_Result->PPT_OK Yes Switch_to_LLE Switch to Liquid-Liquid Extraction (LLE) Recovery_Result->Switch_to_LLE No Final_Method Optimized and Validated Method PPT_OK->Final_Method LLE_Validation Validate LLE method (e.g., with TBME) Switch_to_LLE->LLE_Validation LLE_Validation->Final_Method

Caption: Decision tree for selecting a sample preparation method for ACP-5862.

References

Technical Support Center: ACP-5862 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-5862 in in vitro settings. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its primary target?

A1: ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Its primary target is BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2] ACP-5862, like acalabrutinib, is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[2]

Q2: How does the potency and selectivity of ACP-5862 compare to its parent compound, acalabrutinib?

A2: ACP-5862 is approximately 50% as potent as acalabrutinib in inhibiting BTK.[2][4] However, it exhibits a similarly high kinase selectivity profile, meaning it is highly specific for BTK with minimal inhibition of other kinases at therapeutic concentrations.[3][5][6] This high selectivity is a key feature designed to minimize off-target effects.[5]

Q3: What are the known off-target effects of ACP-5862?

A3: Due to its high selectivity, ACP-5862 has significantly fewer off-target effects compared to first-generation BTK inhibitors like ibrutinib.[5][6] Kinome profiling of the parent compound, acalabrutinib, which has a similar selectivity profile, shows minimal binding to other kinases at a concentration of 1 µM. While specific IC50 values for a broad panel of kinases for ACP-5862 are not widely published, studies on acalabrutinib indicate that off-target kinase inhibition generally occurs at concentrations well above those required for BTK inhibition. For a comparative overview of acalabrutinib's kinase selectivity, please refer to the data table in the "Data Presentation" section.

Q4: How can I minimize off-target effects of ACP-5862 in my in vitro experiments?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Titrate ACP-5862 to the lowest concentration that achieves the desired level of BTK inhibition in your specific assay.

  • Optimize assay conditions: Ensure your assay buffer, substrate concentration (if applicable), and incubation times are optimized for BTK activity.

  • Use appropriate controls: Include positive and negative controls, as well as vehicle-only controls, to accurately assess the specific effects of ACP-5862.

  • Consider the cell type: The expression levels of potential off-target kinases can vary between cell lines. Choose a cell line that is most relevant to your research question and has a well-characterized kinome if possible.

  • Employ orthogonal assays: Confirm your findings using a secondary, mechanistically different assay to validate the on-target effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, inconsistent cell seeding, or compound precipitation.Ensure proper mixing of all reagents. Use calibrated pipettes and practice consistent pipetting technique. Visually inspect wells for uniform cell distribution. Check the solubility of ACP-5862 in your assay medium; consider using a lower concentration or a different solvent system if precipitation is observed.
Lower than expected potency (high IC50) Inactive compound, suboptimal assay conditions, or high ATP concentration in biochemical assays.Verify the identity and purity of your ACP-5862 stock. Ensure proper storage conditions (-20°C or -80°C). For biochemical assays, use an ATP concentration at or near the Km for BTK to avoid competition. Optimize enzyme and substrate concentrations.
Inconsistent results across different experiments Variation in cell passage number, reagent lot-to-lot variability, or inconsistent incubation times.Use cells within a consistent and low passage number range. Qualify new lots of critical reagents (e.g., cells, serum, antibodies) before use in critical experiments. Standardize all incubation times and temperatures.
Suspected off-target effects (e.g., unexpected cellular phenotype) Compound concentration is too high, or the chosen cell line expresses sensitive off-target kinases.Perform a dose-response curve to determine the lowest effective concentration. If possible, use a cell line with known low expression of potential off-target kinases. Validate the on-target effect by rescuing the phenotype with a BTK-overexpressing construct or by using a structurally unrelated BTK inhibitor.
Compound appears to be a promiscuous inhibitor Compound aggregation at high concentrations.Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Test the compound in the presence of a promiscuity counter-screen, such as a firefly luciferase assay.

Data Presentation

Table 1: Comparative Kinase Selectivity of Acalabrutinib

Data for acalabrutinib is presented as a proxy for ACP-5862 due to their similar high selectivity profiles. The data represents the percentage of inhibition at a 1 µM concentration.

Kinase% Inhibition at 1 µM Acalabrutinib
BTK 100
TEC98
BMX96
ITK33
EGFR2
SRC1
LYN0
SYK0
FGR0
FYN0

Source: Data adapted from KINOMEscan™ profiling studies.

Experimental Protocols

Protocol 1: In Vitro Biochemical BTK Inhibition Assay

This protocol outlines a general procedure for assessing the direct inhibitory activity of ACP-5862 on recombinant BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ACP-5862 stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACP-5862 in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant BTK enzyme and peptide substrate in kinase buffer to the desired concentrations.

  • Assay Reaction: a. Add 5 µL of the diluted ACP-5862 or vehicle control to the wells of the 384-well plate. b. Add 5 µL of the diluted BTK enzyme solution to each well. c. Pre-incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture. The final ATP concentration should be at or near the Km for BTK. e. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each ACP-5862 concentration relative to the vehicle control. b. Plot the percent inhibition versus the log of the ACP-5862 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based B-Cell Receptor (BCR) Signaling Assay

This protocol measures the ability of ACP-5862 to inhibit BCR-mediated signaling in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ACP-5862 stock solution (in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Fixation buffer

  • Permeabilization buffer

  • Phospho-specific antibodies (e.g., anti-phospho-BTK, anti-phospho-PLCγ2)

  • Fluorescently labeled secondary antibodies

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^6 cells/mL. b. Treat the cells with a serial dilution of ACP-5862 or vehicle control for 2 hours at 37°C.

  • BCR Stimulation: a. Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL. b. Incubate for 15 minutes at 37°C.

  • Cell Staining: a. Fix the cells by adding fixation buffer. b. Permeabilize the cells with permeabilization buffer. c. Stain the cells with the primary phospho-specific antibodies overnight at 4°C. d. Wash the cells and stain with the fluorescently labeled secondary antibodies.

  • Flow Cytometry: a. Acquire the samples on a flow cytometer. b. Analyze the median fluorescence intensity (MFI) of the phospho-specific signal.

  • Data Analysis: a. Normalize the MFI of the ACP-5862 treated samples to the stimulated vehicle control. b. Plot the normalized MFI versus the log of the ACP-5862 concentration to determine the EC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation ACP5862 ACP-5862 ACP5862->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Calcium_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Calcium_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response

Caption: BTK Signaling Pathway and ACP-5862 Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare ACP-5862 Serial Dilution A2 Add Recombinant BTK A1->A2 A3 Pre-incubate A2->A3 A4 Add ATP/Substrate Mix A3->A4 A5 Incubate A4->A5 A6 Detect ADP Production A5->A6 A7 Calculate IC50 A6->A7 B1 Treat Cells with ACP-5862 B2 Stimulate BCR (e.g., anti-IgM) B1->B2 B3 Fix and Permeabilize B2->B3 B4 Stain for Phospho-BTK B3->B4 B5 Flow Cytometry B4->B5 B6 Calculate EC50 B5->B6

Caption: In Vitro Experimental Workflows for ACP-5862.

Troubleshooting_Logic Start Inconsistent Results? High_Variability High Variability Between Replicates? Start->High_Variability Yes Low_Potency Lower Than Expected Potency? Start->Low_Potency No High_Variability->Low_Potency No Check_Pipetting Review Pipetting Technique & Reagent Mixing High_Variability->Check_Pipetting Yes Off_Target Suspected Off-Target Effects? Low_Potency->Off_Target No Check_Compound Verify Compound Integrity & Assay Conditions Low_Potency->Check_Compound Yes Lower_Concentration Perform Dose-Response & Lower Concentration Off_Target->Lower_Concentration Yes Standardize_Protocol Standardize Cell Passage, Reagent Lots, & Incubation Times Off_Target->Standardize_Protocol No

References

how to address ACP-5862 resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ACP-5862 in cell lines.

Troubleshooting Guides

Issue: My cell line shows reduced sensitivity to ACP-5862.

This guide provides a step-by-step approach to confirm and characterize resistance to ACP-5862.

1. Initial Verification of Resistance

The first step is to quantitatively confirm the loss of sensitivity. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) of ACP-5862 in the suspected resistant cell line to the parental, sensitive cell line.

Experimental Protocol: Cell Viability Assay (e.g., MTS Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of ACP-5862. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 48-72 hours).

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change in Resistance
Example Cell Line 1010010
Your Cell Line[Enter Data][Enter Data][Calculate]

Experimental Workflow: Initial Verification of Resistance

G start Suspected ACP-5862 Resistance viability_assay Perform Cell Viability Assay (e.g., MTS) start->viability_assay calculate_ic50 Calculate IC50 Values for Parental and Suspected Resistant Lines viability_assay->calculate_ic50 compare_ic50 Compare IC50 Values calculate_ic50->compare_ic50 resistance_confirmed Resistance Confirmed (Significant Increase in IC50) compare_ic50->resistance_confirmed no_resistance No Significant Change in IC50 compare_ic50->no_resistance

Caption: Workflow for the initial verification of ACP-5862 resistance.

2. Investigating Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. The most common mechanisms of resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib and its active metabolite ACP-5862 involve on-target mutations or activation of bypass signaling pathways.

A. On-Target Mutations in BTK

The most frequently observed resistance mechanism to covalent BTK inhibitors is a mutation at the Cys481 residue in the BTK active site, which prevents the covalent binding of the drug.[1][2] Other mutations in the BTK kinase domain have also been reported.[3][4]

Experimental Protocol: Sanger Sequencing of the BTK Kinase Domain

  • RNA Isolation: Extract total RNA from both parental and resistant cell lines.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Amplify the BTK kinase domain from the cDNA using specific primers.

  • DNA Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the wild-type BTK sequence to identify any mutations.

B. Mutations in Downstream Signaling Molecules

Mutations in genes downstream of BTK, such as PLCG2, can also lead to resistance by reactivating the B-cell receptor (BCR) signaling pathway.[3][4][5]

Experimental Protocol: Western Blot for Key Signaling Proteins

  • Cell Lysis: Lyse parental and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total BTK, PLCγ2, and other relevant downstream targets (e.g., ERK, AKT).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Presentation: Western Blot Analysis

ProteinParental CellsResistant CellsInterpretation
p-BTK (Y223) HighLow/AbsentLoss of BTK phosphorylation suggests upstream inhibition is still effective.
Total BTK UnchangedUnchangedIndicates that resistance is not due to loss of BTK expression.
p-PLCγ2 (Y759) LowHighReactivation of downstream signaling despite BTK inhibition.
Total PLCγ2 UnchangedUnchangedSuggests a gain-of-function mutation in PLCγ2.

C. Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the BTK pathway.[6] These can include the PI3K/AKT/mTOR and NF-κB pathways.

Signaling Pathway: B-Cell Receptor (BCR) and Bypass Pathways

G cluster_0 BCR Signaling cluster_1 Resistance Mechanisms BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proliferation Proliferation & Survival PLCG2->Proliferation ACP5862 ACP-5862 ACP5862->BTK Inhibits BTK_mutation BTK Mutation (e.g., C481S) BTK_mutation->BTK Prevents Inhibition PLCG2_mutation PLCγ2 Mutation PLCG2_mutation->PLCG2 Activates Bypass Bypass Pathways (e.g., PI3K/AKT) Bypass->Proliferation Activates

Caption: Simplified BCR signaling pathway and mechanisms of resistance to ACP-5862.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and how does it work?

A1: ACP-5862 is the major active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[7][8] Like acalabrutinib, ACP-5862 is a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inhibition.[7] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of many B-cell malignancies.[3][5] By inhibiting BTK, ACP-5862 disrupts this signaling pathway, leading to decreased malignant B-cell growth.[7]

Q2: What are the known mechanisms of resistance to covalent BTK inhibitors like ACP-5862?

A2: The most common mechanisms of acquired resistance to covalent BTK inhibitors are:

  • Mutations in BTK : The most prevalent is a mutation at the Cys481 residue (e.g., C481S), which prevents the covalent binding of the inhibitor.[1][2] Other non-C481 mutations in the BTK kinase domain have also been identified that can confer resistance to both covalent and non-covalent BTK inhibitors.[3][4]

  • Mutations in PLCG2 : Phospholipase C gamma 2 (PLCγ2) is a key signaling molecule downstream of BTK. Gain-of-function mutations in PLCG2 can lead to the reactivation of the BCR pathway, even in the presence of effective BTK inhibition.[3][4][5]

  • Activation of bypass pathways : Cancer cells can develop resistance by upregulating alternative signaling pathways that promote survival and proliferation, thereby circumventing their dependence on the BTK pathway. Examples include the PI3K-AKT-mTOR and NF-κB pathways.[6]

Q3: My resistant cell line does not have a BTK C481S mutation. What other possibilities should I investigate?

A3: If a C481S mutation is not present, consider the following:

  • Other BTK mutations : Sequence the entire kinase domain of BTK to check for other, less common mutations that may affect drug binding or enzyme activity.[3][4]

  • PLCG2 mutations : Sequence the exons of PLCG2 to identify potential gain-of-function mutations.

  • Bypass pathway activation : Use western blotting to assess the activation status (i.e., phosphorylation levels) of key proteins in alternative signaling pathways such as PI3K/AKT and NF-κB.

  • Drug efflux : Increased expression of drug efflux pumps like multidrug resistance protein 1 (MDR1) can reduce the intracellular concentration of the drug. ACP-5862 is a substrate of MDR1.[9] You can assess the expression of these pumps by qPCR or western blot.

Q4: How can I develop an ACP-5862 resistant cell line for my studies?

A4: Resistant cell lines can be generated by continuous exposure to the drug over a prolonged period.

Experimental Protocol: Generating a Resistant Cell Line

  • Initial Treatment: Treat the parental cell line with a low concentration of ACP-5862 (e.g., the IC20).

  • Dose Escalation: Gradually increase the concentration of ACP-5862 as the cells adapt and resume proliferation. This process can take several months.

  • Resistance Confirmation: Once the cells are able to proliferate in a significantly higher concentration of ACP-5862, confirm the level of resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

  • Characterization: Characterize the molecular mechanism of resistance using the methods described in the troubleshooting guide.

Q5: Are there any therapeutic strategies to overcome ACP-5862 resistance?

A5: Strategies to overcome resistance depend on the underlying mechanism:

  • For BTK C481S mutations : Second-generation covalent inhibitors like acalabrutinib (and thus ACP-5862) are generally not effective against C481S mutations.[2] Non-covalent BTK inhibitors have been developed to overcome this resistance mechanism.[2][3]

  • For bypass pathway activation : Combination therapy with inhibitors of the activated bypass pathway (e.g., PI3K inhibitors) may be an effective strategy.

  • For PLCG2 mutations : The effectiveness of alternative BTK inhibitors or combination therapies would need to be empirically determined.

References

optimizing incubation time for ACP-5862 covalent inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and how does it inhibit BTK?

ACP-5862 is the major active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1][2][3] It functions as an irreversible covalent inhibitor by forming a specific bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[1][3] This covalent modification leads to the sustained inhibition of BTK's kinase activity, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3]

Q2: Why is optimizing the incubation time for ACP-5862 crucial for my experiments?

As a covalent inhibitor, the binding of ACP-5862 to BTK is a time-dependent process. The inhibitory activity is not instantaneous and depends on both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).[4][5][6] Therefore, an insufficient incubation time can lead to an underestimation of its potency and efficacy. Conversely, excessively long incubation times may not be necessary and could complicate experimental logistics. Optimizing the incubation time ensures that the covalent modification has reached a sufficient level for accurate and reproducible results in various assays.

Q3: What are the key kinetic parameters of ACP-5862?

ACP-5862 has a high affinity for BTK, with a reported IC50 of 5.0 nM.[7] While it shares a similar initial binding affinity (KI) with its parent compound, acalabrutinib, its rate of BTK inactivation (kinact) is approximately half that of acalabrutinib.[4] This indicates that while both compounds bind to BTK with similar initial strength, ACP-5862 takes longer to form the covalent bond.

Q4: What factors can influence the optimal incubation time for ACP-5862?

Several factors can affect the rate of covalent inhibition and thus the optimal incubation time:

  • Concentration of ACP-5862: Higher concentrations will generally lead to faster target engagement.

  • Temperature: Enzymatic reactions, including covalent inhibition, are temperature-dependent. Experiments should be conducted at a consistent and reported temperature, typically 37°C for cellular assays.

  • pH: The pH of the buffer system can influence the reactivity of the cysteine residue in BTK. Maintaining a stable physiological pH is recommended.

  • Assay System: The choice of a biochemical (e.g., purified enzyme) versus a cellular assay will impact the required incubation time due to factors like cell permeability and the presence of competing intracellular molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent incubation times.Strictly adhere to a standardized pre-incubation time for all experiments. Consider performing a time-course experiment to determine the point of maximal inhibition.
Observed potency of ACP-5862 is lower than expected. Incubation time is too short for sufficient covalent bond formation.Increase the pre-incubation time. Refer to the "Experimental Protocol for Determining Optimal Incubation Time" section below.
Difficulty distinguishing between covalent and non-covalent inhibition. The experimental design does not account for the time-dependent nature of covalent binding.Perform a "washout" experiment. After incubation with ACP-5862, wash the cells or beads to remove unbound inhibitor. If the inhibition persists, it confirms covalent binding.
Inconsistent results in cellular assays. Cell density, passage number, or cell health may be variable.Standardize cell culture conditions. Ensure cells are in the logarithmic growth phase and have high viability.

Quantitative Data Summary

Parameter ACP-5862 Acalabrutinib Reference
BTK IC50 5.0 nM3 nM[7]
BTK Inactivation Rate (kinact) ~Half of acalabrutinib-[4]
Initial Binding Affinity (KI) Similar to acalabrutinib-[4]
Half-life (in vivo) ~3.5-6.9 hours~1 hour[3][8]
Protein Binding 98.6%97.5%[3][7]

Experimental Protocols

Experimental Protocol for Determining Optimal Incubation Time

This protocol outlines a method to determine the optimal pre-incubation time for ACP-5862 in a biochemical or cellular assay.

1. Materials:

  • ACP-5862 stock solution (in DMSO)

  • Purified BTK enzyme or relevant cell line (e.g., Ramos B cells)

  • Assay buffer or cell culture medium

  • Detection reagents for the specific assay (e.g., ATP, substrate, antibodies)

  • 96-well plates

  • Incubator (37°C, 5% CO2 for cellular assays)

  • Plate reader

2. Procedure:

  • Prepare a dilution series of ACP-5862: Serially dilute the ACP-5862 stock solution to achieve a range of concentrations around the expected IC50 (e.g., 0.1 nM to 1000 nM).

  • Set up the incubation time points: Design the experiment to include a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Incubate ACP-5862 with the target:

    • Biochemical Assay: Add the diluted ACP-5862 to wells containing the purified BTK enzyme in assay buffer.

    • Cellular Assay: Add the diluted ACP-5862 to wells containing the cultured cells.

  • Incubate for the designated time points: Place the plates in the incubator for the predetermined pre-incubation times.

  • Initiate the detection reaction: After each pre-incubation period, add the necessary reagents to measure BTK activity or a downstream signaling event (e.g., substrate for a kinase assay, or a stimulus like anti-IgM for a cell-based assay).

  • Measure the signal: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • For each pre-incubation time point, plot the percentage of inhibition against the log of the ACP-5862 concentration to generate a dose-response curve.

    • Calculate the IC50 value for each time point.

    • Plot the IC50 values against the pre-incubation time. The optimal incubation time is the point at which the IC50 value stabilizes (i.e., no longer significantly decreases with longer incubation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis ACP_dilution ACP-5862 Dilution Series Incubate Incubate ACP-5862 with Target (Varying Time Points) ACP_dilution->Incubate Target_prep Prepare BTK Enzyme or Cells Target_prep->Incubate Add_reagents Add Detection Reagents Incubate->Add_reagents Read_plate Measure Signal Add_reagents->Read_plate Dose_response Generate Dose-Response Curves Read_plate->Dose_response IC50_plot Plot IC50 vs. Time Dose_response->IC50_plot Optimal_time Determine Optimal Incubation Time IC50_plot->Optimal_time

Caption: Workflow for determining the optimal incubation time for ACP-5862.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (at Cys481) PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Cell_Response B-Cell Proliferation, Survival, Adhesion NFkB_MAPK->Cell_Response

Caption: Simplified BTK signaling pathway and the point of inhibition by ACP-5862.

References

Technical Support Center: ACP-5862 IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its mechanism of action?

A1: ACP-5862 is the major, active metabolite of Acalabrutinib, a second-generation BTK inhibitor.[1][2][3] It functions as an irreversible, covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme.[2][4] This covalent modification permanently inactivates the kinase. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, and survival.[2][3] By inhibiting BTK, ACP-5862 effectively disrupts these processes.

Q2: What is the reported IC50 value for ACP-5862?

A2: The reported biochemical IC50 value for ACP-5862 against BTK is approximately 5.0 nM.[1] However, it is crucial to recognize that for covalent inhibitors, the IC50 value is highly dependent on experimental conditions, particularly the pre-incubation time.

Q3: Why is my experimentally determined IC50 value for ACP-5862 different from the published value?

A3: Discrepancies in IC50 values for covalent inhibitors like ACP-5862 are common and can arise from several factors. Unlike reversible inhibitors, the IC50 of an irreversible inhibitor is time-dependent; a longer incubation of the enzyme with the inhibitor will result in a lower apparent IC50. Other factors include the specific assay format, enzyme and substrate concentrations (especially ATP), and general experimental variability. Therefore, direct comparison of IC50 values between different laboratories or even different experiments requires careful consideration of the experimental protocols.

Q4: Is IC50 the best measure of potency for a covalent inhibitor like ACP-5862?

A4: While IC50 is a widely used metric, for covalent inhibitors, it does not provide a complete picture of potency. A more comprehensive characterization involves determining both the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact). The ratio of these two values (k_inact/Ki) represents the covalent efficiency of the inhibitor and is a more robust measure for comparing different covalent inhibitors.

Troubleshooting Guide

This guide addresses common issues encountered during the determination of ACP-5862's IC50 value.

Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between replicate experiments. Inconsistent pre-incubation times. Pipetting errors. Reagent instability (enzyme, ATP, or ACP-5862).Strictly control the pre-incubation time of BTK with ACP-5862. Use calibrated pipettes and ensure proper mixing. Prepare fresh reagents and store them under appropriate conditions.
IC50 value is significantly higher than expected. Insufficient pre-incubation time. High concentration of ATP in the assay. Suboptimal enzyme concentration. ACP-5862 degradation.Increase the pre-incubation time to allow for sufficient covalent modification. Determine the Km of ATP for your specific BTK enzyme lot and use an ATP concentration at or near the Km. Optimize the enzyme concentration to ensure the assay is in the linear range. Verify the purity and stability of your ACP-5862 stock solution.
IC50 curve has a poor fit or is not sigmoidal. Compound precipitation at high concentrations. Non-specific inhibition. Assay interference (e.g., fluorescence quenching).Visually inspect wells with high concentrations of ACP-5862 for precipitation. Test for non-specific inhibition using a control protein. If using a fluorescence-based assay, check for compound auto-fluorescence or quenching effects.
No inhibition observed, or very weak inhibition. Inactive enzyme. Incorrect assay setup. Degraded ACP-5862.Test the activity of the BTK enzyme using a known potent inhibitor as a positive control. Carefully review and verify all steps of the experimental protocol. Use a freshly prepared stock solution of ACP-5862.

Experimental Protocols

Biochemical BTK Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of ACP-5862 in a biochemical assay format. Specific parameters may require optimization based on the assay technology (e.g., ADP-Glo™, LanthaScreen™, HTRF®).

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • ACP-5862

  • DMSO (for compound dilution)

  • Detection reagents (specific to the chosen assay format)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACP-5862 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the BTK enzyme and the diluted ACP-5862 (or DMSO for the control). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 30, 60, or 120 minutes) at room temperature. This step is critical for covalent inhibitors.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should ideally be at its Km value for BTK.

  • Reaction Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a set period, ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the detection reagents specific to your assay platform.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the ACP-5862 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Trafficking, and Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare ACP-5862 Serial Dilutions Preincubation Pre-incubate BTK Enzyme with ACP-5862 Prep_Compound->Preincubation Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, ATP, Buffer) Prep_Reagents->Preincubation Initiate_Reaction Initiate Kinase Reaction (Add Substrate + ATP) Preincubation->Initiate_Reaction Incubate Incubate at Constant Temperature Initiate_Reaction->Incubate Detect Terminate and Detect Signal Incubate->Detect Plot_Data Plot % Inhibition vs. [ACP-5862] Detect->Plot_Data Fit_Curve Fit Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of ACP-5862.

Troubleshooting_Tree Start Inaccurate IC50 Result Check_Time Is pre-incubation time controlled and sufficient? Start->Check_Time Check_ATP Is ATP concentration optimized (at Km)? Check_Time->Check_ATP Yes Sol_Time Increase and standardize pre-incubation time. Check_Time->Sol_Time No Check_Reagents Are reagents (enzyme, compound) active and pure? Check_ATP->Check_Reagents Yes Sol_ATP Determine ATP Km and adjust concentration. Check_ATP->Sol_ATP No Check_Assay Is there evidence of assay interference? Check_Reagents->Check_Assay Yes Sol_Reagents Use fresh reagents and run positive controls. Check_Reagents->Sol_Reagents No Sol_Assay Check for compound auto-fluorescence/ quenching or non-specific inhibition. Check_Assay->Sol_Assay Yes Success Accurate IC50 Check_Assay->Success No Sol_Time->Check_Time Sol_ATP->Check_ATP Sol_Reagents->Check_Reagents Sol_Assay->Check_Assay

Caption: Troubleshooting decision tree for inaccurate ACP-5862 IC50 determination.

References

best practices for storing and handling ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ACP-5862, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862?

ACP-5862 is the major, pharmacologically active metabolite of Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] It is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of Acalabrutinib.[2][4][5][6]

Q2: What are the primary storage and handling recommendations for ACP-5862?

For optimal stability, ACP-5862 should be stored as a solid at -20°C for up to one year.[1] For short-term storage of solutions, -80°C is recommended.[7] When handling the compound, it is advised to wear surgical gloves and ensure adequate ventilation.[8] In case of accidental contact, wash the affected area with plenty of water.[8]

Q3: How should I prepare a stock solution of ACP-5862?

ACP-5862 is soluble in DMSO.[1] For in vivo studies, a suggested formulation involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[3] Always refer to the manufacturer's datasheet for specific solubility information.

Q4: What is the mechanism of action of ACP-5862?

ACP-5862 is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[9] This blocks downstream signaling pathways that are crucial for B-cell proliferation, trafficking, and survival.

Experimental Protocols & Troubleshooting

Cell-Based Assays

Objective: To assess the effect of ACP-5862 on cell viability, proliferation, or specific signaling pathways in a cell-based model.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., B-cell lymphoma lines) in appropriate cell culture plates at a predetermined density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation: Prepare a stock solution of ACP-5862 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%.

  • Treatment: Remove the existing media from the cells and add the media containing the various concentrations of ACP-5862. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 2, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Endpoint: Following incubation, perform the desired assay, such as:

    • Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): Follow the manufacturer's protocol to measure cell viability.

    • Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting to analyze the phosphorylation status of BTK or downstream targets (e.g., PLCγ2, ERK).

    • Flow Cytometry: Analyze cell surface markers (e.g., CD69) or intracellular signaling events.

Troubleshooting Guide:

Issue Possible Cause Suggested Solution
Compound Precipitation Poor solubility of ACP-5862 in aqueous media.Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare fresh dilutions for each experiment. Visually inspect the media for any precipitate before adding to cells.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate if edge effects are suspected.
No or Weak Biological Effect Incorrect compound concentration, degraded compound, or insensitive cell line.Verify the concentration of the stock solution. Use a fresh aliquot of ACP-5862. Confirm that the chosen cell line expresses active BTK and is sensitive to BTK inhibition. Include a positive control (e.g., Acalabrutinib).
Inconsistent Western Blot Results Issues with antibody quality, transfer efficiency, or sample loading.Validate antibodies for specificity. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Optimize transfer conditions and ensure complete transfer of proteins to the membrane.
In Vitro BTK Kinase Assay

Objective: To determine the direct inhibitory activity of ACP-5862 on purified BTK enzyme.

Detailed Methodology:

  • Reagent Preparation: Prepare the kinase assay buffer, a solution of purified recombinant BTK enzyme, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of ACP-5862 in the kinase assay buffer.

  • Kinase Reaction: In a microplate, combine the BTK enzyme, ACP-5862 (or vehicle control), and the substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of ACP-5862 and determine the IC50 value.

Troubleshooting Guide:

Issue Possible Cause Suggested Solution
High Background Signal Contaminated reagents or non-specific binding.Use high-purity reagents and water. Include a "no enzyme" control to determine the background signal.
Low Signal-to-Noise Ratio Suboptimal enzyme concentration, ATP concentration, or incubation time.Optimize the concentration of BTK and ATP. Perform a time-course experiment to determine the linear range of the kinase reaction.
Inconsistent IC50 Values Pipetting errors, incorrect timing of reagent additions, or variability in enzyme activity.Use calibrated pipettes and ensure consistent timing for all steps. Use a fresh aliquot of the enzyme and perform a standard curve with a known inhibitor to check for consistency. For covalent inhibitors like ACP-5862, pre-incubation time with the enzyme before adding ATP can significantly impact the apparent IC50.

Data Presentation

Table 1: Chemical and Physical Properties of ACP-5862

PropertyValue
Chemical Name 4-[8-Amino-3-[1-oxo-4-[(1-oxo-2-butyn-1-yl)amino]butyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinyl-benzamide[8]
CAS Number 2230757-47-6[8]
Molecular Formula C26H23N7O3[8]
Molecular Weight 481.5 g/mol [8]

Table 2: In Vitro Potency of ACP-5862

ParameterValue
BTK IC50 5.0 nM[1]
Acalabrutinib BTK IC50 (for comparison) 3 nM[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis ACP_stock Prepare ACP-5862 Stock Solution (DMSO) dilution Serial Dilution in Cell Culture Medium ACP_stock->dilution cell_culture Culture & Seed Target Cells treatment Treat Cells with ACP-5862 cell_culture->treatment dilution->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (pBTK, pPLCγ2) treatment->western flow Flow Cytometry (e.g., CD69) treatment->flow

Caption: A typical experimental workflow for evaluating the effects of ACP-5862 in cell-based assays.

signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Simplified signaling pathway of the B-Cell Receptor (BCR) and the inhibitory action of ACP-5862 on BTK.

References

Technical Support Center: Optimizing Kinase Assays for ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their kinase assays for ACP-5862, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its primary target?

ACP-5862 is the major, active, circulating metabolite of Acalabrutinib.[1][2] Its primary molecular target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling pathways.[1][3][4] ACP-5862 acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3][5][6] It has a reported IC50 of 5.0 nM for BTK.[1][7]

Q2: What are the recommended starting conditions for a biochemical BTK assay with ACP-5862?

For initial experiments, a luminescence-based assay such as ADP-Glo™ or a fluorescence-based assay like LanthaScreen™ or Transcreener® is recommended due to their high sensitivity and suitability for high-throughput screening.[8][9][10] Below are suggested starting parameters, which should be further optimized for your specific experimental setup.

Table 1: Recommended Starting Conditions for BTK Kinase Assay

ParameterRecommended Starting ConditionNotes
Enzyme Recombinant human BTKEnsure high purity and activity.
Substrate Poly(Glu,Tyr) 4:1 peptideA common generic substrate for tyrosine kinases.[1][11][12]
ATP Concentration 10 µMThis is a common starting point, but it's crucial to determine the Km,app for ATP for your specific BTK enzyme lot and optimize accordingly.[8][9][12]
ACP-5862 Conc. Titration from pM to µM rangeA wide range is recommended to determine an accurate IC50.
Assay Buffer See Table 2Buffer components can significantly impact enzyme activity.
Incubation Time 30-60 minutes at 30°CThis should be within the linear range of the reaction.[1][5]
Detection Luminescence or FluorescenceDepends on the chosen assay format.

Q3: How does the covalent binding mechanism of ACP-5862 affect the kinase assay?

The irreversible binding of ACP-5862 to BTK means that the inhibitory effect is time-dependent. Therefore, pre-incubation of the enzyme with the inhibitor before initiating the kinase reaction by adding ATP is a critical step. This allows for the covalent bond to form. The duration of this pre-incubation should be optimized to ensure maximal inhibition.

Troubleshooting Guides

This section addresses common issues encountered during BTK kinase assays with ACP-5862.

Problem 1: High background signal or no enzyme activity.

Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of your recombinant BTK using a known potent inhibitor as a positive control. - Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles.
Sub-optimal Buffer - Optimize the pH, salt concentration, and additives in your assay buffer. Refer to Table 2 for a recommended buffer composition. - Dithiothreitol (DTT) may interfere with some assay formats and should be used with caution.[1]
Reagent Contamination - Use nuclease-free water and high-purity reagents. Contaminants can inhibit kinase activity or interfere with the detection signal.[8]
ATP Degradation - Prepare fresh ATP solutions and store them properly.

Table 2: Recommended BTK Kinase Assay Buffer

ComponentFinal ConcentrationPurpose
HEPES or Tris-HCl, pH 7.540-50 mMBuffering agent to maintain optimal pH.[4][8]
MgCl210-20 mMEssential cofactor for kinase activity.[4][8]
MnCl22-10 mMCan enhance the activity of some kinases.[4][8]
BSA0.1 mg/mLPrevents enzyme from sticking to plasticware and stabilizes the enzyme.[4]
DTT1-2 mMReducing agent to maintain enzyme integrity. Use with caution as it can interfere with some assays.[1][8]
Triton X-100 or Tween-200.005-0.01%Detergent to prevent aggregation.

Problem 2: Inconsistent or non-reproducible IC50 values for ACP-5862.

Possible Cause Troubleshooting Step
Variable Pre-incubation Time - Standardize the pre-incubation time of BTK with ACP-5862 across all experiments.
Substrate Depletion - Ensure that the substrate concentration is well above the Km and that less than 20% of the substrate is consumed during the reaction.
DMSO Concentration - Keep the final DMSO concentration consistent across all wells, typically ≤1%. High concentrations of DMSO can inhibit kinase activity.[1]
Plate Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation.
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Experimental Protocols

Protocol 1: General BTK Kinase Assay Workflow

This protocol provides a generalized workflow for a BTK kinase assay using a luminescence-based detection method (e.g., ADP-Glo™).

  • Reagent Preparation: Prepare all reagents (BTK enzyme, ACP-5862 dilutions, substrate, ATP, and assay buffer) to their final working concentrations.

  • Inhibitor & Enzyme Pre-incubation:

    • Add 5 µL of diluted ACP-5862 or vehicle (DMSO) to the wells of a white 96-well plate.

    • Add 10 µL of diluted BTK enzyme to each well.

    • Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.

  • Kinase Reaction Initiation:

    • Add 10 µL of a solution containing the substrate and ATP to initiate the reaction.

    • Incubate for 30-60 minutes at 30°C. The incubation time should be within the linear range of the assay.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (at Cys481)

Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Pre-incubation cluster_reaction 3. Kinase Reaction cluster_detection 4. Signal Detection cluster_read 5. Data Acquisition Reagents Prepare Enzyme, Inhibitor, Substrate, ATP PreIncubate Add Inhibitor (ACP-5862) + Enzyme (BTK) to Plate Reagents->PreIncubate Initiate Add Substrate + ATP to Initiate Reaction PreIncubate->Initiate Stop Stop Reaction & Add Detection Reagents Initiate->Stop Read Read Plate (Luminescence/Fluorescence) Stop->Read

Caption: General experimental workflow for a BTK kinase assay with ACP-5862.

References

Technical Support Center: ACP-5862 Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding interference in drug interaction studies involving ACP-5862, the active metabolite of acalabrutinib.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its primary mechanism of action?

A1: ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent drug, ACP-5862 is a selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to inhibition of its activity.[2] This inhibition disrupts B-cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2]

Q2: What is the primary metabolic pathway for the formation and clearance of ACP-5862?

A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for both the formation of ACP-5862 from acalabrutinib and its subsequent metabolism.[3][4] Metabolic clearance by the liver is the main route of elimination for acalabrutinib and its metabolites.[5][6]

Q3: What is the potential for ACP-5862 to cause drug-drug interactions (DDIs)?

A3: Based on in vitro studies, ACP-5862 is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1A1, UGT2B7, or aldehyde oxidase.[3][4] Neither acalabrutinib nor ACP-5862 strongly induces CYP1A2, CYP2B6, or CYP3A4 mRNA.[3][4] While acalabrutinib and ACP-5862 are substrates of the transporters MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall, acalabrutinib and ACP-5862 are considered to have a favorable drug interaction profile.[3]

Q4: How should concomitant medications be managed in clinical studies involving acalabrutinib/ACP-5862?

A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7] Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the DDI is less significant when considering the total active components (acalabrutinib + ACP-5862).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]

Troubleshooting Guides

Issue 1: Unexpected variability in pharmacokinetic (PK) data for ACP-5862.

  • Possible Cause: Concomitant medication use affecting CYP3A4 activity.

  • Troubleshooting Steps:

    • Review patient medication logs for any known CYP3A4 inhibitors or inducers.

    • Stratify PK data based on concomitant medication use to identify potential trends.

    • Consider genotyping for CYP3A4 polymorphisms in the study population if significant variability persists.

Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.

  • Possible Cause: Contribution of transporters or other metabolic pathways not fully characterized in vitro.

  • Troubleshooting Steps:

    • Re-evaluate the in vitro experimental design to ensure all relevant enzymes and transporters were assessed.

    • Conduct dedicated clinical DDI studies with specific probe substrates for the transporters or enzymes of concern.

    • Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed interaction.

Issue 3: Difficulty in quantifying the relative contribution of ACP-5862 to the overall clinical effect.

  • Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across individuals.

  • Troubleshooting Steps:

    • Develop and validate a robust bioanalytical method to accurately measure both acalabrutinib and ACP-5862 concentrations.

    • Perform exposure-response modeling that incorporates the concentrations of both the parent drug and the active metabolite.

    • Consider the relative potency of ACP-5862 (approximately 50% of acalabrutinib for BTK inhibition) in the exposure-response analysis.[1][9]

Data Presentation

Table 1: In Vitro Enzyme Kinetics and Inhibition Data for ACP-5862

ParameterValueEnzyme/SystemReference
Metabolism
Primary Metabolizing EnzymeCYP3A4Human Liver Microsomes[3][4]
Km (ACP-5862 formation)2.78 µMRecombinant CYP3A4[4]
Vmax (ACP-5862 formation)4.13 pmol/pmol CYP3A/minRecombinant CYP3A4[4]
Intrinsic Clearance23.6 µL/min/mgHuman Liver Microsomes[4]
CYP Inhibition
CYP2C9 InhibitionWeakHuman Liver Microsomes[3][4]
CYP2C19 InhibitionWeakHuman Liver Microsomes[3][4]
CYP1A2, CYP2B6, CYP2D6No significant inhibitionHuman Liver Microsomes[3]
Transporter Substrate
MDR1 (P-glycoprotein)SubstrateIn vitro cell lines[3][4]
BCRPSubstrateIn vitro cell lines[3][4]
OATP1B1, OATP1B3Not a substrateIn vitro cell lines[3][4]

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

  • Objective: To determine the potential of ACP-5862 to inhibit major cytochrome P450 enzymes.

  • Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe substrates and their metabolites, ACP-5862, positive control inhibitors, NADPH regenerating system.

  • Methodology:

    • Pre-incubate ACP-5862 at a range of concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.

    • Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.

    • After a defined incubation period, terminate the reaction.

    • Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the IC50 value for ACP-5862 against each CYP isoform.

Protocol 2: Transporter Substrate Assessment

  • Objective: To determine if ACP-5862 is a substrate of key uptake or efflux transporters.

  • Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2 for MDR1 and BCRP), ACP-5862, known transporter inhibitors and substrates, appropriate buffer solutions.

  • Methodology:

    • Plate the transporter-expressing cells on permeable supports.

    • Add ACP-5862 to either the apical or basolateral side of the cell monolayer.

    • At various time points, collect samples from the opposite chamber.

    • Measure the concentration of ACP-5862 in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability (Papp) in both the apical-to-basolateral and basolateral-to-apical directions.

    • An efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2, which is reduced in the presence of a known inhibitor, suggests that ACP-5862 is a substrate of the efflux transporter.

Mandatory Visualizations

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream ACP5862 ACP-5862 ACP5862->BTK Inhibits

Caption: B-Cell Receptor signaling pathway and the inhibitory action of ACP-5862 on BTK.

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment Metabolism Metabolism Phenotyping (CYPs, UGTs) PBPK PBPK Modeling Metabolism->PBPK CYP_Inhibition CYP Inhibition Assay CYP_Inhibition->PBPK Transporter Transporter Substrate & Inhibition Assays Transporter->PBPK Clinical_DDI Clinical DDI Study PBPK->Clinical_DDI Inform Study Design Dose_Adjustment Dose Adjustment Recommendation Clinical_DDI->Dose_Adjustment

Caption: Workflow for assessing the drug-drug interaction potential of ACP-5862.

Logical_Relationship Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 Acalabrutinib->CYP3A4 Metabolized by ACP5862 ACP-5862 (Active Metabolite) CYP3A4->ACP5862 Forms Clearance Metabolic Clearance ACP5862->Clearance CYP3A4_Inhibitor CYP3A4 Inhibitor CYP3A4_Inhibitor->CYP3A4 Inhibits CYP3A4_Inducer CYP3A4 Inducer CYP3A4_Inducer->CYP3A4 Induces

Caption: Metabolic relationship between acalabrutinib, ACP-5862, and CYP3A4 modulators.

References

refining protocols for long-term ACP-5862 treatment in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-5862 in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and what is its mechanism of action?

ACP-5862 is the major, pharmacologically active metabolite of Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] Like its parent compound, ACP-5862 is a covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (C481) in the active site of BTK.[6] This covalent bond leads to the inhibition of BTK enzymatic activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[6] By inhibiting BTK, ACP-5862 disrupts pathways essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[6]

Q2: What is the in vitro potency of ACP-5862?

ACP-5862 is a potent inhibitor of BTK with a reported IC50 of 5.0 nM.[2] It is considered to be about half as potent as its parent compound, Acalabrutinib, which has an IC50 of 3 nM.[4] Despite this, due to its higher exposure in vivo, ACP-5862 is believed to contribute significantly to the overall clinical efficacy of Acalabrutinib.[1][2][3]

Q3: How should I prepare and store ACP-5862 for in vitro use?

For in vitro experiments, ACP-5862 is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working concentrations for your cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: Diminished or Loss of Compound Efficacy Over Time

Possible Cause 1: Compound Instability or Degradation

Small molecule inhibitors can degrade in aqueous cell culture media over extended periods, especially when incubated at 37°C.

Suggested Solution:

  • Regular Media Refreshment: For long-term experiments (extending beyond 72 hours), it is advisable to perform partial or full media changes with freshly prepared ACP-5862-containing media every 48-72 hours. The exact frequency will depend on the metabolic activity of your cell line.

  • Stability Assessment: If you suspect compound instability is a significant issue, you can perform a stability study. Incubate ACP-5862 in your cell culture medium at 37°C for various time points (e.g., 24, 48, 72 hours) and then test its activity in a short-term viability or kinase assay.

Possible Cause 2: Development of Cellular Resistance

Prolonged exposure to a kinase inhibitor can lead to the selection and outgrowth of resistant cell populations. For covalent BTK inhibitors like ACP-5862, a common mechanism of resistance is the acquisition of mutations in the BTK gene, particularly at the C481 residue where the inhibitor forms a covalent bond.[7]

Suggested Solution:

  • Monitor IC50 Values: Periodically assess the IC50 of ACP-5862 in your long-term cultures. A significant rightward shift in the dose-response curve is indicative of resistance.

  • Genotypic Analysis: If resistance is suspected, perform sequencing of the BTK gene in your cell population to identify potential mutations at the C481 locus or other resistance-conferring mutations.

  • Consider Alternative Inhibitors: In cases of confirmed C481-mediated resistance, consider experimenting with non-covalent BTK inhibitors, which do not rely on binding to the C481 residue and may retain activity.

Issue 2: Poor Cell Health or Unexpected Cytotoxicity

Possible Cause 1: Off-Target Effects

While ACP-5862 is highly selective for BTK, at higher concentrations or in certain sensitive cell lines, off-target effects can lead to cytotoxicity.

Suggested Solution:

  • Dose-Response Titration: Perform a careful dose-response experiment to determine the optimal concentration of ACP-5862 that inhibits BTK signaling without causing excessive cell death.

  • Phenotypic Monitoring: Closely monitor cell morphology for signs of distress, such as rounding, detachment, or the appearance of vacuoles.[1]

  • Use of Control Compounds: Include a structurally similar but inactive control compound, if available, to differentiate between target-specific and non-specific effects.

Possible Cause 2: Suboptimal Cell Culture Conditions

Long-term experiments can be stressful for cells. Issues such as nutrient depletion, waste product accumulation, or fluctuations in pH can impact cell health and confound experimental results.

Suggested Solution:

  • Consistent Media Changes: As mentioned previously, regular media changes are crucial for maintaining a healthy cellular environment.

  • Monitor Cell Density: Avoid letting cultures become over-confluent, as this can lead to nutrient depletion and contact inhibition of growth. Passage cells as needed to maintain them in the exponential growth phase.

  • Regularly Assess Viability: Use a reliable method for assessing cell viability throughout the experiment, such as Trypan Blue exclusion or a fluorescence-based live/dead assay.

Quantitative Data Summary

ParameterValueReference
ACP-5862 IC50 (BTK) 5.0 nM[2]
Acalabrutinib IC50 (BTK) 3 nM[2]
ACP-5862 Formation Km 2.78 µM[3][8]
ACP-5862 Formation Vmax 4.13 pmol/pmol CYP3A/min[3][8]
ACP-5862 In Vitro Intrinsic Clearance 23.6 µL/min/mg[3][8]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay with ACP-5862

This protocol outlines a general method for assessing the long-term effects of ACP-5862 on the viability of a suspension or adherent cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • ACP-5862

  • DMSO (for stock solution)

  • Multi-well culture plates (e.g., 96-well)

  • Cell viability reagent (e.g., resazurin-based, ATP-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.

  • Compound Preparation: Prepare a serial dilution of ACP-5862 in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest ACP-5862 concentration).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of ACP-5862 or the vehicle control.

  • Incubation and Media Refresh: Incubate the plates at 37°C in a humidified CO2 incubator. Every 48-72 hours, carefully remove a portion of the medium (e.g., half) and replace it with fresh medium containing the appropriate concentration of ACP-5862 or vehicle.

  • Viability Assessment: At predetermined time points (e.g., day 3, 7, 14, and 21), perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle-treated control cells to determine the percent viability at each concentration and time point.

Protocol 2: Generation of ACP-5862 Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to ACP-5862 through continuous dose escalation.

Materials:

  • Parental (sensitive) cell line

  • Complete cell culture medium

  • ACP-5862

  • DMSO

  • Culture flasks

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of ACP-5862 for the parental cell line using a short-term viability assay (e.g., 72 hours).

  • Initial Treatment: Start by culturing the parental cells in their complete medium containing ACP-5862 at a concentration of approximately IC20-IC30.

  • Monitoring and Passaging: Monitor the cells for growth. Initially, there may be a significant amount of cell death. Once the surviving cells begin to proliferate and reach about 80% confluency, passage them into a new flask with fresh medium containing the same concentration of ACP-5862.

  • Dose Escalation: Once the cells are growing robustly at the current concentration of ACP-5862, increase the concentration by approximately 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation over several weeks to months. The cells that continue to proliferate in the presence of increasing concentrations of the drug are being selected for resistance.

  • Confirmation of Resistance: Once the cells are able to grow in a significantly higher concentration of ACP-5862 (e.g., 5-10 times the initial IC50), confirm the resistance by performing a viability assay and comparing the IC50 of the resistant line to the parental line.

  • Characterization: Further characterize the resistant cell line by sequencing the BTK gene to identify potential resistance mutations.

Visualizations

Signaling_Pathway BTK Signaling Pathway and ACP-5862 Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (at C481)

Caption: BTK signaling pathway and the inhibitory action of ACP-5862.

Experimental_Workflow Long-Term ACP-5862 In Vitro Experimental Workflow cluster_setup Experiment Setup cluster_monitoring Long-Term Monitoring cluster_analysis Data Analysis & Interpretation Start Seed Cells Treat Treat with ACP-5862 (Dose-Response) Start->Treat Incubate Incubate (37°C, 5% CO2) Treat->Incubate MediaChange Refresh Media + ACP-5862 (every 48-72h) Incubate->MediaChange Viability Assess Viability (e.g., Day 3, 7, 14, 21) Incubate->Viability MediaChange->Incubate Data Analyze Viability Data Viability->Data Resistance Assess for Resistance (IC50 Shift, Sequencing) Data->Resistance

Caption: Workflow for long-term in vitro studies with ACP-5862.

Troubleshooting_Logic Troubleshooting Logic for Diminished Efficacy rect_node rect_node Start Efficacy Diminished? CheckTime Experiment > 72h? Start->CheckTime CheckIC50 IC50 Shifted? CheckTime->CheckIC50 No Sol_Media Increase Media Refresh Frequency CheckTime->Sol_Media Yes Sol_Resistance Sequence BTK Gene for Mutations CheckIC50->Sol_Resistance Yes Sol_Continue Continue Experiment CheckIC50->Sol_Continue No Sol_NewInhibitor Consider Non-Covalent BTK Inhibitor Sol_Resistance->Sol_NewInhibitor

Caption: Troubleshooting logic for diminished ACP-5862 efficacy.

References

Validation & Comparative

Acalabrutinib vs. its Active Metabolite, ACP-5862: A Potency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, ACP-5862. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Potency Profile: Acalabrutinib and ACP-5862

Acalabrutinib is a potent and selective covalent inhibitor of BTK, a key signaling protein in the B-cell receptor pathway. Upon administration, acalabrutinib is metabolized in the body to form ACP-5862, which is also pharmacologically active and contributes to the overall therapeutic effect. Experimental data consistently indicates that while both molecules are potent BTK inhibitors, acalabrutinib exhibits a higher potency than its metabolite.

Biochemical assays have demonstrated that ACP-5862 has approximately half the potency of acalabrutinib.[1][2][3] One study reported an IC50 value of 5.0 nM for ACP-5862 against BTK, while acalabrutinib has a reported IC50 of 3 nM. Another study indicated that the twofold lower potency of ACP-5862 is a result of a slower rate of covalent modification of BTK.[4][5]

The following table summarizes the key potency parameters for acalabrutinib and ACP-5862.

ParameterAcalabrutinibACP-5862Reference
IC50 (BTK) 3 nM5.0 nM[6]
IC50 (BTK) 5.1 nM-[7]
EC50 (Whole Blood) 8 nM-[8]
Binding Affinity (Ki) 300 nM188 nM[7]
Inactivation Rate (kinact) 0.0102 s⁻¹0.0031 s⁻¹[7]

Mechanism of Action: BTK Signaling Pathway

Both acalabrutinib and ACP-5862 exert their therapeutic effect by irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This covalent bond leads to the inhibition of BTK's kinase activity, which in turn disrupts the B-cell receptor (BCR) signaling pathway. The inhibition of this pathway ultimately leads to decreased B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Inhibition

Caption: The BTK signaling pathway, a critical route for B-cell survival and proliferation, is inhibited by acalabrutinib and ACP-5862.

Experimental Protocols

The potency of acalabrutinib and ACP-5862 is typically determined using in vitro biochemical kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay , which measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.

LanthaScreen™ Eu Kinase Binding Assay Protocol for BTK

Objective: To determine the IC50 value of a test compound (e.g., acalabrutinib or ACP-5862) for BTK.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase buffer

  • Test compounds (acalabrutinib, ACP-5862)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase and Antibody Preparation:

    • Prepare a solution of BTK enzyme and Eu-anti-tag antibody in kinase buffer.

  • Assay Reaction:

    • Add the diluted test compounds to the wells of a 384-well plate.

    • Add the BTK enzyme/antibody solution to the wells.

    • Add the Kinase Tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader. Excite the europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission, resulting from FRET).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Kinase_Inhibition_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Compound to Microplate Wells A->C B Prepare BTK Enzyme and Eu-Antibody Solution D Add Enzyme/Antibody Solution to Wells B->D C->D E Add Fluorescent Tracer to Initiate Reaction D->E F Incubate at Room Temperature E->F G Read Plate using TR-FRET Plate Reader F->G H Calculate Emission Ratios and Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Conclusion

Both acalabrutinib and its primary metabolite, ACP-5862, are potent inhibitors of Bruton's tyrosine kinase. However, experimental data consistently demonstrates that acalabrutinib is approximately twofold more potent than ACP-5862 in biochemical assays. This difference in potency is an important consideration for researchers and clinicians in understanding the overall pharmacological profile of acalabrutinib. The provided experimental protocol for a common kinase inhibition assay offers a framework for the independent verification and further characterization of these and other BTK inhibitors.

References

A Comparative Analysis of Selectivity: ACP-5862 versus Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of ACP-5862, the major active metabolite of the second-generation Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, and ibrutinib, the first-in-class BTK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important therapeutic agents.

Executive Summary

ACP-5862, mirroring its parent compound acalabrutinib, demonstrates a more selective inhibition profile for BTK compared to ibrutinib.[1] While both molecules effectively target BTK, ibrutinib exhibits more pronounced off-target activity against a range of other kinases. This broader activity of ibrutinib may contribute to some of its observed side effects. In contrast, the higher selectivity of acalabrutinib and ACP-5862 is associated with a more favorable safety profile in clinical settings.[2][3][4]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for acalabrutinib and ibrutinib against BTK and a panel of other kinases. It is important to note that while this data is for the parent compound acalabrutinib, ACP-5862 has been reported to have an analogous kinase selectivity profile.[1]

Kinase TargetAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK 5.1 1.5
ITK>10007.8
TEC2778
EGFR>10009.5
ERBB2>10006.6
ERBB4>10001.8
BLK>10000.8
FGR>10003.5
LYN>10004.8
SRC>10006.0

Data sourced from a comparative study of acalabrutinib and ibrutinib in chronic lymphocytic leukemia cells.[5]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation and survival that is constitutively active in many B-cell cancers. Both ACP-5862 and ibrutinib exert their therapeutic effect by inhibiting BTK within this cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitor ACP-5862 / Ibrutinib Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency, typically quantified by IC50 values, is performed using in vitro biochemical assays. While specific protocols may vary between laboratories, a representative methodology for a luminometric kinase assay, such as the ADP-Glo™ Kinase Assay, is outlined below.

Objective: To determine the concentration at which an inhibitor (e.g., ACP-5862 or ibrutinib) reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., BTK, ITK, etc.)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitors (ACP-5862, ibrutinib) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • 384-well assay plates

Procedure:

  • Inhibitor Preparation: A serial dilution of each inhibitor is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations. A DMSO-only control is included.

  • Kinase Reaction:

    • Add 1 µl of the diluted inhibitor or DMSO control to the wells of a 384-well plate.[6]

    • Add 2 µl of the recombinant kinase diluted in kinase buffer.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[6]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[6]

    • Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the kinase activity (luminescence) against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

This protocol provides a framework for assessing the inhibitory activity of compounds against a panel of kinases to determine their selectivity profile. For a comprehensive kinome scan, this process is automated and performed across a large number of kinases.[7]

Conclusion

The available data strongly indicates that ACP-5862, the primary active metabolite of acalabrutinib, possesses a more selective kinase inhibition profile than ibrutinib.[8][9] This heightened selectivity for BTK and reduced off-target activity likely contribute to the improved safety and tolerability of acalabrutinib observed in clinical trials. For researchers and drug developers, this comparative analysis underscores the importance of kinase selectivity in the design and evaluation of next-generation targeted therapies.

References

A Head-to-Head Comparison of Acalabrutinib (and its active metabolite ACP-5862) with Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. The development of BTK inhibitors has revolutionized the management of diseases such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell lymphoma (MCL). This guide provides a comprehensive head-to-head comparison of acalabrutinib, along with its major active metabolite ACP-5862, against other prominent BTK inhibitors, namely the first-generation inhibitor ibrutinib and the second-generation inhibitor zanubrutinib. The comparison focuses on their mechanism of action, preclinical and clinical data, and safety profiles, supported by experimental data.

Mechanism of Action: Covalent Inhibition of BTK

All three inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—are covalent inhibitors that irreversibly bind to the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme.[1][2][3] This covalent bond leads to sustained inhibition of BTK's enzymatic activity.[4] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the proliferation, survival, and trafficking of both normal and malignant B-cells.[4][5][6] By blocking BTK, these inhibitors effectively disrupt the BCR signaling cascade, leading to the inhibition of B-cell proliferation and induction of apoptosis (programmed cell death).[2][7]

Acalabrutinib is metabolized in the body to its major active metabolite, ACP-5862.[8][9][10] This metabolite is also a covalent inhibitor of BTK and contributes to the overall therapeutic effect of acalabrutinib.[11][12] ACP-5862 is approximately 50% less potent than acalabrutinib in terms of BTK inhibition but has a similar kinase selectivity profile.[13] The mean exposure to ACP-5862 in the plasma is about two- to three-fold higher than that of acalabrutinib.[9][10][13]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR B-cell Receptor (BCR) LYN_SRC LYN/SRC BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ERK ERK BTK->ERK AKT AKT BTK->AKT DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription ERK->Transcription AKT->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib (ACP-5862) Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition by covalent BTK inhibitors.

Preclinical Data: Selectivity and Potency

A key differentiator among BTK inhibitors is their selectivity for BTK over other kinases. Off-target inhibition of other kinases can lead to unintended side effects. Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed to be more selective for BTK than the first-generation inhibitor, ibrutinib.[2][14][15]

Table 1: In Vitro Potency and Selectivity of BTK Inhibitors

InhibitorTargetIC50 (nM)Off-Target Kinases Inhibited by Ibrutinib but not Acalabrutinib
Ibrutinib BTK0.5[7]EGFR, ITK, TEC, SRC family kinases[4][14]
Acalabrutinib BTK3[14]
ACP-5862 BTK5.0[10]
Zanubrutinib BTK<1

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical studies have demonstrated that while ibrutinib inhibits other kinases such as EGFR, ITK, and TEC, acalabrutinib shows minimal activity against these off-targets.[14] This increased selectivity of acalabrutinib is thought to contribute to its improved safety profile.[2][14] Zanubrutinib has also been shown to be more selective for BTK compared to ibrutinib.[16] ACP-5862, the active metabolite of acalabrutinib, exhibits a kinase selectivity profile similar to its parent compound.[11]

Experimental Protocols

A common experimental workflow to determine the in vitro potency of BTK inhibitors involves a kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant BTK enzyme - Kinase substrate (e.g., peptide) - ATP - Test inhibitor (e.g., ACP-5862) Incubation Incubate BTK enzyme with varying concentrations of the inhibitor Reagents->Incubation Reaction Initiate kinase reaction by adding substrate and ATP Incubation->Reaction Detection Detect kinase activity (e.g., phosphorylation of substrate) Reaction->Detection Plotting Plot kinase activity vs. inhibitor concentration Detection->Plotting IC50 Calculate IC50 value Plotting->IC50

Caption: A generalized workflow for determining the IC50 of a BTK inhibitor.

Kinase Inhibition Assay (e.g., LanthaScreen™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human BTK enzyme

  • Fluorescently labeled kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Test inhibitor (e.g., ACP-5862, ibrutinib, zanubrutinib) at various concentrations

  • Assay buffer

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Preparation of Reagents: Dilute the BTK enzyme, substrate, and ATP to their final concentrations in the assay buffer. Prepare a serial dilution of the test inhibitor.

  • Enzyme-Inhibitor Incubation: In a microplate, add the BTK enzyme and the test inhibitor at different concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Detection: After a specified incubation time, add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a fluorophore that acts as an acceptor for the FRET signal.

  • Data Acquisition: Read the plate using a microplate reader to measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Clinical Data: Efficacy and Safety

Head-to-head clinical trials have provided valuable insights into the comparative efficacy and safety of different BTK inhibitors.

Table 2: Summary of Key Head-to-Head Clinical Trial Findings

TrialComparisonPatient PopulationKey Efficacy FindingsKey Safety Findings
ELEVATE-RR Acalabrutinib vs. IbrutinibPreviously treated, high-risk CLL[13]Non-inferior progression-free survival (PFS) between the two arms.[13]Acalabrutinib was associated with a significantly lower incidence of atrial fibrillation.[13]
ALPINE Zanubrutinib vs. IbrutinibRelapsed/refractory CLL/SLLZanubrutinib demonstrated superior PFS compared to ibrutinib.[17]Zanubrutinib was associated with a lower incidence of cardiac adverse events.[17]
ASPEN Zanubrutinib vs. IbrutinibWaldenström's macroglobulinemia (WM)Zanubrutinib showed a higher rate of very good partial responses.Zanubrutinib was associated with a lower incidence of atrial fibrillation.[16]

This table summarizes high-level findings. For detailed results, refer to the primary publications of these trials.

In the ELEVATE-RR trial, acalabrutinib demonstrated non-inferior progression-free survival compared to ibrutinib in patients with previously treated, high-risk CLL.[13] Notably, acalabrutinib was associated with a lower incidence of atrial fibrillation, a common side effect of ibrutinib.[13]

The ALPINE study showed that zanubrutinib was superior to ibrutinib in terms of progression-free survival in patients with relapsed or refractory CLL/SLL.[17] Similar to acalabrutinib, zanubrutinib also exhibited a more favorable cardiac safety profile.[17]

In the ASPEN trial for patients with Waldenström's macroglobulinemia, zanubrutinib led to a higher rate of very good partial responses and was associated with less cardiotoxicity compared to ibrutinib.[16]

Conclusion

The landscape of BTK inhibitors has evolved from the first-generation agent, ibrutinib, to the more selective second-generation inhibitors, acalabrutinib and zanubrutinib. While all three are effective in treating B-cell malignancies by covalently inhibiting BTK, the second-generation inhibitors offer improved selectivity, which translates to a more favorable safety profile, particularly with respect to cardiovascular adverse events. Acalabrutinib's activity is mediated by both the parent drug and its major active metabolite, ACP-5862, which also demonstrates potent and selective BTK inhibition. The choice of a specific BTK inhibitor for a patient depends on a variety of factors, including the specific disease, prior treatments, and the patient's overall health and comorbidities. The ongoing research and head-to-head clinical trials will continue to refine our understanding of the optimal use of these targeted therapies.

References

Validating BTK as the Primary Target of ACP-5862: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of acalabrutinib, with its parent drug and other Bruton's tyrosine kinase (BTK) inhibitors. Experimental data is presented to objectively validate BTK as the primary target of ACP-5862, offering insights for researchers in drug development and related scientific fields.

Executive Summary

ACP-5862 is the principal and pharmacologically active metabolite of the second-generation BTK inhibitor, acalabrutinib.[1][2] Like its parent compound, ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the clinical efficacy of acalabrutinib.[3][4] This guide summarizes key experimental findings that underscore BTK as the primary therapeutic target of ACP-5862 and provides a comparative analysis against other notable BTK inhibitors.

Comparative Pharmacokinetics and Potency

ACP-5862 demonstrates a distinct pharmacokinetic profile compared to its parent drug, acalabrutinib. Following oral administration of acalabrutinib, ACP-5862 reaches a mean exposure (AUC) that is approximately two- to three-fold higher than that of acalabrutinib.[5][6] However, its potency for BTK inhibition is about 50% that of acalabrutinib.[5][6][7] Despite this, due to its higher systemic exposure, ACP-5862 is considered to significantly contribute to the overall clinical activity of acalabrutinib.[3][4]

ParameterACP-5862AcalabrutinibIbrutinibZanubrutinib
BTK IC50 ~5.0 nM~3 nMVariesVaries
Potency vs. Acalabrutinib ~50%100%VariesVaries
Mean Exposure (AUC) vs. Acalabrutinib ~2-3 fold higherBaselineVariesVaries
Half-Life (t1/2) ~6.9 hours~1 hourVariesVaries
Primary Metabolism CYP3ACYP3ACYP3ACYP3A

In Vitro Validation of BTK as the Primary Target

A series of in vitro experiments have been conducted to confirm the potency and selectivity of ACP-5862 for BTK. These studies are crucial for validating that the therapeutic effects of ACP-5862 are mediated through the intended molecular target.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of ACP-5862 on purified BTK enzyme.

Results: Biochemical kinase assays revealed that ACP-5862 is a covalent inhibitor of wild-type BTK.[2][3] The half-maximal inhibitory concentration (IC50) of ACP-5862 for BTK was determined to be approximately 5.0 nM.[8][9] This demonstrates a high degree of potency, albeit slightly lower than its parent compound, acalabrutinib (IC50 ~3 nM).[8][9]

Kinase Selectivity Profiling

Objective: To assess the selectivity of ACP-5862 for BTK against a broad panel of other kinases.

Results: Like acalabrutinib, ACP-5862 exhibits high selectivity for BTK.[3][4] Kinome scanning technologies have shown that ACP-5862 has minimal off-target activity against other kinases, which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[4] This high selectivity is believed to contribute to the favorable safety profile of acalabrutinib.

Cellular Assays of BTK Inhibition

Objective: To confirm the on-target inhibition of BTK by ACP-5862 in a cellular context.

Results: The inhibitory effect of ACP-5862 on B-cell receptor (BCR) signaling, a pathway critically dependent on BTK, was evaluated by measuring the inhibition of anti-IgD-induced CD69 expression in human whole blood. The EC50 for this cellular response was 64 ± 6 nM for ACP-5862, compared to 9.2 ± 4.4 nM for acalabrutinib.

AssayParameterACP-5862Acalabrutinib
Biochemical Kinase Assay BTK IC50~5.0 nM~3 nM
Cellular B-cell Signaling Assay CD69 Expression EC5064 ± 6 nM9.2 ± 4.4 nM

Experimental Protocols

Biochemical BTK Inhibition Assay (LanthaScreen™)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. The apparent BTK IC50 is determined over time to confirm covalent inhibition. The binding kinetics, including the affinity (KI) and the inactivation rate (kinact), are derived from the IC50 data over time.

Kinase Selectivity Profiling (KINOMEscan™)

The overall kinome inhibition profile is assessed at a concentration of 1 µM using the KINOMEscan™ platform. This technology utilizes a proprietary active site-directed competition binding assay to quantitatively measure the interactions between a test compound and a large panel of human kinases.

Cellular B-Cell Activation Assay (CD69 Expression)

On-target inhibition in B cells is investigated by measuring the inhibition of B-cell antigen receptor (BCR)-mediated activation of CD69 cell surface expression. This is typically performed using human peripheral blood mononuclear cells (PBMCs) or human whole blood (hWB).

Signaling Pathways and Experimental Workflow

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its inhibition leads to decreased proliferation and survival of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Calcium->Downstream Proliferation B-Cell Proliferation, Survival, & Activation Downstream->Proliferation ACP5862 ACP-5862 ACP5862->BTK inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of ACP-5862.

Acalabrutinib Metabolism and ACP-5862 Formation

Acalabrutinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form its major active metabolite, ACP-5862.

Metabolism_Pathway Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 (Liver) Acalabrutinib->CYP3A4 ACP5862 ACP-5862 (Active Metabolite) CYP3A4->ACP5862 Oxidation

Caption: Metabolic conversion of acalabrutinib to ACP-5862 via CYP3A4.

Experimental Workflow for BTK Inhibition Validation

The validation of BTK as the primary target of ACP-5862 involves a multi-step experimental process, from initial biochemical assays to cellular and in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Clinical Studies Biochemical Biochemical Kinase Assay (e.g., LanthaScreen™) - Determine IC50 Kinome Kinome Selectivity Scan (e.g., KINOMEscan™) - Assess Off-Target Effects Biochemical->Kinome Cellular Cellular B-Cell Activation Assay (e.g., CD69 Expression) - Determine EC50 Kinome->Cellular PK Pharmacokinetic (PK) Studies - Measure ACP-5862 Exposure Cellular->PK PD Pharmacodynamic (PD) Studies - BTK Occupancy PK->PD Efficacy Clinical Efficacy Trials - Correlate Exposure with Response PD->Efficacy

Caption: Experimental workflow for validating BTK as the target of ACP-5862.

Conclusion

The collective evidence from biochemical, cellular, and pharmacokinetic studies strongly validates Bruton's tyrosine kinase as the primary and intended pharmacological target of ACP-5862. While slightly less potent than its parent compound, acalabrutinib, its significantly higher systemic exposure confirms its crucial role in the overall therapeutic effect observed in patients. The high selectivity of ACP-5862 for BTK further underscores its favorable profile as a targeted anticancer agent. This comparative guide provides essential data and methodologies for researchers and scientists in the field of drug development to understand and further investigate the therapeutic potential of BTK inhibitors.

References

Off-Target Kinase Profiling: A Comparative Analysis of ACP-5862 and Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profiles of ACP-5862, the major active metabolite of acalabrutinib, and its parent drug, acalabrutinib. Both are potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies.[1][2][3] Understanding the selectivity and potential off-target effects of these molecules is paramount for predicting their therapeutic efficacy and safety profiles. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.

Data Presentation: Comparative Kinase Inhibition

The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety. Off-target inhibition can lead to unintended side effects.[4] The following tables summarize the inhibitory activity of ACP-5862 and acalabrutinib against BTK and a panel of closely related kinases containing a cysteine residue homologous to Cys481 in BTK, the target for covalent inhibition.

Table 1: Biochemical Potency against BTK

CompoundBTK IC50 (nM)
Acalabrutinib3
ACP-58625.0

Data sourced from MedchemExpress and indicates the concentration required for 50% inhibition of BTK activity in a biochemical assay.[5]

Table 2: Off-Target Kinase Inhibition Profile (IC50, nM)

KinaseACP-5862 IC50 (nM)Acalabrutinib IC50 (nM)
BLK>1000>1000
BMX11034
EGFR>1000>1000
ERBB2>1000>1000
ERBB4>1000>1000
ITK21097
JAK3>1000>1000
TEC13043
TXK12038

This table presents the 50% inhibitory concentrations (IC50) of ACP-5862 and acalabrutinib against a panel of kinases with a cysteine residue in a position analogous to Cys481 of BTK. Data indicates that both compounds are highly selective for BTK, with significantly higher concentrations required to inhibit other kinases.[6]

In broader kinase screening assays, such as the KINOMEscan® platform, the overall kinase selectivity profiles of acalabrutinib and its active metabolite, ACP-5862, have been found to be very similar.[7] At a concentration of 1 µM, both compounds demonstrated minimal off-target activity against a large panel of kinases.[8] This high degree of selectivity is a key differentiator from the first-generation BTK inhibitor, ibrutinib, and is associated with a more favorable safety profile, with lower incidences of adverse events such as atrial fibrillation and bleeding.[4][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the kinase selectivity and functional effects of ACP-5862 and acalabrutinib.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)

This assay quantitatively measures the binding of an inhibitor to the kinase of interest.

Materials:

  • Kinase of interest (e.g., recombinant human BTK)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (ACP-5862, acalabrutinib)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound solution, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

KINOMEscan® Off-Target Profiling

This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Materials:

  • DNA-tagged kinases (panel of over 400 kinases)

  • Immobilized, active-site directed ligand on a solid support (e.g., beads)

  • Test compounds (ACP-5862, acalabrutinib)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Assay Setup: The assay is performed by combining the DNA-tagged kinase, the immobilized ligand, and the test compound in a multi-well plate.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: The solid support is washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control. A lower percentage of control indicates a stronger interaction between the compound and the kinase.

Cellular BTK Inhibition Assay (CD69 Expression)

This assay measures the functional inhibition of BTK in a cellular context by assessing the activation of B-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Anti-IgM antibody (for B-cell stimulation)

  • Test compounds (ACP-5862, acalabrutinib)

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)

  • FACS buffer (PBS with 2% FBS)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in culture medium.

  • Compound Incubation: Plate the PBMCs in a 96-well plate and add serial dilutions of the test compounds. Incubate for 1-2 hours at 37°C.

  • B-Cell Stimulation: Add anti-IgM antibody to the wells to stimulate the B-cell receptor and induce B-cell activation. Incubate for 18-24 hours at 37°C.

  • Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.

  • Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of CD69. The percentage of CD69-positive B-cells is determined for each compound concentration. The EC50 value (the concentration at which 50% of the maximal response is inhibited) is calculated by plotting the percentage of CD69-positive cells against the logarithm of the compound concentration.[11]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of ACP-5862 and acalabrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Proliferation B-Cell Proliferation, Survival & Activation Ca_Flux->Proliferation MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB MAPK->Proliferation NFkB->Proliferation

Caption: BTK Signaling Pathway Inhibition.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Test Compound (Acalabrutinib / ACP-5862) LanthaScreen LanthaScreen™ Assay (TR-FRET) Biochem_Start->LanthaScreen KINOMEscan KINOMEscan® (Competition Binding) Biochem_Start->KINOMEscan Biochem_Result IC50 Values & Selectivity Profile LanthaScreen->Biochem_Result KINOMEscan->Biochem_Result Cell_Start Test Compound in PBMCs Biochem_Result->Cell_Start Informs Stimulation Anti-IgM Stimulation Cell_Start->Stimulation CD69_Staining CD69 Staining & Flow Cytometry Stimulation->CD69_Staining Cell_Result Functional Inhibition (EC50) CD69_Staining->Cell_Result

Caption: Kinase Profiling Experimental Workflow.

References

A Comparative Pharmacokinetic Analysis of Acalabrutinib and its Active Metabolite, ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2][3] Following oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes, into its major active metabolite, ACP-5862.[4][5][6] This guide provides a detailed comparative analysis of the pharmacokinetic profiles of acalabrutinib and ACP-5862, presenting key experimental data, methodologies, and relevant biological pathways for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile Comparison

Acalabrutinib is characterized by rapid absorption and elimination.[1][6][7][8][9][10] Its active metabolite, ACP-5862, while less potent, exhibits a longer half-life and higher systemic exposure, which significantly contributes to the overall clinical efficacy and pharmacodynamic activity of acalabrutinib.[4][11]

ParameterAcalabrutinibACP-5862
Time to Peak (Tmax) ~0.75 - 0.9 hours[2][4]~1.6 hours[2]
Elimination Half-Life (t½) ~0.9 - 1 hour[2][4]~6.9 hours[4]
Plasma Protein Binding ~97.5%[2][4][12]~98.6%[2][12]
Apparent Clearance (CL/F) ~159 - 169 L/h[4][7][13]~21.9 L/h[13]
Volume of Distribution (Vdss) ~34 L[4]~38.5 L (Central)[13]
Metabolism Primarily via CYP3A enzymes[4][5][6]Further metabolism also mediated by CYP3A4[11][14][15]
Excretion 84% in feces, 12% in urine (primarily as metabolites)[2][4][5]N/A (Excreted as part of acalabrutinib's metabolites)
Bioavailability ~25%[4][6]N/A (Formed from acalabrutinib metabolism)
Relative Potency (BTK Inhibition) 1x~0.5x (50% less potent than acalabrutinib)[4][5][11]
Relative Exposure (AUC) 1x~2-3 times higher than acalabrutinib[4][12]

Signaling Pathway and Mechanism of Action

Both acalabrutinib and its active metabolite, ACP-5862, are covalent inhibitors of Bruton's tyrosine kinase. They form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][16] This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[2] The inhibition of this pathway ultimately leads to decreased tumor growth in B-cell malignancies.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PKCb PKCβ PLCg2->PKCb NFkB NF-κB PKCb->NFkB Transcription Gene Transcription NFkB->Transcription Proliferation B-Cell Proliferation, Trafficking, and Survival Transcription->Proliferation Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from multiple clinical trials involving both healthy volunteers and patients with B-cell malignancies.[1][13] A typical experimental workflow for these studies is outlined below.

General Pharmacokinetic Study Protocol:

  • Subject Enrollment: Healthy volunteers or patients with specific B-cell malignancies are enrolled after providing informed consent. Baseline health assessments are conducted.

  • Drug Administration: A single oral dose of acalabrutinib (e.g., 100 mg) is administered to subjects, typically in a fasted state.[4][6] For multiple-dose studies, acalabrutinib is administered at fixed intervals (e.g., 100 mg twice daily).[1][17]

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[18] Urine and fecal samples may also be collected over a specified period to assess excretion pathways.[4][6]

  • Bioanalysis: Plasma is separated from the blood samples. The concentrations of acalabrutinib and its metabolite, ACP-5862, in the plasma are quantified using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[18]

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches to determine key parameters like Cmax, Tmax, AUC, CL/F, and t½.[1][19][20]

  • Data Interpretation: The calculated parameters are summarized and statistically analyzed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and its metabolite.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Enrollment Subject Enrollment (Informed Consent) Dosing Drug Administration (e.g., 100mg Acalabrutinib) Enrollment->Dosing Sampling Serial Blood Sampling (Pre- and Post-Dose) Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification LC-MS/MS Analysis (Acalabrutinib & ACP-5862) Processing->Quantification PK_Modeling Pharmacokinetic Modeling (NCA or PopPK) Quantification->PK_Modeling Param_Calc Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Param_Calc Report Data Summary & Interpretation Param_Calc->Report

Caption: General Workflow for a Clinical Pharmacokinetic Study.

Summary of Findings

The pharmacokinetic relationship between acalabrutinib and ACP-5862 is a key aspect of its clinical profile.

  • Absorption and Distribution: Acalabrutinib is rapidly absorbed, reaching peak plasma concentrations in under an hour.[6] Both the parent drug and its metabolite are highly bound to plasma proteins.[2][4][12]

  • Metabolism and Elimination: Acalabrutinib has a short half-life due to rapid metabolism, primarily by CYP3A enzymes.[4][5] This metabolism produces the major active metabolite, ACP-5862, which has a significantly longer half-life of approximately 6.9 hours, contributing to sustained BTK inhibition.[4] The twice-daily dosing regimen of acalabrutinib ensures continuous and high-level BTK occupancy.[1][10]

  • Clinical Significance: Despite being less potent, the 2- to 3-fold higher systemic exposure (AUC) of ACP-5862 means it is a significant contributor to the overall efficacy and safety profile of acalabrutinib.[4][11] Exposure-response analyses have shown that the standard 100 mg twice-daily dose provides consistent and effective exposures for the treatment of B-cell malignancies, with no clinically meaningful correlations between pharmacokinetic exposure and efficacy or safety outcomes observed at this dose.[17]

This comparative analysis highlights the synergistic pharmacokinetic profiles of acalabrutinib and its active metabolite, ACP-5862. The rapid action of the parent compound combined with the sustained exposure of its active metabolite provides a favorable pharmacodynamic effect, underpinning the efficacy of acalabrutinib in its approved indications.

References

Assessing the Relative Contribution of ACP-5862 to In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, to its parent drug and other relevant BTK inhibitors. The focus is on assessing the relative contribution of ACP-5862 to the overall in vivo efficacy observed with acalabrutinib treatment. While direct in vivo efficacy studies on ACP-5862 are not publicly available, this guide synthesizes available in vitro, cellular, and pharmacokinetic data to provide a robust assessment of its pharmacological activity and likely contribution to clinical efficacy.

Executive Summary

ACP-5862 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] As the primary circulating metabolite of acalabrutinib, ACP-5862 exhibits a significant plasma exposure, often two- to three-fold higher than that of its parent drug.[3][4] Although its intrinsic potency for BTK inhibition is approximately two-fold lower than acalabrutinib, its sustained presence in circulation suggests a meaningful contribution to the overall therapeutic effect of acalabrutinib.[1][4] This guide presents a detailed comparison of ACP-5862 and acalabrutinib, supported by experimental data and protocols, to elucidate the role of this active metabolite in the treatment of B-cell malignancies.

Data Presentation: Quantitative Comparison of ACP-5862 and Acalabrutinib

The following table summarizes the key quantitative parameters of ACP-5862 in comparison to its parent drug, acalabrutinib.

ParameterACP-5862AcalabrutinibIbrutinibZanubrutinib
BTK Inhibition (IC50) 5.0 nM[1]3 nM[1]~0.5 nM~0.2 nM
Cellular BTK Inhibition (EC50, CD69 expression in hWB) 64 ± 6 nM9.2 ± 4.4 nMNot directly comparedNot directly compared
BTK Inactivation Rate (kinact) ~Half of Acalabrutinib[1]-Not directly comparedNot directly compared
Kinase Selectivity High, similar to Acalabrutinib[1]High[1]Less selectiveMore selective than Ibrutinib
Plasma Half-life (t1/2) ~6.9 hours[4]~1 hour[3]~4-6 hours~2-4 hours
Plasma Protein Binding 98.6%[3]97.5%[3]~97.3%~94%
Relative Plasma Exposure (AUC vs. Acalabrutinib) ~2-3 fold higher[4]-Not applicableNot applicable

hWB: human Whole Blood. Data for Ibrutinib and Zanubrutinib are included for broader context within the class of BTK inhibitors and are drawn from publicly available literature.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Trafficking & Survival NFkB->Proliferation ACP5862 ACP-5862 & Acalabrutinib ACP5862->BTK Covalent Inhibition (Cys481)

BTK Signaling Pathway Inhibition by ACP-5862 and Acalabrutinib.

Experimental_Workflow cluster_0 In Vitro BTK Enzymatic Assay cluster_1 Cellular BTK Inhibition Assay (CD69 Expression) Recombinant_BTK Recombinant BTK Enzyme Incubation Incubation Recombinant_BTK->Incubation ACP_Compounds ACP-5862 or Acalabrutinib ACP_Compounds->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection IC50 IC50 Determination Detection->IC50 Human_Blood Human Whole Blood BCR_Stimulation BCR Stimulation (e.g., anti-IgD) Human_Blood->BCR_Stimulation ACP_Compounds_Cell ACP-5862 or Acalabrutinib ACP_Compounds_Cell->BCR_Stimulation Staining CD69 Staining BCR_Stimulation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry EC50 EC50 Determination Flow_Cytometry->EC50

Experimental Workflows for In Vitro and Cellular Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BTK Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compounds (ACP-5862, acalabrutinib) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the recombinant BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 120 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent and measuring luminescence).

  • Plot the percentage of BTK activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Inhibition Assay (CD69 Expression)

Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting BCR-mediated B-cell activation in a cellular context.

Materials:

  • Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • BCR stimulating agent (e.g., anti-IgD antibody)

  • Test compounds (ACP-5862, acalabrutinib) dissolved in DMSO

  • Fluorescently labeled anti-CD69 antibody

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Pre-incubate human whole blood or PBMCs with serial dilutions of the test compounds for a defined period (e.g., 1 hour).

  • Stimulate the B cells by adding a BCR-stimulating agent (e.g., anti-IgD) and incubate for a further period (e.g., 18-24 hours) to induce CD69 expression.

  • If using whole blood, lyse the red blood cells using a lysis buffer.

  • Wash the cells with flow cytometer buffer.

  • Stain the cells with a fluorescently labeled anti-CD69 antibody.

  • Wash the cells again to remove unbound antibody.

  • Acquire the samples on a flow cytometer, gating on the B-cell population.

  • Determine the percentage of CD69-positive B cells for each compound concentration.

  • Plot the percentage of CD69 inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Discussion and Conclusion

  • Potent BTK Inhibition: ACP-5862 is a potent covalent inhibitor of BTK, with an IC50 in the low nanomolar range, only slightly less potent than acalabrutinib.[1]

  • Cellular Activity: In a more physiologically relevant cellular assay, ACP-5862 effectively inhibits BCR-mediated B-cell activation, as demonstrated by the inhibition of CD69 expression.[1]

  • Favorable Pharmacokinetics: ACP-5862 has a longer plasma half-life and a higher circulating exposure (AUC) than acalabrutinib.[3][4] This sustained presence at pharmacologically relevant concentrations likely compensates for its slightly lower intrinsic potency.

  • Similar Selectivity: ACP-5862 shares a similar high kinase selectivity profile with acalabrutinib, suggesting a favorable safety profile with minimal off-target effects.[1]

The clinical development of acalabrutinib has considered the combined exposure of both the parent drug and its active metabolite. Exposure-response analyses from clinical trials in patients with B-cell malignancies have evaluated the total active moiety, further supporting the contribution of ACP-5862 to the overall clinical outcome.

References

Validating the Covalent Binding Mechanism of ACP-5862: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant BTK inhibitors. The focus is on the experimental validation of its covalent binding mechanism, a key feature for its therapeutic efficacy.

Covalent Inhibition of Bruton's Tyrosine Kinase by ACP-5862

ACP-5862, like its parent drug acalabrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] This irreversible binding is crucial for its mechanism of action in treating B-cell malignancies. Both molecules form a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[1] This permanent inactivation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.

Comparative Performance Data

The following tables summarize the key quantitative data for ACP-5862 in comparison to acalabrutinib and other notable BTK inhibitors.

Table 1: In Vitro Potency and Binding Kinetics of BTK Inhibitors

CompoundTargetIC₅₀ (nM)k_inact/K_I (M⁻¹s⁻¹)Binding SiteReference
ACP-5862 BTK5.0~2-fold lower than acalabrutinibCys481[1][2]
AcalabrutinibBTK3-Cys481[2]
IbrutinibBTK0.5-Cys481
ZanubrutinibBTK<1-Cys481

Table 2: Kinase Selectivity Profile

CompoundBTKEGFRITKTECSRC
ACP-5862 HighLowLowLowLow
AcalabrutinibHighLowLowLowLow
IbrutinibHighHighHighHighHigh
ZanubrutinibHighModerateLowModerateLow

Note: "High" indicates strong inhibition, while "Low" or "Moderate" indicate weaker or partial inhibition. The selectivity of ACP-5862 is reported to be similar to acalabrutinib.

Experimental Protocols for Validating Covalent Binding

The validation of a covalent binding mechanism involves a series of experiments to confirm the irreversible nature of the interaction and to identify the specific binding site. The following are detailed methodologies for the key experiments typically employed.

Biochemical Kinase Assay for Irreversible Inhibition

This assay is used to determine the potency and irreversible nature of the inhibitor.

Principle: The time-dependent inhibition of BTK activity is measured. An irreversible inhibitor will show increasing inhibition over time as more enzyme molecules become covalently modified.

General Protocol:

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

    • ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide)[4]

    • ACP-5862 and control compounds (e.g., a reversible inhibitor and a non-binding control)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[3][4]

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of ACP-5862 and control compounds in kinase buffer.

    • In a 384-well plate, add the BTK enzyme to each well.

    • Add the diluted compounds to the wells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

    • Allow the reaction to proceed for a fixed time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which measures luminescence.

    • Plot the percentage of enzyme activity remaining against the pre-incubation time for each inhibitor concentration.

  • Data Analysis:

    • The data is used to calculate the rate of inactivation (k_obs) for each concentration.

    • A plot of k_obs versus inhibitor concentration allows for the determination of the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation). The ratio k_inact/K_I is a measure of the inhibitor's efficiency.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to directly observe the covalent modification of the target protein.

Principle: The molecular weight of the BTK protein is measured before and after incubation with ACP-5862. A mass increase corresponding to the molecular weight of ACP-5862 confirms the formation of a covalent adduct.

General Protocol:

  • Sample Preparation:

    • Incubate recombinant BTK protein with an excess of ACP-5862 for a sufficient time to ensure complete reaction (e.g., 2-4 hours) at 37°C.

    • As a control, incubate BTK protein under the same conditions without the inhibitor.

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Intact Protein Analysis (Top-Down Approach):

    • Analyze the intact protein samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mass spectrometer is operated in a mode that allows for the detection of large protein molecules (e.g., electrospray ionization - time of flight, ESI-TOF).

    • Deconvolute the resulting multi-charged spectra to determine the precise molecular weight of the protein.

  • Peptide Mapping (Bottom-Up Approach) to Identify the Binding Site:

    • After incubation with ACP-5862, the BTK protein is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a specific protease, such as trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS.

    • The MS/MS fragmentation pattern of the peptides is used to identify the peptide that has been modified by ACP-5862. The specific amino acid residue to which the inhibitor is attached can be determined by the mass shift of the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide structural information about the covalent adduct.

Principle: Changes in the NMR spectrum of the BTK protein upon binding of ACP-5862 can confirm the interaction and provide insights into the structural changes occurring at the active site.

General Protocol:

  • Sample Preparation:

    • Prepare a sample of isotopically labeled (e.g., ¹⁵N or ¹³C) BTK protein.

    • Acquire a baseline NMR spectrum (e.g., a 2D ¹H-¹⁵N HSQC spectrum).

    • Add ACP-5862 to the protein sample and incubate to allow for covalent bond formation.

  • NMR Data Acquisition:

    • Acquire another NMR spectrum of the BTK-ACP-5862 adduct.

  • Data Analysis:

    • Compare the spectra before and after the addition of the inhibitor.

    • Significant chemical shift perturbations or the appearance of new peaks in the spectrum of the protein are indicative of binding and can be used to map the interaction site.

Visualizations

BTK Signaling Pathway and Inhibition by ACP-5862

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (Cys481)

Caption: BTK signaling pathway and its inhibition by ACP-5862.

Experimental Workflow for Validating Covalent Binding

Covalent_Binding_Workflow start Start: Hypothesized Covalent Inhibitor (ACP-5862) biochem_assay Biochemical Kinase Assay (Time-dependent inhibition) start->biochem_assay mass_spec Mass Spectrometry (Intact protein & peptide mapping) start->mass_spec nmr NMR Spectroscopy (Structural confirmation) start->nmr data_analysis Data Analysis (Determine kinact/KI, confirm adduct mass, identify binding site) biochem_assay->data_analysis mass_spec->data_analysis nmr->data_analysis validation Validation of Covalent Binding Mechanism data_analysis->validation

Caption: Experimental workflow for validating the covalent binding of ACP-5862.

References

Navigating Ibrutinib Resistance: An Efficacy Comparison of ACP-5862 and Alternative BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, presents a significant challenge in the treatment of B-cell malignancies. The most common mechanism of acquired resistance is a mutation in the BTK protein at the cysteine 481 position (C481S), which prevents the irreversible binding of ibrutinib. This has spurred the development of next-generation BTK inhibitors. This guide provides a comparative analysis of ACP-5862, the primary active metabolite of the second-generation BTK inhibitor acalabrutinib, and its potential efficacy in ibrutinib-resistant models, alongside alternative therapeutic strategies.

Understanding ACP-5862

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib.[1][2] Following oral administration of acalabrutinib, ACP-5862 circulates at concentrations approximately two- to three-fold higher than the parent drug.[3] While it is about half as potent as acalabrutinib in inhibiting wild-type BTK, its sustained presence contributes significantly to the overall clinical efficacy of acalabrutinib.[1][2] Both acalabrutinib and ACP-5862 are covalent inhibitors that form an irreversible bond with the cysteine 481 residue in the active site of BTK.[4]

Efficacy of ACP-5862 in Ibrutinib-Resistant Models: A Mechanistic Perspective

As a covalent inhibitor that targets the C481 residue, ACP-5862, like its parent compound acalabrutinib and ibrutinib itself, is rendered ineffective in the presence of the BTK C481S mutation. This mutation substitutes the cysteine residue with a serine, preventing the formation of the covalent bond necessary for irreversible inhibition.

While direct preclinical studies isolating the efficacy of ACP-5862 on C481S-mutant cell lines are not extensively available in published literature, the shared mechanism of action with acalabrutinib allows for a strong inference of its activity. Clinical studies have shown that patients who develop resistance to acalabrutinib often harbor the same BTK C481S mutation, confirming that this is a class-wide mechanism of resistance for covalent BTK inhibitors.

Comparative Analysis of BTK Inhibitors

To provide a clear comparison, the following table summarizes the properties and efficacy of ACP-5862 (in the context of its parent drug, acalabrutinib) and other BTK inhibitors in both ibrutinib-sensitive and resistant settings.

Inhibitor ClassDrugTargetEfficacy in Wild-Type BTK ModelsEfficacy in BTK C481S Mutant Models
Covalent (Irreversible) IbrutinibBTK (Cys481)HighLow / Ineffective
Acalabrutinib / ACP-5862 BTK (Cys481)HighLow / Ineffective
ZanubrutinibBTK (Cys481)HighLow / Ineffective
Non-Covalent (Reversible) PirtobrutinibBTKHighHigh
NemtabrutinibBTKHighHigh

Signaling Pathways and Drug Action

The following diagrams illustrate the B-cell receptor (BCR) signaling pathway, the mechanism of action of covalent BTK inhibitors, and the impact of the C481S resistance mutation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Activation NFkB_AKT NF-κB / AKT Signaling IP3_DAG->NFkB_AKT Downstream Signaling Proliferation Cell Proliferation & Survival NFkB_AKT->Proliferation Leads to cluster_wt Wild-Type BTK cluster_mutant Ibrutinib-Resistant BTK BTK_WT BTK (Cys481) Inhibition_WT BTK Inhibition BTK_WT->Inhibition_WT ACP5862_WT ACP-5862 ACP5862_WT->BTK_WT Covalent Bond Formation BTK_C481S BTK (C481S Mutant) No_Inhibition No Inhibition BTK_C481S->No_Inhibition ACP5862_Mutant ACP-5862 ACP5862_Mutant->BTK_C481S Binding Prevented cluster_phase1 In Vitro Evaluation cluster_phase2 In Vivo Evaluation cluster_phase3 Data Analysis & Comparison Biochem_Assay Biochemical Assay (Wild-Type & Mutant BTK) Cell_Lines Cell Line Selection (Ibrutinib-Sensitive & -Resistant) Biochem_Assay->Cell_Lines Cell_Assay Cellular Assays (Phosphorylation, Viability, Apoptosis) Cell_Lines->Cell_Assay Animal_Model Animal Model Development (e.g., Xenograft with resistant cells) Cell_Assay->Animal_Model Efficacy_Study In Vivo Efficacy Study (Tumor growth inhibition) Animal_Model->Efficacy_Study Data_Analysis Data Analysis (IC50, Tumor Volume) Efficacy_Study->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

References

Unveiling the Kinase Selectivity of ACP-5862: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant kinases.

ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical activity of acalabrutinib.[1][2] Like its parent drug, ACP-5862 forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies. However, the potential for interaction with other kinases, known as cross-reactivity, is a critical aspect of its preclinical pharmacological profile.

Comparative Kinase Inhibition Profile

To assess the selectivity of ACP-5862, its inhibitory activity was evaluated against a panel of kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This analysis allows for a direct comparison of its off-target potential against closely related kinases. The half-maximal inhibitory concentrations (IC50) for both ACP-5862 and its parent compound, acalabrutinib, are presented in the table below.

KinaseACP-5862 IC50 (nM)Acalabrutinib IC50 (nM)
BTK 5.0 3.0
ITK>1000>1000
TEC11046
TXK290130
BMX13068
EGFR>1000>1000
ERBB2>1000>1000
ERBB41910
BLK450170
JAK3>1000>1000

Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.

The data clearly demonstrates that ACP-5862 is a highly potent inhibitor of its primary target, BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against other kinases in the panel, with IC50 values for most off-targets being substantially higher. This indicates a high degree of selectivity for BTK. The kinase selectivity profile of ACP-5862 is noted to be very similar to that of acalabrutinib.[4]

Kinome-Wide Selectivity Screening

Further investigation into the broader kinase cross-reactivity was conducted using the KINOMEscan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In this assessment, ACP-5862 was screened at a concentration of 1 µM. The results of this comprehensive scan revealed a kinase selectivity profile for ACP-5862 that is similar to that of acalabrutinib, which is known for its high selectivity.[4] Acalabrutinib, when screened at 1 µM, was found to inhibit only a small percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]

The high selectivity of both acalabrutinib and ACP-5862 is a key differentiator from the first-generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]

Experimental Protocols

The following section outlines the methodologies used to generate the kinase inhibition data.

IC50 Determination for Cysteine-Containing Kinases

The half-maximal inhibitory concentrations (IC50) were determined using various biochemical assays, including IMAP, LanthaScreen™, and Z'-LYTE™. The specific assay format was dependent on the individual kinase.

General Protocol Outline:

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test compound (ACP-5862 or acalabrutinib).

  • Assay Procedure:

    • The kinase and test compound were pre-incubated to allow for binding.

    • The kinase reaction was initiated by the addition of the substrate and ATP.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the level of substrate phosphorylation was quantified.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

KINOMEscan™ Profiling

The KINOMEscan™ assay platform (Eurofins DiscoverX) was utilized for broad kinase selectivity profiling. This is a competition-based affinity binding assay.

Assay Principle:

  • A DNA-tagged kinase is incubated with the test compound (ACP-5862) and an immobilized, active-site directed ligand.

  • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this research, the following diagrams depict the relevant signaling pathway and the general workflow of a kinase inhibition assay.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Calcium Signaling IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation ACP5862 ACP-5862 ACP5862->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of ACP-5862 on BTK.

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Kinase Kinase Solution Plate Assay Plate Kinase->Plate Inhibitor ACP-5862 (Serial Dilution) Inhibitor->Plate Incubation Pre-incubation (Kinase + Inhibitor) Plate->Incubation Initiation Reaction Initiation (Add ATP + Substrate) Incubation->Initiation Reaction Kinase Reaction Initiation->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

References

A Comparative Guide to the Bioanalytical Method Validation for ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib.[1][2] The presented data and protocols are essential for researchers and drug development professionals involved in pharmacokinetic (PK) studies and clinical trial monitoring.

ACP-5862 is a potent and selective covalent BTK inhibitor that contributes significantly to the clinical efficacy of acalabrutinib.[1][2] Accurate and reliable quantification of ACP-5862 in biological matrices is therefore critical for understanding the overall pharmacological profile of acalabrutinib.

This guide will focus on a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method developed specifically for the simultaneous determination of acalabrutinib and ACP-5862 in human plasma. Furthermore, we will compare this dedicated method with an alternative multiplex LC-MS/MS approach capable of quantifying multiple BTK inhibitors and their metabolites, including ACP-5862, simultaneously.

Performance Comparison of Bioanalytical Methods

The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the quantification of ACP-5862 in human plasma.

Method 1: Dedicated LC-MS/MS Method for Acalabrutinib and ACP-5862

ParameterAcalabrutinibACP-5862
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Intra-day Precision (%CV) ≤8.2%≤8.2%
Inter-day Precision (%CV) ≤8.8%≤8.8%
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction
Internal Standard Acalabrutinib-D4 & ACP-5862-D4Acalabrutinib-D4 & ACP-5862-D4

Method 2: Multiplex LC-MS/MS Method for Multiple BTK Inhibitors

ParameterAcalabrutinib (ACB)ACP-5862 (ACBM)
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r) > 0.99> 0.99
Intra-day Precision (%CV) 1.8 - 9.7%1.8 - 9.7%
Inter-day Precision (%CV) < 15%< 15%
Recovery 90.4 - 113.6%90.4 - 113.6%
Matrix Effect 89.3 - 111.0%89.3 - 111.0%
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction
Internal Standard Ibrutinib-d4Ibrutinib-d4

Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of ACP-5862 using LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Bioanalytical method validation workflow for ACP-5862.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Method 1: Dedicated LC-MS/MS Method

This method is optimized for the specific and sensitive quantification of acalabrutinib and its active metabolite ACP-5862 in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standards (Acalabrutinib-D4 and ACP-5862-D4).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for separation and peak shape.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ACP-5862 and its internal standard.

4. Validation Parameters

  • The method is validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with regulatory guidelines.[3]

Method 2: Multiplex LC-MS/MS Method

This method allows for the simultaneous quantification of multiple BTK inhibitors, offering efficiency in clinical studies with diverse treatment arms.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma, add the internal standard (Ibrutinib-d4).[4]

  • Perform liquid-liquid extraction using tert-butyl methyl ether.[4]

  • Evaporate the organic layer and reconstitute the residue.

2. Chromatographic Conditions

  • Column: XBridge C18 column.[4]

  • Mobile Phase: A gradient of 10 mM ammonium acetate with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

3. Mass Spectrometric Detection

  • Ionization Mode: ESI positive.

  • Detection: MRM transitions are monitored for acalabrutinib, ACP-5862, and other BTK inhibitors.[4] The transition for ACP-5862 (ACBM) is m/z 482.2 → 388.4.[4]

4. Validation Parameters

  • The method is validated for linearity, precision, accuracy, recovery, and matrix effect.[4]

Alternative Bioanalytical Approaches

While LC-MS/MS is the gold standard for the bioanalysis of small molecules like ACP-5862 due to its high sensitivity and selectivity, other techniques can be considered for related compounds.[5] For instance, High-Performance Liquid Chromatography (HPLC) with UV detection has been validated for the determination of the parent drug, acalabrutinib, in bulk and pharmaceutical dosage forms. However, for the low concentrations typically found in biological matrices during PK studies, the sensitivity of HPLC-UV may be insufficient, making LC-MS/MS the preferred method.

Conclusion

The choice of a bioanalytical method for ACP-5862 depends on the specific requirements of the study. The dedicated LC-MS/MS method offers a well-characterized and highly sensitive approach for studies focused solely on acalabrutinib and its primary metabolite. The multiplex method provides a high-throughput and cost-effective alternative for clinical trials involving multiple BTK inhibitors. Both methods demonstrate the necessary precision, accuracy, and reliability for regulatory submissions and to support clinical development programs. The validation of these methods in accordance with regulatory guidelines ensures the integrity of the data generated for pharmacokinetic and pharmacodynamic assessments.

References

The Decisive Role of CYP3A4 in the Formation of ACP-5862, the Major Active Metabolite of Acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data confirms that Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolic conversion of the Bruton tyrosine kinase (BTK) inhibitor, acalabrutinib, to its major and pharmacologically active metabolite, ACP-5862. This guide provides a detailed comparison of the metabolic pathways, supported by quantitative experimental data, for researchers, scientists, and drug development professionals.

Acalabrutinib is a potent and selective BTK inhibitor approved for the treatment of various B-cell malignancies.[1][2][3] Understanding its metabolic fate is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and overall clinical efficacy. A major circulating metabolite, identified as ACP-5862, has been shown to be an active inhibitor of BTK, contributing to the overall therapeutic effect of acalabrutinib.[1][3][4]

Comparative Analysis of Metabolic Pathways

In vitro studies utilizing recombinant human cytochrome P450 enzymes (rCYPs) have unequivocally identified CYP3A4 as the key enzyme mediating the formation of ACP-5862.[1][2][3] While other CYP enzymes were investigated, their contribution to this specific metabolic conversion was found to be negligible.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the formation of ACP-5862, highlighting the efficiency of CYP3A4 in this biotransformation.

ParameterValueEnzymeSource
Km 2.78 µMrCYP3A4[1][2][3]
Vmax 4.13 pmol/pmol CYP/minrCYP3A4[1][2][3]
Intrinsic Clearance (in vitro) 23.6 µL/min/mgHuman Liver Microsomes[1][2]

These data demonstrate a high affinity (low Km) of acalabrutinib for CYP3A4 and a significant maximal velocity (Vmax) for the formation of ACP-5862, reinforcing the primary role of this enzyme.

Experimental Protocols

The confirmation of CYP3A4's role in ACP-5862 formation was established through a series of well-defined in vitro experiments.

Key Experiment: Recombinant CYP (rCYP) Reaction Phenotyping

Objective: To identify the specific human cytochrome P450 isozyme(s) responsible for the formation of ACP-5862 from acalabrutinib.

Methodology:

  • Incubation: Acalabrutinib was incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) expressed in a suitable system (e.g., insect cells or E. coli).

  • Reaction Conditions: The incubations were performed in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to support CYP enzyme activity. The concentration of acalabrutinib and the incubation time were optimized to ensure the detection of metabolite formation.

  • Sample Analysis: Following incubation, the reactions were terminated, and the samples were analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of ACP-5862.

  • Data Interpretation: The rate of ACP-5862 formation in the presence of each individual CYP isozyme was compared. Significant formation of the metabolite in the presence of a specific CYP enzyme, and minimal to no formation with other enzymes, indicates its primary role in the metabolic pathway. In the case of acalabrutinib, a prominent peak corresponding to ACP-5862 was observed only in the incubation with rCYP3A4.[1][3]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic conversion of acalabrutinib to ACP-5862 and the experimental workflow employed to confirm the role of CYP3A4.

G Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 Oxidation of pyrrolidine ring CYP3A4 CYP3A4 CYP3A4->Acalabrutinib

Caption: Metabolic conversion of Acalabrutinib to ACP-5862 mediated by CYP3A4.

G cluster_0 Experimental Workflow A Incubate Acalabrutinib with individual rCYP enzymes B LC-MS/MS Analysis A->B C Quantify ACP-5862 Formation B->C D Identify Primary Metabolizing Enzyme C->D

Caption: Workflow for rCYP reaction phenotyping to identify the key enzyme.

Conclusion

References

A Side-by-Side Analysis of Acalabrutinib and its Active Metabolite, ACP-5862: A Stability Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, ACP-5862. While direct comparative stability studies for ACP-5862 are not extensively available in public literature, this document synthesizes the existing data on acalabrutinib's stability under various stress conditions and contextualizes the known properties of ACP-5862. This analysis is supported by experimental data from forced degradation studies to inform drug development and handling protocols.

Comparative Stability Profile

Acalabrutinib has been subjected to forced degradation studies to elucidate its intrinsic stability profile. These studies are crucial for identifying potential degradation pathways and developing stable pharmaceutical formulations. ACP-5862 is the primary active metabolite of acalabrutinib, formed mainly via CYP3A enzymes.[1] While it is about 50% less potent than its parent compound in inhibiting BTK, its exposure (AUC) in plasma is approximately 2-3 times greater than that of acalabrutinib, indicating its significant contribution to the overall clinical efficacy.[1][2]

The stability of a drug and its metabolites is a critical factor in understanding its in vivo behavior and for the development of reliable analytical methods. The following table summarizes the known stability of acalabrutinib under various stress conditions based on forced degradation studies.

Stress ConditionAcalabrutinib StabilityDegradation Products IdentifiedReference
Acidic Hydrolysis DegradesDP-II, DP-III, DP-VI, DP-VII[3][4]
(e.g., 0.1M HCl at 60°C for 8 hours)(S)-4-(8-amino-3-(1-(but-2-ynoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic acid (DP1)[5][6]
Alkaline Hydrolysis DegradesDP-I, DP-V, DP-II, DP-III, DP-VI, DP-VII[3][4]
(e.g., 0.1M NaOH at 60°C for 24 hours)(S)-4-(3-(1-ace tylpyrrolidin-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP2)[5][6]
(S)-4-(8-amino-3-(1-(3-methoxybut-2-enoyl) pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP3)[5][6]
Oxidative DegradesDP-IV[3][4]
(e.g., 3% H₂O₂ at 60°C for 4 hours)2-(4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl) benzamido) pyridine-1-oxide (DP4)[5][6]
Thermal StableNo significant degradation[3][5]
Photolytic StableNo significant degradation[3][5]
Neutral Hydrolysis StableNo significant degradation[3][5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of stability testing, the following diagrams are provided.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Covalent Inhibition PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB_AP1_NFAT NF-κB, AP-1, NFAT Activation Ca_PKC->NF_kB_AP1_NFAT Cell_Response B-Cell Proliferation, Survival, and Adhesion NF_kB_AP1_NFAT->Cell_Response

Caption: Acalabrutinib and ACP-5862 inhibit BTK in the BCR signaling pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., HCl) Analysis Analysis (e.g., HPLC, LC-MS/MS) Acid->Analysis Base Basic (e.g., NaOH) Base->Analysis Oxidative Oxidative (e.g., H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., Heat) Thermal->Analysis Photolytic Photolytic (e.g., UV Light) Photolytic->Analysis Drug_Substance Drug Substance (Acalabrutinib) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic Characterization Characterization of Degradation Products (e.g., NMR, MS) Analysis->Characterization

Caption: General workflow for forced degradation studies of a drug substance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability analysis of acalabrutinib.

Forced Degradation Studies

Forced degradation studies are essential to understand the chemical behavior of a molecule under various stress conditions.

1. Preparation of Stock Solution: A standard stock solution of acalabrutinib is prepared by dissolving a known weight of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a final concentration, for example, of 1 mg/mL.[5][7]

2. Acid Degradation: To 1 mL of the acalabrutinib stock solution, 1 mL of 0.1M hydrochloric acid (HCl) is added. The mixture is then refluxed at 60°C for a specified period, such as 8 hours.[5] After cooling to room temperature, the solution is neutralized with an equivalent amount of 0.1M sodium hydroxide (NaOH) and diluted to a final volume with the appropriate diluent.[5]

3. Alkali Degradation: To 1 mL of the acalabrutinib stock solution, 1 mL of 0.1M sodium hydroxide (NaOH) is added. The solution is then refluxed at 60°C for a period of up to 24 hours.[5] After cooling, it is neutralized with 0.1M HCl and diluted to the final volume.

4. Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is then refluxed at 60°C for approximately 4 hours.[5] After cooling, the solution is diluted to the mark with a diluent.

5. Thermal Degradation: A known amount of solid acalabrutinib (e.g., 100 mg) is placed in a petri dish and kept in a hot air oven at a high temperature, for instance, 100°C, for 5 days.[5] A solution can also be refluxed in water at 60°C for 72 hours.[5]

6. Photostability: Acalabrutinib is exposed to UV radiation (e.g., 254 nm) to assess its stability under light stress.[3]

7. Sample Analysis: All stressed samples are then analyzed using a stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.[5][6] A typical system might use a C18 column with a mobile phase consisting of a mixture of methanol and water with a formic acid modifier, with detection at a specific wavelength (e.g., 230 nm).[5] The degradation is quantified by comparing the peak area of the intact drug in stressed samples to that of an unstressed standard solution.

Conclusion

The available data indicates that acalabrutinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal, photolytic, and neutral aqueous conditions. The formation of its major active metabolite, ACP-5862, is a key metabolic pathway. While direct comparative stability data for ACP-5862 is limited, understanding the stability of the parent drug is a critical first step. Further studies focusing on the intrinsic stability of ACP-5862 would be beneficial for a more comprehensive understanding of its in vivo fate and for the development of analytical standards. The provided protocols and diagrams serve as a valuable resource for researchers involved in the development and analysis of acalabrutinib and related compounds.

References

Safety Operating Guide

Proper Disposal of ACP-5862: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of ACP-5862, a major active metabolite of Acalabrutinib used as a pharmaceutical reference standard.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measure
Eyes Immediately flush with plenty of water for at least 15 minutes.
Skin Wash off with soap and plenty of water.
Ingestion Seek immediate medical assistance.
Inhalation Move to fresh air. If breathing is difficult, provide artificial respiration or oxygen.

In the event of a spill, contain the material and clean the area with plenty of water, ensuring adequate ventilation.

Step-by-Step Disposal Procedures

ACP-5862 is not classified as a hazardous substance for transport. However, proper disposal is crucial to prevent misuse and environmental contamination. The following procedures are recommended for the disposal of unused or expired ACP-5862.

For Small Quantities (Typical of a Reference Standard):
  • Denature the Compound: To render the reference standard unusable, dissolve the ACP-5862 powder in a suitable solvent (e.g., water or ethanol).

  • Dilution: Further dilute the resulting solution with a large volume of water.

  • Drain Disposal: For small, diluted quantities, disposal down the sanitary sewer with copious amounts of water is a potential option. However, it is imperative to first check and comply with all local, state, and federal regulations regarding the drain disposal of laboratory chemicals. Some institutions may prohibit this practice.

  • Record Keeping: Document the disposal of the reference standard in the appropriate laboratory records.

For Original Containers and Larger Quantities:
  • Label Defacement: Before disposal, completely deface or remove the label from the original container to prevent misidentification or misuse.[1]

  • Solid Waste: If drain disposal is not permissible, the denatured ACP-5862 solution can be absorbed onto an inert material (e.g., vermiculite or sand). This solid waste can then be placed in a sealed container.

  • Waste Collection: Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Consult with EHS: For larger quantities or if there is any uncertainty, it is always best to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of ACP-5862.

start Start: Unused/Expired ACP-5862 denature Denature ACP-5862 (e.g., dissolve in solvent) start->denature check_regulations Consult Local/State/Federal and Institutional Regulations for Drain Disposal denature->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted absorb Absorb on Inert Material (e.g., vermiculite, sand) check_regulations->absorb Not Permitted ehs Consult Environmental Health & Safety (EHS) for Guidance check_regulations->ehs Uncertain end End of Disposal Process drain_disposal->end seal Place in Sealed Container absorb->seal deface_label Deface Original Container Label seal->deface_label trash Dispose in Regular Laboratory Trash deface_label->trash trash->end ehs->end

ACP-5862 Disposal Decision Workflow

Environmental Considerations

References

Personal protective equipment for handling ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR DRUG, HOUSEHOLD, OR OTHER USES.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACP-5862, a major active metabolite of Acalabrutinib and a potent, irreversible inhibitor of Bruton tyrosine kinase (BTK). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure risk. The following equipment should be worn at all times when handling ACP-5862:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or a disposable gown.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator or a fume hood should be used.

Operational Plan: Handling and Storage

Storage: ACP-5862 should be stored at -20°C for long-term stability. For solutions in solvents like DMSO, storage at -80°C is recommended to maintain integrity.

Handling:

  • All handling of ACP-5862 should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Prepare solutions carefully to avoid splashing and aerosol formation.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Spills and Accidental Release

In the event of a spill, wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan

Dispose of ACP-5862 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for ACP-5862, relevant to its biological activity and pharmacokinetic properties.

ParameterValueReference
IC₅₀ (BTK) 5.0 nM[1]
Molecular Weight 481.5 g/mol [2]
Molecular Formula C₂₆H₂₃N₇O₃[2]
Plasma Protein Binding (Human) 98.6%
Half-life (in humans after Acalabrutinib administration) Approximately 6.9 hours

Experimental Protocol: In Vitro BTK Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of ACP-5862 on Bruton's tyrosine kinase (BTK) in a cell-free system.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or protein that BTK phosphorylates)

  • ACP-5862 (dissolved in an appropriate solvent, e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of ACP-5862 in the kinase buffer.

  • Kinase Reaction Setup: In a microplate, add the kinase buffer, the BTK enzyme, and the substrate.

  • Initiate Inhibition: Add the various concentrations of ACP-5862 to the wells. Include a control with no inhibitor.

  • Start the Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions. This typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each concentration of ACP-5862 and determine the IC₅₀ value.

Visualizing the BTK Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activates Gene Gene Expression (Proliferation, Survival) NFkB->Gene ACP5862 ACP-5862 (Inhibitor) ACP5862->BTK Inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by ACP-5862.

Experimental_Workflow A 1. Reagent Preparation B 2. Kinase Reaction Setup A->B C 3. Add ACP-5862 (Inhibitor) B->C D 4. Initiate Reaction with ATP C->D E 5. Incubation D->E F 6. Signal Detection E->F G 7. Data Analysis F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.